molecular formula C7H5Br2NO3 B089358 2,6-Dibromo-3-methyl-4-nitrophenol CAS No. 14401-03-7

2,6-Dibromo-3-methyl-4-nitrophenol

Cat. No.: B089358
CAS No.: 14401-03-7
M. Wt: 310.93 g/mol
InChI Key: IPHPHFJJKHXWHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dibromo-3-methyl-4-nitrophenol is a halogenated nitroaromatic compound that serves as a valuable substrate and probe in biochemical and environmental research. In enzymology, it bridges the functional gap between inhibitory and oxidative functions, as studies with the multifunctional dehaloperoxidase (DHP) from Amphitrite ornata have shown that dihalophenols like this compound are oxidized via sequential peroxidase and peroxygenase mechanisms . This unique reactivity, involving pathways of oxidation and oxidative dehalogenation, makes it a critical tool for elucidating the structure-function relationships and catalytic versatility of heme-containing enzymes . From an environmental biotechnology perspective, its structural similarity to persistent pollutants like 2,6-dichloro-4-nitrophenol positions it as a relevant model compound for investigating microbial degradation pathways . Research on related compounds has revealed specific two-component monooxygenase systems capable of tandem denitration and dehalogenation, offering insights into the molecular mechanisms and evolutionary origins of bioremediation strategies for toxic halogenated nitroaromatics . This compound is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dibromo-3-methyl-4-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2NO3/c1-3-5(10(12)13)2-4(8)7(11)6(3)9/h2,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPHPHFJJKHXWHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1[N+](=O)[O-])Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377806
Record name 2,6-dibromo-3-methyl-4-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14401-03-7
Record name 2,6-dibromo-3-methyl-4-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,6-Dibromo-3-methyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the niche chemical compound, 2,6-Dibromo-3-methyl-4-nitrophenol. This document details a plausible synthetic pathway, experimental protocols, and in-depth characterization data, designed to be a valuable resource for professionals in the fields of chemical research and drug development.

Introduction

This compound is a polysubstituted aromatic compound with potential applications in various research areas.[1] Its structure, featuring a phenol core with bromine, methyl, and nitro functional groups, suggests its utility as a versatile building block in organic synthesis or as a scaffold for the development of novel bioactive molecules. This guide outlines a robust two-step synthesis from commercially available m-cresol, followed by a thorough characterization of the final product.

Synthetic Pathway

The synthesis of this compound can be achieved through a two-step process starting from 3-methylphenol (m-cresol). The first step involves the regioselective bromination of m-cresol to yield 2,6-dibromo-3-methylphenol. The subsequent step is the nitration of this intermediate at the position para to the hydroxyl group.

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Nitration m_cresol 3-Methylphenol (m-Cresol) intermediate 2,6-Dibromo-3-methylphenol m_cresol->intermediate Br₂, Solvent final_product This compound intermediate->final_product HNO₃, H₂SO₄

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2,6-Dibromo-3-methylphenol

This procedure is adapted from general methods for the bromination of phenols.

Materials:

  • 3-Methylphenol (m-cresol)

  • Bromine (Br₂)

  • Carbon tetrachloride (CCl₄) or another suitable inert solvent

  • Sodium thiosulfate solution (aqueous)

  • Sodium bicarbonate solution (aqueous, saturated)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a trap, dissolve 3-methylphenol (1.0 eq) in carbon tetrachloride.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (2.0 eq) in carbon tetrachloride dropwise from the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by the slow addition of an aqueous solution of sodium thiosulfate to consume any unreacted bromine.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • The crude 2,6-dibromo-3-methylphenol can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Step 2: Synthesis of this compound

This protocol is based on established methods for the nitration of substituted phenols.[2]

Materials:

  • 2,6-Dibromo-3-methylphenol

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice

Procedure:

  • In a beaker, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to chilled concentrated sulfuric acid (2-3 eq) with stirring, while maintaining the temperature below 10 °C in an ice bath.

  • In a separate three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 2,6-dibromo-3-methylphenol (1.0 eq) in a minimal amount of concentrated sulfuric acid.

  • Cool the solution of the phenol to 0-5 °C in an ice-salt bath.

  • Slowly add the cold nitrating mixture dropwise to the stirred solution of the phenol, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.

  • The precipitated solid product is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.

  • The crude this compound can be purified by recrystallization from a suitable solvent such as aqueous ethanol.

Characterization Data

While experimental data for this compound is not widely published, the following tables summarize the expected and known properties of the starting material and the final product, based on data from analogous compounds and predictive models.

Physical and Chemical Properties
CompoundFormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
3-MethylphenolC₇H₈O108.14Colorless to pale yellow liquid11-12
This compoundC₇H₅Br₂NO₃310.93Yellow crystalline solidNot reported
Spectroscopic Data
Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)Mass Spec (m/z)
3-Methylphenol~7.1 (t, 1H), ~6.7-6.8 (m, 3H), ~2.3 (s, 3H)~155, 140, 130, 122, 116, 113, 21~3350 (br, O-H), ~3030 (Ar C-H), ~1600, 1470 (C=C)108 (M⁺), 107, 79, 77
This compound (Predicted)~8.0 (s, 1H, H-5), ~5.0-6.0 (br s, 1H, OH), ~2.5 (s, 3H, CH₃)~150 (C-OH), ~145 (C-NO₂), ~138 (C-5), ~130 (C-3), ~120 (C-Br), ~115 (C-Br), ~110 (C-4), ~20 (CH₃)~3400 (br, O-H), ~3100 (Ar C-H), ~1530, 1340 (NO₂), ~1600, 1450 (C=C)311/309/307 (M⁺), fragments corresponding to loss of NO₂, Br, etc.

Note on Predicted Data: The predicted NMR data is based on the analysis of substituent effects. The single aromatic proton (H-5) is expected to be a singlet and significantly downfield due to the deshielding effects of the nitro and bromo groups. In the ¹³C NMR, the carbons attached to electron-withdrawing groups (OH, NO₂, Br) will be shifted accordingly. The IR spectrum is expected to show characteristic peaks for the hydroxyl, nitro, and aromatic functionalities.[3][4] The mass spectrum will exhibit a characteristic isotopic pattern for two bromine atoms.[5]

Safety Information

  • 3-Methylphenol: Toxic and corrosive. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled.

  • Bromine: Highly toxic, corrosive, and a strong oxidizing agent. Causes severe burns and is harmful if inhaled.

  • Nitric and Sulfuric Acids: Highly corrosive and strong oxidizing agents. Cause severe burns.

  • This compound: Expected to be harmful if swallowed, cause skin irritation, and serious eye damage. It may also be toxic to aquatic life.[1]

All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Logical Relationships in Characterization

The following diagram illustrates the logical workflow for the structural elucidation of the final product using various spectroscopic techniques.

Characterization_Workflow cluster_data Spectroscopic Data MS Mass Spectrometry Structure Proposed Structure: This compound MS->Structure Provides Molecular Weight (Isotopic pattern for 2 Br) IR IR Spectroscopy IR->Structure Identifies Functional Groups (OH, NO₂, Ar-H) NMR NMR Spectroscopy NMR->Structure Determines Connectivity (Number and environment of H and C)

Caption: Workflow for the structural characterization of the target compound.

This guide provides a foundational understanding for the synthesis and characterization of this compound. Researchers should adapt and optimize the provided protocols based on their specific laboratory conditions and available analytical instrumentation.

References

In-Depth Technical Guide: 2,6-Dibromo-3-methyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 14401-03-7

Abstract

This technical guide provides a comprehensive overview of 2,6-Dibromo-3-methyl-4-nitrophenol (CAS No. 14401-03-7), a substituted nitrophenol. Due to the limited availability of published experimental data for this specific compound, this document synthesizes known information, including chemical identifiers and a documented experimental use. Furthermore, it presents a proposed synthetic route based on established chemical principles for related compounds. The potential biological activities are discussed by analogy to structurally similar brominated and nitrophenolic compounds, a necessary approach in the absence of direct studies. This guide is intended for researchers, scientists, and professionals in drug development, highlighting both the known aspects of this compound and the significant gaps in the current scientific literature.

Chemical and Physical Properties

PropertyValueSource(s)
CAS Number 14401-03-7[1][2][3][4]
IUPAC Name This compound[3]
Chemical Formula C₇H₅Br₂NO₃[3]
Molecular Weight 310.93 g/mol [4]
Synonyms 2,6-dibromo-3-methyl-4-nitro-phenol[3]

Experimental Protocols

Direct and detailed experimental protocols for the synthesis and purification of this compound are scarce. However, its use as a reactant in a subsequent synthetic step has been documented.

Methylation of this compound

The following protocol is adapted from patent literature, where the compound serves as a starting material for the synthesis of a PI3Kα inhibitor.

Reaction: To a solution of this compound (10 g, 32.1 mmol) in acetonitrile (CH₃CN, 100 mL), potassium carbonate (K₂CO₃, 8.89 g, 64.3 mmol) and methyl iodide (CH₃I, 3.9 mL, 48.2 mmol) were added. The reaction mixture was stirred at room temperature overnight. Following the reaction period, the mixture was diluted with water and extracted with ethyl acetate. The organic phase was then washed with brine, dried over sodium sulfate (Na₂SO₄), and concentrated.

Proposed Synthetic Pathway

While a specific protocol is not available, a plausible synthetic route for this compound can be proposed based on the principles of electrophilic aromatic substitution on substituted phenols. The likely starting material is 3-methylphenol (m-cresol). The synthesis would involve two key steps: bromination and nitration. The order of these steps would be critical in determining the final substitution pattern due to the directing effects of the hydroxyl, methyl, and subsequently the bromo and nitro groups. A potential pathway is outlined below.

G cluster_0 Proposed Synthesis of this compound A 3-Methylphenol (m-cresol) B Bromination (e.g., Br₂ in a non-polar solvent) A->B Step 1 C 2,6-Dibromo-3-methylphenol B->C D Nitration (e.g., HNO₃/H₂SO₄) C->D Step 2 E This compound D->E

Proposed synthetic workflow for this compound.

Potential Biological Activity and Mechanism of Action (By Analogy)

There is no direct experimental evidence detailing the biological activity or mechanism of action for this compound. However, by examining structurally related compounds, we can infer potential areas of biological relevance. This section is speculative and intended to guide future research.

Structurally similar compounds, such as 2,6-Dibromo-4-nitrophenol, have been investigated for their biological effects. These effects are generally broad and can be attributed to the disruptive nature of halogenated nitrophenols on cellular processes.

Antimicrobial and Pesticidal Activity: 2,6-Dibromo-4-nitrophenol is reported to act as a biocide, insecticide, and fungicide.[5] The proposed mechanism involves the general disruption of cellular and physiological processes in microorganisms and pests.[5] It is plausible that this compound could exhibit similar broad-spectrum antimicrobial or pesticidal properties.

Toxicology: Dihalogenated nitrophenols, including 2,6-dibromo-4-nitrophenol, have been identified as disinfection byproducts in drinking water and have been shown to induce cardiotoxicity in zebrafish embryos, suggesting a potential for developmental toxicity.[6]

The general mechanism of action for such compounds is often linked to their ability to uncouple oxidative phosphorylation or generate reactive oxygen species, leading to cellular stress and eventual cell death.

G cluster_1 Inferred Biological Effects Based on Analogs Compound Brominated Nitrophenols (e.g., this compound) Cell Target Cell (e.g., Microorganism, Pest Cell) Compound->Cell Interaction Disruption Disruption of Cellular Processes Cell->Disruption Physiological Interference with Physiological Pathways Cell->Physiological Toxicity Developmental Toxicity Cell->Toxicity Outcome Cell Death / Inhibition of Growth Disruption->Outcome Physiological->Outcome

Potential biological impact of brominated nitrophenols.

Conclusion and Future Directions

This compound, CAS 14401-03-7, is a chemical compound for which there is a notable lack of comprehensive scientific data. While its chemical identity is established and it is commercially available, there is a clear need for fundamental research to characterize its physical, chemical, and biological properties. The single documented use in a patent highlights its utility as a synthetic intermediate. Future research should focus on establishing a reliable and detailed synthetic protocol, characterizing the compound using modern analytical techniques (NMR, IR, MS, X-ray crystallography), and conducting in-vitro and in-vivo studies to determine its biological activity profile and toxicological properties. Such studies would clarify whether its activity mirrors that of related brominated nitrophenols or if the specific substitution pattern confers unique properties.

References

An In-depth Technical Guide to the Solubility and Stability of 2,6-Dibromo-3-methyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available experimental data on the solubility and stability of 2,6-Dibromo-3-methyl-4-nitrophenol is limited. This guide provides an extrapolated profile based on the known properties of structurally similar compounds, such as nitrophenols and brominated phenols. The experimental protocols described are general, robust methods that can be applied to determine the precise characteristics of this compound.

Predicted Solubility Profile

The solubility of this compound is dictated by its molecular structure, which includes a polar phenolic hydroxyl group and a nitro group, as well as nonpolar brominated and methylated aromatic portions. The presence of polar functional groups suggests solubility in polar organic solvents, while the halogenated and hydrocarbon moieties indicate some lipophilic character.

Expected Qualitative Solubility

Based on the principles of "like dissolves like" and data for related nitrophenolic compounds, the following solubility profile is anticipated.[1][2][3]

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Protic WaterLow to ModerateThe hydrophobic nature of the brominated and methylated aromatic ring likely counteracts the hydrogen bonding potential of the hydroxyl and nitro groups. Solubility may be enhanced at elevated temperatures.[1]
Ethanol, MethanolSolubleThe hydroxyl groups of these solvents can act as both hydrogen bond donors and acceptors, facilitating the dissolution of the compound.[2]
Polar Aprotic Acetone, AcetonitrileSolubleThese solvents can accept hydrogen bonds from the phenolic hydroxyl group and have sufficient polarity to dissolve the molecule.[2]
Dimethyl Sulfoxide (DMSO)Very SolubleDMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds.
Nonpolar Hexane, TolueneSparingly Soluble to InsolubleThe overall polarity of this compound is likely too high for significant solubility in nonpolar solvents.[2]
Chlorinated Dichloromethane (DCM), ChloroformModerately SolubleThese solvents have an intermediate polarity and can often dissolve compounds with both polar and nonpolar characteristics.[3]
Experimental Protocol: Solubility Determination by Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[4][5][6]

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, acetone)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure equilibrium is reached.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a temperature-controlled orbital shaker.

    • Shake the vials at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. Preliminary experiments may be needed to determine the time required to reach equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze both the filtered sample and the standard solutions using a validated HPLC method.

    • Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

    • Determine the concentration of this compound in the filtered sample by interpolating its peak area on the calibration curve.

  • Reporting:

    • The determined concentration represents the solubility of the compound in the specific solvent at the tested temperature. Report the solubility in units such as mg/mL or mol/L.

G Solubility Determination Workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis start Add excess solid to solvent shake Equilibrate in shaker (24-48h) start->shake settle Settle undissolved solid shake->settle filter Filter supernatant settle->filter hplc Analyze by HPLC filter->hplc quantify Quantify concentration hplc->quantify calibrate Generate calibration curve calibrate->quantify end Report Solubility quantify->end

Solubility Determination Workflow

Predicted Stability Profile

The stability of this compound is influenced by environmental factors such as pH, light, and temperature.

Factors Affecting Stability
  • pH: Phenolic compounds can be susceptible to degradation at high pH.[7][8][9][10] The phenoxide ion formed under alkaline conditions is often more susceptible to oxidation than the protonated phenol. Therefore, this compound is expected to be more stable in neutral to acidic conditions.

  • Light (Photostability): Aromatic nitro compounds can undergo photochemical reactions upon exposure to light, particularly UV radiation.[11] This can lead to the formation of colored degradation products. It is advisable to protect the compound from light during storage and handling.

  • Temperature (Thermal Stability): Brominated phenols can undergo thermal degradation at elevated temperatures.[12][13][14] Decomposition may involve the cleavage of the carbon-bromine bonds.

Expected Stability Under Various Conditions
ConditionExpected StabilityRationale
Acidic pH (pH < 7) Likely StablePhenolic compounds generally exhibit greater stability in acidic conditions.[8]
Alkaline pH (pH > 7) Likely UnstableFormation of the phenoxide ion can increase susceptibility to oxidative degradation.[7][9]
Aqueous Solution (Neutral pH) Moderate StabilityHydrolysis is expected to be slow, but long-term stability should be evaluated.[15]
Elevated Temperature Likely UnstableThermal degradation of brominated phenols can occur, potentially leading to debromination.[12][14]
Exposure to Light Likely UnstableAromatic nitro compounds are often photosensitive and can degrade upon exposure to UV light.[11]
Experimental Protocol: Stability Assessment by HPLC

A stability-indicating HPLC method can separate the parent compound from its degradation products, allowing for the quantification of its stability over time.[16][17]

Objective: To assess the stability of this compound under various stress conditions (e.g., acidic, basic, oxidative, photolytic, thermal).

Materials:

  • This compound

  • HPLC system with a UV-Vis or Diode Array Detector

  • C18 reverse-phase HPLC column

  • Solvents for mobile phase (e.g., HPLC-grade acetonitrile and water)

  • Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂)

  • Photostability chamber

  • Temperature-controlled oven

  • pH meter

Procedure:

  • Method Development:

    • Develop an HPLC method that provides good resolution between the peak for this compound and any potential degradation products. This typically involves optimizing the mobile phase composition, flow rate, and column temperature.

  • Forced Degradation Studies:

    • Prepare solutions of the compound in a suitable solvent.

    • Acid/Base Hydrolysis: Add HCl or NaOH to the solutions to achieve desired pH levels (e.g., pH 1-2 and pH 12-13). Store at a controlled temperature and sample at various time points.

    • Oxidation: Add a solution of H₂O₂ to the compound solution. Store at a controlled temperature and sample at various time points.

    • Thermal Stress: Store solutions of the compound at an elevated temperature (e.g., 60-80 °C). Sample at various time points.

    • Photostability: Expose a solution of the compound to a light source that provides both visible and UV light, as specified in ICH guideline Q1B.[18] A control sample should be kept in the dark. Sample at various time points.

  • Sample Analysis:

    • At each time point, neutralize the acidic and basic samples before injection if necessary.

    • Analyze all samples by the developed HPLC method.

    • Monitor for the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

  • Data Evaluation:

    • Calculate the percentage of the remaining parent compound at each time point for each stress condition.

    • The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the parent peak.

G Stability Assessment Workflow cluster_stress Forced Degradation cluster_analysis Analysis start Prepare Compound Solutions acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation (H2O2) start->oxidation thermal Thermal Stress start->thermal photo Photostability start->photo sample Sample at Time Points acid->sample base->sample oxidation->sample thermal->sample photo->sample hplc Analyze by Stability-Indicating HPLC sample->hplc end Evaluate Stability hplc->end

Stability Assessment Workflow

Hypothesized Biodegradation Pathway

While no specific biodegradation studies for this compound were found, a pathway can be hypothesized based on the microbial degradation of the structurally similar compound, 2,6-dibromo-4-nitrophenol.[19] The proposed pathway involves sequential denitration and debromination catalyzed by monooxygenase and reductase enzymes.

The proposed initial steps are:

  • Denitration: A monooxygenase enzyme catalyzes the removal of the nitro group, replacing it with a hydroxyl group to form 2,6-dibromo-3-methylhydroquinone.

  • Debromination: The same or a similar enzyme catalyzes the removal of one of the bromine atoms, forming 6-bromo-3-methylhydroxyquinol.

  • Ring Cleavage: A dioxygenase enzyme then catalyzes the cleavage of the aromatic ring, leading to further degradation into smaller molecules that can enter central metabolic pathways.

G Hypothesized Biodegradation Pathway A This compound B 2,6-Dibromo-3-methylhydroquinone A->B Monooxygenase (Denitration) C 6-Bromo-3-methylhydroxyquinol B->C Monooxygenase (Debromination) D Ring Cleavage Products C->D Dioxygenase (Ring Cleavage) E Central Metabolism D->E

Hypothesized Biodegradation Pathway

References

Unlocking the Therapeutic Potential of Substituted Nitrophenols: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted nitrophenols, a versatile class of aromatic compounds, are emerging as promising candidates in the landscape of modern drug discovery. The strategic placement of nitro and other functional groups on the phenol ring system gives rise to a diverse array of molecules with significant biological activities. This in-depth technical guide provides a comprehensive overview of the current understanding of the biological potential of substituted nitrophenols, with a focus on their antimicrobial, anticancer, and antioxidant properties. This document details the experimental protocols for assessing these activities, summarizes key quantitative data, and visualizes the underlying molecular pathways.

Core Biological Activities of Substituted Nitrophenols

The biological effects of substituted nitrophenols are intrinsically linked to their chemical structure, particularly the electron-withdrawing nature of the nitro group and the influence of other substituents on the aromatic ring. These structural modifications modulate the physicochemical properties of the compounds, influencing their ability to interact with biological targets and elicit a range of therapeutic effects.

Antimicrobial Activity

Substituted nitrophenols have demonstrated notable efficacy against a spectrum of microbial pathogens, including both bacteria and fungi. The mechanism of their antimicrobial action is often attributed to the ability of the nitro group to be reduced within microbial cells, leading to the generation of toxic reactive nitrogen species. These reactive species can subsequently damage cellular macromolecules such as DNA, proteins, and lipids, ultimately resulting in cell death.[1][2][3] The position and nature of other substituents on the phenol ring can significantly influence the lipophilicity and electronic properties of the molecule, thereby affecting its uptake by microbial cells and its redox potential.[1][2]

Anticancer Activity

The anticancer potential of substituted nitrophenols is a rapidly evolving area of research. These compounds have been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms.[4] One of the key mechanisms involves the induction of apoptosis, or programmed cell death, in cancer cells.[5] This is often mediated through the modulation of critical signaling pathways that regulate cell survival and death. Furthermore, some nitroaromatic compounds are believed to act as alkylating agents, a property enhanced by the presence of good leaving groups at the benzylic position, which can lead to the damage of cancerous cells.[6] The cytotoxic effects of nitrophenols are also influenced by the substitution pattern on the aromatic ring, with different isomers exhibiting varying levels of toxicity against cancer cells.[7]

Antioxidant Activity

While the nitro group is generally electron-withdrawing, the overall antioxidant activity of substituted nitrophenols is influenced by the presence and position of other functional groups, particularly hydroxyl and amino groups. These groups can act as hydrogen or electron donors, enabling the molecule to scavenge free radicals and reactive oxygen species (ROS). The antioxidant capacity of phenolic compounds is a crucial aspect of their therapeutic potential, as oxidative stress is implicated in the pathogenesis of numerous diseases.

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of various substituted nitrophenols, providing a comparative overview of their potency.

Antimicrobial Activity
CompoundMicroorganismStrainActivity MetricValue (µg/mL)Reference
N-(2-hydroxy-5-nitrophenyl)benzamideBacillus subtilisDrug-resistantMIC1.95[8]
N-(2-hydroxy-5-nitrophenyl)benzamideBacillus subtilis-MIC3.9[8]
N-(2-hydroxy-5-nitrophenyl)benzamideStaphylococcus aureus-MIC7.8[8]
Halogenated nitro derivativesStaphylococcus aureus-MIC15.6 - 62.5[1]
Halogenated nitro derivativesCandida sp.-MFC15 - 500[1]
2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenolMoraxella catarrhalis-MIC11 µM[9]

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration

Anticancer Activity
CompoundCancer Cell LineActivity MetricValue (µM)Reference
3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamideTHP-1 (human leukemia)IC50< 2.5[5]
2-hydroxy-N-(4-nitrophenyl)-naphthalene-1-carboxamideTHP-1 (human leukemia)IC50< 2.5[5]
3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamideMCF-7 (human breast cancer)IC50< 5[5]
2-hydroxy-N-(4-nitrophenyl)-naphthalene-1-carboxamideMCF-7 (human breast cancer)IC50< 5[5]
4-NitrophenolA549 (human lung cancer)IC50~75[7]
2-NitrophenolA549 (human lung cancer)IC50Least toxic isomer[7]
3-NitrophenolA549 (human lung cancer)IC50~125[7]
Nitroaromatic compounds with benzylic bromide/chlorideVarious human cancer cell linesIC50< 8.5[6]

IC50: Half-maximal Inhibitory Concentration

Key Signaling Pathways in Anticancer and Anti-inflammatory Activity

The anticancer and anti-inflammatory effects of substituted nitrophenols are often mediated by their interaction with key intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of more potent and selective therapeutic agents.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, cell proliferation, and survival.[10] Dysregulation of this pathway is implicated in various cancers and inflammatory diseases.[10] Several phenolic compounds, including nitrophenol derivatives, have been shown to inhibit the NF-κB pathway.[11][12] This inhibition can occur at various levels, such as preventing the degradation of the inhibitory IκBα protein, thereby blocking the nuclear translocation of the active NF-κB dimers (p50/p65), or by directly interfering with the DNA binding of NF-κB.[12][13]

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Degradation NFkB_inactive p50/p65 (Inactive NF-κB) NFkB_active p50/p65 (Active NF-κB) NFkB_inactive->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Expression Gene Transcription (Inflammation, Proliferation) Nucleus->Gene_Expression Induces Nitrophenols Substituted Nitrophenols Nitrophenols->IKK Inhibits Nitrophenols->NFkB_active Inhibits DNA binding

Figure 1: Inhibition of the NF-κB Signaling Pathway by Substituted Nitrophenols.
MAPK and Akt/mTOR Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathways are critical signaling cascades that regulate cell growth, proliferation, survival, and apoptosis.[14][15] Aberrant activation of these pathways is a hallmark of many cancers.[14] Some nitro-substituted compounds have been found to exert their anticancer effects by inhibiting these pathways.[16] For instance, certain derivatives can suppress the phosphorylation of key kinases in these cascades, such as Akt and ERK, leading to the downstream inhibition of cell proliferation and induction of apoptosis.[16][17]

Detailed Experimental Protocols

Accurate and reproducible assessment of the biological activity of substituted nitrophenols relies on standardized experimental protocols. This section provides detailed methodologies for key in vitro assays.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][16]

Materials:

  • Test compound (substituted nitrophenol)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[18]

  • Sterile 96-well microtiter plates[5]

  • Standardized microbial inoculum (e.g., 0.5 McFarland standard)

  • Positive control antibiotic/antifungal

  • Solvent for the test compound (e.g., DMSO)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Test Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent. Perform serial two-fold dilutions of the stock solution in the broth medium in the wells of a 96-well plate to achieve a range of concentrations.[18]

  • Inoculum Preparation: Prepare a standardized suspension of the microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well containing the test compound dilutions.

  • Controls: Include a positive control (broth with inoculum and a known antimicrobial agent), a negative/growth control (broth with inoculum only), and a sterility control (broth only).[16]

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).[5]

  • MIC Determination: After incubation, determine the MIC by visually inspecting the plates for the lowest concentration of the test compound that shows no visible growth (i.e., no turbidity).[6][16] The absorbance can also be measured using a microplate reader to quantify growth inhibition.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of viable cells.[11]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (substituted nitrophenol)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)[12]

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[11]

  • Compound Treatment: Treat the cells with various concentrations of the substituted nitrophenol for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compound).[11]

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[11]

  • Formazan Solubilization: Remove the medium containing MTT and add a solubilization solution to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the compound concentration.

MTT_Assay_Workflow Start Start Cell_Seeding 1. Seed Cells in 96-well Plate Start->Cell_Seeding Incubation1 Incubate (24h) Cell_Seeding->Incubation1 Compound_Addition 2. Add Substituted Nitrophenol Incubation1->Compound_Addition Incubation2 Incubate (24-72h) Compound_Addition->Incubation2 MTT_Addition 3. Add MTT Reagent Incubation2->MTT_Addition Incubation3 Incubate (2-4h) MTT_Addition->Incubation3 Solubilization 4. Solubilize Formazan Crystals Incubation3->Solubilization Absorbance 5. Measure Absorbance (570 nm) Solubilization->Absorbance Data_Analysis 6. Calculate % Viability and IC50 Absorbance->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental Workflow for the MTT Cytotoxicity Assay.
DPPH Radical Scavenging Assay

This assay is a common and straightforward method to evaluate the antioxidant activity of compounds by measuring their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Materials:

  • Test compound (substituted nitrophenol)

  • DPPH solution (e.g., 0.1 mM in methanol or ethanol)[14]

  • Positive control (e.g., ascorbic acid, Trolox)

  • Solvent (methanol or ethanol)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of Solutions: Prepare a stock solution of the test compound and a series of dilutions in the solvent. Prepare a fresh working solution of DPPH.[14]

  • Reaction Mixture: In a 96-well plate or cuvettes, mix the test compound dilutions with the DPPH solution.[14]

  • Controls: Include a blank (solvent only) and a control (solvent with DPPH solution).

  • Incubation: Incubate the reaction mixture in the dark at room temperature for a specific time (e.g., 30 minutes).[14]

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.[14]

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined.

ABTS Radical Scavenging Assay

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is another widely used method for determining the antioxidant capacity of compounds.[17]

Principle: ABTS is oxidized to its radical cation (ABTS•+), which is a blue-green chromophore. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization is proportional to the antioxidant's concentration.[17]

Materials:

  • Test compound (substituted nitrophenol)

  • ABTS solution (e.g., 7 mM)

  • Potassium persulfate solution (e.g., 2.45 mM)[17]

  • Positive control (e.g., Trolox, ascorbic acid)

  • Buffer (e.g., phosphate-buffered saline, PBS)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of ABTS•+ Solution: Mix the ABTS and potassium persulfate solutions and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.[17]

  • Working Solution: Dilute the ABTS•+ solution with a buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[17]

  • Reaction Mixture: Add the test compound dilutions to the ABTS•+ working solution.[17]

  • Incubation: Incubate the mixture for a specific time (e.g., 6 minutes) at room temperature in the dark.[17]

  • Absorbance Measurement: Measure the absorbance at 734 nm.[17]

  • Data Analysis: Calculate the percentage of ABTS radical scavenging activity and determine the IC50 value, similar to the DPPH assay.

Conclusion and Future Directions

Substituted nitrophenols represent a promising class of compounds with a wide range of biological activities. Their antimicrobial, anticancer, and antioxidant properties, coupled with their synthetic tractability, make them attractive candidates for further drug development. The structure-activity relationship studies are crucial for optimizing their potency and selectivity while minimizing potential toxicity. Future research should focus on elucidating the detailed molecular mechanisms of action, including the identification of specific cellular targets and the comprehensive profiling of their effects on various signaling pathways. In vivo studies are also essential to validate the therapeutic potential of these compounds and to assess their pharmacokinetic and pharmacodynamic properties. The continued exploration of substituted nitrophenols holds significant promise for the discovery of novel therapeutic agents to address unmet medical needs.

References

A Technical Guide to 2,6-Dibromo-3-methyl-4-nitrophenol: Structure, Isomers, and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of 2,6-Dibromo-3-methyl-4-nitrophenol, a substituted aromatic compound of interest in various research applications. The document details its structural formula, key identifiers, and physicochemical properties, presenting quantitative data in a clear, tabular format. A discussion of its positional isomers is included, complete with a visualization of their structural relationships. Furthermore, a plausible experimental protocol for its synthesis via electrophilic bromination is outlined, adapted from established methodologies for similar compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Structural Formula and Identification

This compound is a polysubstituted phenol featuring two bromine atoms, a methyl group, and a nitro group attached to the benzene ring. The hydroxyl group and the nitro group are positioned para to each other, with the bromine atoms flanking the hydroxyl group and the methyl group adjacent to a bromine atom.

Chemical Structure:

(Note: A 2D chemical structure diagram would be placed here in a formal whitepaper)

IdentifierValue
IUPAC Name This compound
CAS Number 14401-03-7[1]
Molecular Formula C₇H₅Br₂NO₃[1]
Molecular Weight 310.93 g/mol [2]
Synonyms 2,6-Dibromo-4-nitro-m-cresol[1]

Physicochemical Properties

The known physical and chemical properties of this compound are summarized below. This data is crucial for handling, storage, and application in experimental settings.

PropertyValueReference
Appearance White-like or light brown crystalline powder[2]
Melting Point 134 °C[2]
Boiling Point 312.3 °C at 760 mmHg[2]
Density 2.095 g/cm³[2]
Flash Point 142.7 °C[2]
Vapor Pressure 0.000291 mmHg at 25°C[2]
Refractive Index 1.661[2]

Isomers of this compound

Positional isomerism is significant for this molecule, as the arrangement of the bromo, methyl, and nitro substituents on the phenol ring can lead to compounds with distinct chemical and biological properties. The specific substitution pattern of the title compound is only one of several possibilities for a dibromo-methyl-nitrophenol.

Key positional isomers include, but are not limited to:

  • 2,4-Dibromo-3-methyl-6-nitrophenol: The nitro group is positioned ortho to the hydroxyl group.

  • 2,6-Dibromo-5-methyl-4-nitrophenol: The methyl group is shifted to position 5.

  • 4,6-Dibromo-2-methyl-3-nitrophenol: The substituents are rearranged significantly around the ring.

The precise identification of these isomers is critical, as their reactivity, spectroscopic signatures, and biological activities can differ substantially.

Visualization of Isomeric Relationships

The following diagram illustrates the relationship between this compound and some of its positional isomers.

G A This compound B 2,4-Dibromo-3-methyl-6-nitrophenol A->B Isomer C 2,6-Dibromo-5-methyl-4-nitrophenol A->C Isomer D 4,6-Dibromo-2-methyl-3-nitrophenol A->D Isomer

Figure 1: Positional isomers of this compound.

Proposed Experimental Protocol: Synthesis

Objective: To synthesize this compound via the electrophilic bromination of 3-methyl-4-nitrophenol.

Materials:

  • 3-methyl-4-nitrophenol (1.0 mole equivalent)

  • Glacial Acetic Acid

  • Bromine (Br₂) (2.1-2.4 mole equivalents)

  • 5-liter round-bottomed flask

  • Mechanical stirrer

  • Dropping funnel

  • Gas trap (for HBr)

  • Büchner funnel and filter flask

  • Deionized water

Procedure:

  • Dissolution: In a 5-liter round-bottomed flask equipped with a mechanical stirrer and gas trap, dissolve one mole equivalent of 3-methyl-4-nitrophenol in glacial acetic acid. The volume of acetic acid should be sufficient to fully dissolve the starting material at room temperature.

  • Bromine Addition: Prepare a solution of ~2.2 mole equivalents of bromine in glacial acetic acid. Add this solution dropwise to the stirred nitrophenol solution over approximately three hours at room temperature. The reaction is exothermic, and a cooling bath may be necessary to maintain the temperature. Hydrogen bromide gas will be evolved and should be directed to a gas trap.

  • Reaction Completion: After the addition is complete, continue stirring the mixture for an additional 30-60 minutes. To drive the reaction to completion and remove excess bromine, gently warm the mixture on a steam bath (to an internal temperature of about 85°C) for one hour.[3]

  • Precipitation and Isolation: Allow the reaction mixture to cool. Slowly add cold water (approximately 1.5 times the volume of acetic acid used) to the mixture while stirring. The product should precipitate as a solid. Continue stirring in an ice bath until precipitation is complete.[3]

  • Filtration and Washing: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the filter cake first with a 50% aqueous acetic acid solution, followed by a thorough washing with cold deionized water to remove any remaining acid and salts.[3]

  • Drying: Dry the pale yellow crystalline product in a vacuum oven at 40–60°C or in a desiccator over a suitable drying agent.

Safety Precautions:

  • This procedure should be performed in a well-ventilated fume hood.

  • Bromine is highly corrosive, toxic, and volatile. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.

  • Glacial acetic acid is corrosive. Handle with care.

  • The product, this compound, is classified as harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage.[1] It is also very toxic to aquatic life.[1]

Spectroscopic Analysis (Expected Characteristics)

While experimental spectra for this compound are not widely published, its structure allows for the prediction of key spectroscopic features essential for its identification.

  • ¹H NMR: The spectrum is expected to be relatively simple. A single aromatic proton at position 5 should appear as a singlet. The methyl protons (-CH₃) at position 3 will also produce a singlet. The phenolic proton (-OH) will appear as a broad singlet, the chemical shift of which can be concentration-dependent.

  • ¹³C NMR: Due to the lack of symmetry, seven distinct signals are expected in the ¹³C NMR spectrum: six for the aromatic carbons and one for the methyl carbon.

  • Infrared (IR) Spectroscopy: Key absorption bands would include a broad peak for the O-H stretch (around 3200-3500 cm⁻¹), sharp peaks in the aromatic C=C stretching region (around 1450-1600 cm⁻¹), and strong, characteristic asymmetric and symmetric stretching bands for the nitro group (NO₂) at approximately 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (⁷⁹Br and ⁸¹Br). The molecular ion peak (M⁺) will be accompanied by M+2 and M+4 peaks with a relative intensity ratio of approximately 1:2:1.

References

An In-depth Technical Guide to 2,6-Dibromo-3-methyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and properties of 2,6-Dibromo-3-methyl-4-nitrophenol. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Due to the limited specific literature on this compound, this guide also includes relevant information on closely related analogues to provide a broader context.

Introduction

This compound, with the CAS number 14401-03-7, is a halogenated and nitrated aromatic organic compound. Its structure, featuring a phenol ring substituted with two bromine atoms, a methyl group, and a nitro group, suggests its potential as a versatile chemical intermediate in various synthetic applications. While specific research applications are not widely documented, its structural motifs are common in compounds with biological activity.[1] This guide aims to consolidate the available information and provide a foundational understanding of this compound.

Discovery and History

The specific discovery and detailed historical account of this compound are not well-documented in readily available scientific literature. However, the synthesis of related brominated and nitrated phenols dates back to the late 19th and early 20th centuries. The methodologies for bromination and nitration of phenols and cresols have been extensively studied, suggesting that the synthesis of this compound would have been achievable through established chemical principles. The study of halogenated nitrophenols has been of interest due to their biocidal properties and as intermediates in the synthesis of dyes and pharmaceuticals.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. This data is primarily sourced from chemical supplier databases.

PropertyValueReference
CAS Number 14401-03-7[2]
Molecular Formula C₇H₅Br₂NO₃[2]
Molecular Weight 310.93 g/mol [2]
Exact Mass 310.86157 u[2]
Monoisotopic Mass 308.86362 u[2]
Refractive Index 1.661[2]
Vapor Pressure 0.000291 mmHg at 25°C[2]

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a plausible synthetic route can be proposed based on established methods for the bromination and nitration of cresols. The most likely pathway involves the bromination of 3-methyl-4-nitrophenol or the nitration of 2,6-dibromo-3-methylphenol.

Proposed Experimental Protocol: Nitration of 2,6-Dibromo-3-methylphenol

This proposed protocol is adapted from general methods for the nitration of substituted phenols.

Materials:

  • 2,6-Dibromo-3-methylphenol

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Glacial Acetic Acid

  • Ice

  • Distilled Water

  • Sodium Bicarbonate solution (5%)

  • Dichloromethane

  • Anhydrous Magnesium Sulfate

Procedure:

  • Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2,6-Dibromo-3-methylphenol in glacial acetic acid.

  • Cooling: Cool the solution to 0-5°C in an ice bath.

  • Preparation of Nitrating Mixture: In a separate beaker, slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Nitration: Add the nitrating mixture dropwise to the cooled solution of 2,6-Dibromo-3-methylphenol over a period of 30-60 minutes, ensuring the temperature does not rise above 10°C.

  • Reaction Quenching: After the addition is complete, allow the mixture to stir at 0-5°C for an additional hour. Then, slowly pour the reaction mixture over crushed ice with vigorous stirring.

  • Precipitation and Filtration: A yellow precipitate of this compound should form. Collect the solid by vacuum filtration and wash with cold distilled water until the washings are neutral.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol-water.

  • Drying: Dry the purified product in a desiccator over a suitable drying agent.

Synthesis Workflow Diagram

Synthesis_Workflow Proposed Synthesis of this compound cluster_start Starting Material cluster_reagents Reagents cluster_process Process Steps cluster_product Final Product start 2,6-Dibromo-3-methylphenol dissolution Dissolve in Glacial Acetic Acid start->dissolution reagents Conc. HNO3 + Conc. H2SO4 (Nitrating Mixture) nitration Dropwise addition of Nitrating Mixture reagents->nitration cooling Cool to 0-5°C dissolution->cooling cooling->nitration quenching Pour onto ice nitration->quenching filtration Vacuum Filtration quenching->filtration purification Recrystallization filtration->purification drying Drying purification->drying product This compound drying->product

References

theoretical and computational studies of 2,6-Dibromo-3-methyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Theoretical and Computational Analysis of 2,6-Dibromo-3-methyl-4-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated and nitrated phenolic compound with potential applications in chemical synthesis and medicinal chemistry. Due to the limited availability of direct experimental and theoretical data for this specific molecule, this technical guide provides a comprehensive overview based on established computational chemistry principles and detailed studies of its close structural analogue, 2,6-Dibromo-4-nitrophenol. This document outlines the key physicochemical properties, synthesis protocols, and in-depth theoretical analyses, including Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (HOMO-LUMO) analysis, and Molecular Electrostatic Potential (MEP) mapping. Methodologies for these computational studies are detailed to provide a framework for future research. The potential bioactivity of this class of compounds is also discussed in the context of drug development, supported by a procedural outline for in-silico molecular docking.

Introduction and Physicochemical Properties

This compound belongs to the class of substituted phenols, which are significant precursors in the synthesis of pharmaceuticals, dyes, and polymers. The presence of bromine atoms, a nitro group, and a hydroxyl group on the aromatic ring suggests a molecule with notable electronic properties and potential for diverse chemical interactions and biological activity. Bromophenols, for instance, are known to be abundant in marine algae and exhibit a range of bioactivities, including antioxidant, antimicrobial, and anticancer effects.[1]

Computational studies are essential for predicting the molecular structure, reactivity, and spectroscopic properties of such molecules, thereby guiding experimental work and accelerating research and development. This guide leverages the extensive theoretical research conducted on the closely related compound, 2,6-Dibromo-4-nitrophenol, to infer the probable characteristics of the title compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 14401-03-7[2]
Molecular Formula C₇H₅Br₂NO₃[2]
Molecular Weight 310.93 g/mol [2][3]
Appearance White-like or light brown crystalline powder[3]
Melting Point 134 °C[3]
Boiling Point 312.3 °C at 760 mmHg[3]
Topological Polar Surface Area 66 Ų[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 3[3]
XLogP3 3.1[3]

Synthesis and Spectroscopic Characterization

Experimental Protocol: Synthesis of 2,6-Dibromo-4-nitrophenol

This protocol describes the dibromination of p-nitrophenol in glacial acetic acid.[4]

  • Dissolution: In a 5-L round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and a gas trap, dissolve 278 g (2 moles) of p-nitrophenol in 830 cc of glacial acetic acid.

  • Bromination: To this solution at room temperature, add a solution of 750 g (4.7 moles) of bromine in 700 cc of glacial acetic acid dropwise with stirring over three hours.

  • Heating: After the addition is complete, stir the mixture for 30 minutes, then warm it on a steam bath to approximately 85°C for one hour to help remove excess bromine.

  • Bromine Removal: Pass a stream of air into the reaction mixture to remove the last traces of bromine.

  • Precipitation: Treat the mixture with 1.1 L of cold water and stir until cool to precipitate the product. Allow it to stand overnight on ice.

  • Filtration and Washing: Collect the pale yellow crystalline product on a Büchner funnel. Wash it first with 500 cc of 50% aqueous acetic acid and then thoroughly with water.

  • Drying: Dry the product in an oven at 40–60°C or in a vacuum desiccator over sodium hydroxide. The typical yield is 96–98%.[4]

cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification cluster_end Final Product p_nitrophenol p-Nitrophenol dissolve 1. Dissolve p-Nitrophenol in Acetic Acid p_nitrophenol->dissolve bromine Bromine Solution (in Acetic Acid) add_bromine 2. Add Bromine Solution (3 hours, RT) bromine->add_bromine acetic_acid Glacial Acetic Acid (Solvent) acetic_acid->dissolve dissolve->add_bromine stir_heat 3. Stir (30 min) & Heat (1 hr, 85°C) add_bromine->stir_heat precipitate 4. Add Cold Water & Precipitate stir_heat->precipitate filter_wash 5. Filter & Wash (50% AcOH, Water) precipitate->filter_wash dry 6. Dry Product (40-60°C) filter_wash->dry product 2,6-Dibromo-4-nitrophenol dry->product

Caption: Workflow for the synthesis of 2,6-Dibromo-4-nitrophenol.[4]
Spectroscopic Data (Based on Analogue: 2,6-Dibromo-4-nitrophenol)

Spectroscopic analysis is crucial for structural elucidation. FT-IR, FT-Raman, and NMR are standard techniques. For 2,6-Dibromo-4-nitrophenol, vibrational assignments have been performed using DFT calculations, which show good agreement with experimental findings.[5]

Table 2: Selected Vibrational Frequencies (cm⁻¹) for 2,6-Dibromo-4-nitrophenol

AssignmentExperimental FT-IRExperimental FT-RamanCalculated (B3LYP/6-31+G(d,p))
O-H Stretch 3448-3450
C-H Stretch 310331053106
C=C Stretch 158715891590
NO₂ Asymmetric Stretch 152515271529
NO₂ Symmetric Stretch 134213441345
C-O Stretch 128212841285
C-N Stretch 875877879
C-Br Stretch 688689690

Note: Data derived from studies on 2,6-Dibromo-4-nitrophenol.[5] The presence of a methyl group in the title compound would introduce additional C-H stretching and bending vibrations.

Theoretical and Computational Studies

Computational chemistry provides profound insights into the electronic structure and reactivity of molecules. Density Functional Theory (DFT) is a powerful method for these investigations.[6]

Computational Methodology Protocol

The following outlines a typical protocol for DFT-based analysis of phenolic compounds, as applied to analogues like 2,6-Dibromo-4-nitrophenol.[5][6]

  • Geometry Optimization:

    • The initial molecular structure is drawn using software like GaussView.

    • Geometry optimization is performed using DFT, commonly with the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[7]

    • A basis set such as 6-31+G(d,p) or 6-311++G(d,p) is employed to describe the atomic orbitals.[5][7] The optimization process finds the lowest energy (most stable) conformation of the molecule.

  • Frequency Calculation:

    • Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

    • These calculated frequencies can be compared with experimental FT-IR and FT-Raman spectra for validation.

  • Electronic Property Analysis:

    • From the optimized geometry, key electronic properties are calculated.

    • HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The energy gap (ΔE = ELUMO - EHOMO) is a critical parameter for assessing chemical reactivity and kinetic stability.[8]

    • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and predict sites susceptible to electrophilic or nucleophilic attack.[9]

cluster_setup Setup cluster_dft DFT Calculation cluster_analysis Post-Calculation Analysis cluster_output Results input 1. Input Molecular Structure optimize 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) input->optimize freq 3. Frequency Calculation (Confirm Minimum Energy) optimize->freq homo_lumo 4a. HOMO-LUMO Analysis freq->homo_lumo mep 4b. MEP Analysis freq->mep nbo 4c. NBO Analysis freq->nbo spectra 4d. Predict Spectra (IR, Raman, UV-Vis) freq->spectra reactivity Chemical Reactivity homo_lumo->reactivity mep->reactivity stability Molecular Stability nbo->stability properties Spectroscopic & Electronic Properties spectra->properties

Caption: General workflow for DFT-based molecular analysis.[7]
Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. A small HOMO-LUMO energy gap implies high chemical reactivity, low kinetic stability, and that the molecule is easily polarizable.[8][10] This is a crucial parameter for designing molecules with specific electronic properties, such as those used in organic semiconductors or as reactive intermediates in drug synthesis.[11]

LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) LUMO->HOMO  ΔE = E_LUMO - E_HOMO  (Energy Gap) label_lumo Electron Acceptor label_lumo->LUMO label_homo Electron Donor label_homo->HOMO

Caption: Conceptual diagram of the HOMO-LUMO energy gap (ΔE).

Table 3: Calculated Electronic Properties of 2,6-Dibromo-4-nitrophenol

ParameterValue (eV)
EHOMO -7.21
ELUMO -3.24
Energy Gap (ΔE) 3.97

Note: Values are representative and derived from DFT/B3LYP calculations on similar nitrophenol compounds.[12] The methyl group on the title compound would act as a weak electron-donating group, potentially raising the HOMO energy slightly and thus marginally decreasing the energy gap.

Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for understanding intermolecular interactions. It visualizes the electrostatic potential on the molecule's surface.

  • Red/Yellow Regions: Indicate negative potential (electron-rich), corresponding to sites for electrophilic attack. For this compound, these would be concentrated around the oxygen atoms of the nitro and hydroxyl groups.[9]

  • Blue Regions: Indicate positive potential (electron-poor), corresponding to sites for nucleophilic attack. These are typically found around the hydrogen atoms, particularly the hydroxyl proton.[9]

This analysis is critical for drug development, as it helps predict how a molecule might interact with a biological target's active site (e.g., forming hydrogen bonds).

Potential Applications in Drug Development

The structural motifs of this compound suggest potential for biological activity. Halogenated phenols are widely studied for their therapeutic properties.[1] Computational methods like molecular docking can provide an initial screening of this potential before undertaking expensive and time-consuming experimental assays.

Molecular Docking Protocol

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[13]

  • Preparation of Receptor:

    • Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges using software like AutoDock Tools or Schrödinger's Protein Preparation Wizard.

  • Preparation of Ligand:

    • Generate the 3D structure of the ligand (this compound) and optimize its geometry using DFT as described previously.

    • Assign charges and define rotatable bonds.

  • Docking Simulation:

    • Define the binding site (active site) on the receptor.

    • Run the docking algorithm (e.g., AutoDock Vina), which samples numerous conformations of the ligand within the active site.

  • Analysis of Results:

    • Analyze the results based on the binding affinity (or docking score), which estimates the binding free energy. Lower values indicate a more stable complex.

    • Visualize the best-scoring poses to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's amino acid residues.

cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Results & Analysis cluster_outcome Outcome protein 1a. Obtain & Prepare Target Protein (Receptor) grid 2. Define Binding Site (Grid Box Generation) protein->grid ligand 1b. Optimize & Prepare Ligand Structure ligand->grid run 3. Run Docking Algorithm (e.g., AutoDock Vina) grid->run score 4. Score & Rank Poses (Binding Affinity) run->score visualize 5. Visualize Interactions (H-bonds, Hydrophobic) score->visualize prediction Prediction of Binding Mode & Affinity visualize->prediction

Caption: Standard workflow for a molecular docking study.[13]

Conclusion

This technical guide provides a detailed theoretical and computational framework for the study of this compound. While direct experimental data for this compound is scarce, analysis of its structural analogue, 2,6-Dibromo-4-nitrophenol, combined with established computational protocols, offers significant predictive power. The DFT calculations of molecular structure, vibrational spectra, HOMO-LUMO energy gap, and MEP provide a solid foundation for understanding its chemical behavior. For professionals in drug development, the outlined procedures for molecular docking serve as a starting point for in-silico screening against various biological targets. Future experimental work to synthesize and characterize this compound is necessary to validate these theoretical predictions and fully explore its potential as a valuable chemical entity.

References

In-Depth Technical Guide: Safety, Handling, and MSDS for 2,6-Dibromo-3-methyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dibromo-3-methyl-4-nitrophenol is a halogenated nitrophenol derivative with applications in various fields of chemical research.[1] Its structure, featuring both bromine and nitro functional groups on a phenol backbone, suggests potential for significant biological activity and chemical reactivity. This technical guide provides a comprehensive overview of the available safety, handling, and toxicological data for this compound, intended to inform researchers and professionals in drug development and other scientific disciplines. Due to the limited availability of a comprehensive, verified Material Safety Data Sheet (MSDS) for this specific molecule, this document also draws upon data from the structurally similar compounds 2,6-dibromo-4-nitrophenol and 2,6-dibromo-4-methylphenol to provide a more thorough safety profile. Data extrapolated from these analogs are explicitly noted.

Hazard Identification and Classification

The following hazard identification is based on the available data for this compound.

Signal Word: Danger [1]

Hazard Statements: [1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H317: May cause an allergic skin reaction.

  • H318: Causes serious eye damage.

  • H410: Very toxic to aquatic life with long-lasting effects.

Precautionary Statements: [1]

  • P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.

  • P264: Wash hands and any exposed skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P272: Contaminated work clothing should not be allowed out of the workplace.

  • P273: Avoid release to the environment.

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.

  • P301+P312+P330: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P333+P313: If skin irritation or rash occurs: Get medical advice/attention.

  • P391: Collect spillage.

  • P501: Dispose of contents and container to an approved waste disposal plant.

Data Presentation

Physical and Chemical Properties
PropertyValueData Source
Appearance White to gray powderAnalog: 2,6-Dibromo-4-methylphenol[2]
Molecular Formula C₇H₅Br₂NO₃
Molecular Weight 310.93 g/mol
Melting Point Not Available
Boiling Point Not Available
Flash Point > 110 °C (> 230 °F)Analog: 2,6-Dibromo-4-methylphenol[2]
Toxicological Data
EndpointGHS ClassificationNote
Acute Oral Toxicity Harmful if swallowed (H302)[1]
Skin Corrosion/Irritation Causes skin irritation (H315)[1]
Serious Eye Damage/Irritation Causes serious eye damage (H318)[1]
Respiratory or Skin Sensitization May cause an allergic skin reaction (H317)[1]
Carcinogenicity Not listed by ACGIH, IARC, NTP, or CA Prop 65Based on data for the analog 2,6-Dibromo-4-methylphenol[2]

Experimental Protocols

A detailed experimental protocol for the use of this compound is not available. However, the following protocol for the synthesis of the closely related 2,6-dibromo-4-nitrophenol can serve as a valuable reference for handling and reaction setup. Researchers should adapt this protocol based on the specific requirements of their experiment and perform a thorough risk assessment.

Illustrative Synthesis of 2,6-Dibromo-4-nitrophenol

  • Reaction Setup: In a well-ventilated chemical fume hood, a multi-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap to neutralize acidic fumes.

  • Procedure:

    • p-Nitrophenol is dissolved in glacial acetic acid within the reaction flask.

    • A solution of bromine in glacial acetic acid is added dropwise to the stirred solution at ambient temperature.

    • Following the complete addition of bromine, the mixture is stirred for an additional 30 minutes.

    • The reaction mixture is then gently warmed on a steam bath to remove excess bromine.

    • After cooling, cold water is added to precipitate the crude product.

    • The solid product is collected via vacuum filtration and washed sequentially with 50% aqueous acetic acid and then with water.

    • The purified product is dried in a vacuum desiccator over a drying agent.

Handling and Storage

  • Handling:

    • Work in a well-ventilated area, preferably within a certified chemical fume hood.[2]

    • Minimize dust generation and accumulation.[2]

    • Avoid all contact with skin, eyes, and clothing.[2]

    • Thoroughly wash hands and any exposed skin after handling.[1]

    • Refrain from eating, drinking, or smoking in the work area.[1]

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated location.[2]

    • Keep away from incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides.[2]

Safety and Emergency Procedures

Personal Protective Equipment (PPE)
ProtectionSpecifications
Eye and Face Protection Chemical safety goggles and a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection Laboratory coat and closed-toe shoes. A chemical-resistant apron is recommended for larger quantities.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter should be used if dust or aerosols may be generated.
First-Aid Measures
  • Ingestion: If swallowed, call a poison control center or doctor immediately for treatment advice. Rinse mouth.[1]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water. If skin irritation or a rash develops, seek medical attention.[1] Contaminated clothing should be removed and laundered before reuse.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if you feel unwell.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

  • Specific Hazards: Combustion may produce toxic and irritating fumes, including carbon monoxide, carbon dioxide, and hydrogen bromide.[2]

  • Fire-Fighting Procedures: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[2]

Accidental Release Measures
  • Personal Precautions: Evacuate the area and prevent unnecessary entry. Wear appropriate PPE. Avoid creating dust.

  • Environmental Precautions: Prevent the material from entering drains and waterways.

  • Containment and Cleanup: Carefully sweep or vacuum the spilled solid material and place it into a suitable, labeled container for disposal.

Disposal Considerations

This material and its container must be disposed of as hazardous waste.[1] Due to its high toxicity to aquatic life, environmental release must be strictly avoided.[1] All disposal practices must comply with federal, state, and local regulations.

Mandatory Visualizations

Safe_Handling_Workflow cluster_preparation Preparation cluster_execution Execution cluster_completion Completion Plan Review SDS and Plan Experiment PPE Don Appropriate PPE Plan->PPE Setup Set Up in Fume Hood PPE->Setup Weigh Weigh Compound Setup->Weigh Handle Perform Experimental Steps Weigh->Handle Decontaminate Decontaminate Equipment and Work Area Handle->Decontaminate Waste Segregate and Dispose of Waste Decontaminate->Waste Doff Doff PPE Waste->Doff Wash Wash Hands Doff->Wash

Caption: A logical workflow for the safe handling of this compound.

Emergency_Response_Spill cluster_immediate_actions Immediate Actions cluster_cleanup Cleanup (if safe to do so) cluster_reporting Reporting Spill Spill Occurs Alert Alert Others in the Area Spill->Alert Evacuate Evacuate and Secure the Area Alert->Evacuate Assess Assess the Spill Evacuate->Assess DonPPE Don Appropriate PPE Assess->DonPPE Contain Contain the Spill DonPPE->Contain Collect Collect the Material Contain->Collect Clean Clean and Decontaminate Collect->Clean Report Report to Supervisor/EH&S Clean->Report

Caption: Emergency response workflow for a spill of this compound.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 2,6-Dibromo-3-methyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the detection and quantification of 2,6-Dibromo-3-methyl-4-nitrophenol, a compound relevant in various research and development sectors. The following protocols are designed for researchers, scientists, and drug development professionals, offering guidance on sample preparation, instrumental analysis, and data interpretation. The methods described are based on established analytical techniques for structurally similar compounds and provide a strong foundation for developing and validating specific assays for this compound.

High-Performance Liquid Chromatography (HPLC) Method

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of organic molecules. A reverse-phase HPLC method is presented here as a suitable approach for the analysis of this compound.[1][2]

Experimental Protocol: HPLC Analysis

1.1. Sample Preparation (from a solid matrix):

  • Weigh 1 gram of the homogenized sample into a 15 mL polypropylene centrifuge tube.

  • Add 5 mL of acetonitrile.

  • Vortex for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 4000 rpm for 10 minutes to pellet solid debris.

  • Carefully collect the supernatant (acetonitrile extract).

  • Filter the extract through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • The sample is now ready for HPLC analysis.

1.2. Standard Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.

  • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

1.3. HPLC Conditions:

ParameterSetting
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Acetonitrile and Water (60:40, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector UV-Vis Detector
Detection Wavelength 270 nm

1.4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the calibration standards against their known concentrations.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.

  • Quantify the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Quantitative Data Summary (Hypothetical)

The following table summarizes the expected performance characteristics of the HPLC method. These values are illustrative and should be determined during method validation.

ParameterExpected Value
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Linearity Range 0.1 - 100 µg/mL
Recovery 95 - 105%
Precision (RSD%) < 5%

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Homogenized Sample extraction Add Acetonitrile & Vortex sample->extraction centrifuge Centrifuge extraction->centrifuge filter_sample Filter (0.45 µm) centrifuge->filter_sample hplc_vial_sample Sample in HPLC Vial filter_sample->hplc_vial_sample hplc HPLC System (C18 Column, UV-Vis Detector) hplc_vial_sample->hplc stock Stock Solution (1 mg/mL) dilution Serial Dilutions stock->dilution hplc_vial_standards Standards in HPLC Vials dilution->hplc_vial_standards hplc_vial_standards->hplc data_acquisition Data Acquisition (Chromatogram) hplc->data_acquisition calibration Calibration Curve Construction data_acquisition->calibration quantification Quantification of Analyte calibration->quantification result Final Concentration quantification->result

Caption: Workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity, making it an excellent method for the confirmation and quantification of this compound, particularly at trace levels.[3][4] Due to the polar nature of the phenolic group, derivatization is often employed to improve chromatographic performance.

Experimental Protocol: GC-MS Analysis

2.1. Sample Preparation and Derivatization:

  • Perform the extraction as described in the HPLC sample preparation (Section 1.1, steps 1-5).

  • Transfer 1 mL of the acetonitrile extract to a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • To the dry residue, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Cap the tube tightly and heat at 70 °C for 30 minutes in a heating block.

  • Cool the sample to room temperature. The sample is now derivatized and ready for GC-MS analysis.

2.2. Standard Preparation and Derivatization:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.

  • Prepare a series of calibration standards by diluting the stock solution in acetonitrile.

  • Take 1 mL of each standard, evaporate to dryness, and derivatize following the same procedure as for the samples (Section 2.1, steps 3-5).

2.3. GC-MS Conditions:

ParameterSetting
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injector Temperature 250 °C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Temperature Program Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Full Scan (m/z 50-550) or Selected Ion Monitoring (SIM) for higher sensitivity

2.4. Data Analysis:

  • Identify the derivatized this compound peak based on its retention time and mass spectrum.

  • For quantification, create a calibration curve using the derivatized standards, plotting peak area against concentration.

  • Quantify the analyte in the samples using the calibration curve.

Quantitative Data Summary (Hypothetical)

The following table summarizes the expected performance characteristics of the GC-MS method.

ParameterExpected Value
Limit of Detection (LOD) 0.01 ng/mL
Limit of Quantification (LOQ) 0.03 ng/mL
Linearity Range 0.05 - 50 ng/mL
Recovery 90 - 110%
Precision (RSD%) < 10%

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing sample Acetonitrile Extract evaporation Evaporate to Dryness sample->evaporation derivatization Add BSTFA + TMCS, Heat at 70°C evaporation->derivatization gcms_vial Derivatized Sample derivatization->gcms_vial gcms GC-MS System (DB-5ms Column) gcms_vial->gcms data_acquisition Data Acquisition (Total Ion Chromatogram & Mass Spectra) gcms->data_acquisition peak_id Peak Identification (Retention Time & Mass Spectrum) data_acquisition->peak_id calibration Calibration Curve (Derivatized Standards) peak_id->calibration quantification Quantification calibration->quantification result Final Concentration quantification->result

Caption: Workflow for the GC-MS analysis of this compound.

Electrochemical Detection

Electrochemical methods offer a sensitive, rapid, and cost-effective alternative for the detection of nitrophenolic compounds.[5][6][7][8] This protocol outlines a conceptual approach using a modified glassy carbon electrode (GCE) for the detection of this compound based on its electrochemical reduction.

Experimental Protocol: Electrochemical Analysis

3.1. Electrode Preparation:

  • Polish a glassy carbon electrode (GCE) with 0.3 and 0.05 µm alumina slurry on a polishing pad.

  • Rinse thoroughly with deionized water and sonicate in a 1:1 solution of ethanol and water for 5 minutes.

  • Allow the electrode to dry at room temperature.

  • The electrode is now ready for use or further modification (e.g., with nanomaterials to enhance sensitivity).

3.2. Electrochemical Measurement:

  • Prepare a supporting electrolyte solution, such as a 0.1 M phosphate buffer solution (PBS) at pH 7.0.

  • Add a known volume of the sample extract (dissolved in the supporting electrolyte) to the electrochemical cell.

  • Immerse the modified GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

  • Record the cyclic voltammogram (CV) or differential pulse voltammogram (DPV) by scanning the potential towards the negative direction to observe the reduction peak of the nitro group.

3.3. Data Analysis:

  • The peak current of the reduction signal will be proportional to the concentration of this compound.

  • Generate a calibration plot using standards of known concentrations to quantify the analyte in the sample.

Quantitative Data Summary (Hypothetical)
ParameterExpected Value
Limit of Detection (LOD) 0.1 µM
Limit of Quantification (LOQ) 0.3 µM
Linearity Range 1 - 500 µM

Electrochemical Detection Workflow Diagram

Electrochemical_Workflow cluster_prep Electrode & Sample Preparation cluster_analysis Electrochemical Measurement cluster_data Data Analysis gce Glassy Carbon Electrode (GCE) polish Polish with Alumina Slurry gce->polish clean Sonicate & Dry polish->clean ready_gce Prepared GCE clean->ready_gce electro_cell Electrochemical Cell (3-electrode setup) ready_gce->electro_cell sample Sample Extract dissolve Dissolve in Phosphate Buffer sample->dissolve electro_sample Sample in Electrolyte dissolve->electro_sample electro_sample->electro_cell measurement Cyclic/Differential Pulse Voltammetry electro_cell->measurement voltammogram Voltammogram (Reduction Peak) measurement->voltammogram calibration Calibration Plot (Peak Current vs. Conc.) voltammogram->calibration quantification Quantification calibration->quantification result Final Concentration quantification->result

Caption: Workflow for the electrochemical detection of this compound.

References

Application Note: HPLC-MS/MS Protocol for the Analysis of 2,6-Dibromo-3-methyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,6-Dibromo-3-methyl-4-nitrophenol is a halogenated and nitrated aromatic compound. The analysis of such compounds is crucial in environmental monitoring, toxicology, and pharmaceutical development due to their potential biological activity and environmental persistence. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) offers a highly sensitive and selective method for the quantification of this analyte in various matrices.[1] This document provides a detailed protocol for the analysis of this compound using HPLC-MS/MS.

Experimental Protocols

1. Materials and Reagents

  • Reference Standard: this compound (Purity ≥98%)

  • Internal Standard (IS): A suitable isotope-labeled version of the analyte or a structurally similar compound not present in the sample, such as 2,6-Dibromo-4-nitrophenol.

  • Solvents: HPLC or MS-grade methanol (MeOH), acetonitrile (ACN), and water.[2]

  • Additives: Formic acid (HCOOH) or ammonium acetate (CH₃COONH₄) for mobile phase modification.[3][4]

  • Extraction Solvents: Ethyl acetate, n-hexane, dichloromethane for Liquid-Liquid Extraction.

  • Gases: High-purity nitrogen for solvent evaporation and as a nebulizing/drying gas.[1]

2. Sample Preparation

Effective sample preparation is critical to remove interferences and concentrate the analyte.[1] The choice of method depends on the sample matrix.

Protocol 1: Aqueous Samples (e.g., Surface Water)

  • Collect water samples in clean glass vials.

  • For samples with low expected concentrations, perform a Liquid-Liquid Extraction (LLE).

  • To 100 mL of the aqueous sample, add the internal standard.

  • Acidify the sample to a pH below 3 with concentrated HCl to ensure the phenol is in its protonated form.

  • Add 50 mL of ethyl acetate and shake vigorously for 2 minutes.

  • Allow the layers to separate and collect the upper organic layer.

  • Repeat the extraction on the aqueous layer with a fresh aliquot of ethyl acetate for exhaustive recovery.

  • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the initial mobile phase.[1]

  • Filter through a 0.2 µm syringe filter before injection.

Protocol 2: Biological Samples (e.g., Plasma, Urine)

  • Protein Precipitation (for Plasma):

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard to precipitate proteins.[1]

    • Vortex for 1 minute.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.[4]

    • Carefully collect the supernatant.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.[1]

    • Filter through a 0.2 µm filter before injection.

  • Liquid-Liquid Extraction (for Urine):

    • To 500 µL of urine, add the internal standard.

    • Adjust the pH to be at least two units below the pKa of the analyte.[1]

    • Add 1 mL of ethyl acetate and vortex vigorously for 2 minutes.

    • Centrifuge to separate the phases.

    • Transfer the upper organic layer to a clean tube.

    • Repeat the extraction for comprehensive recovery.

    • Combine the organic extracts and evaporate to dryness.

    • Reconstitute the residue in the mobile phase for analysis.[1]

3. HPLC-MS/MS Instrumentation and Conditions

The following table outlines the starting conditions for the HPLC-MS/MS analysis. Method optimization may be necessary for specific instruments and matrices.

Table 1: HPLC-MS/MS Parameters

ParameterRecommended Conditions
HPLC System UPLC/HPLC system capable of binary gradient elution
Column Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm)[1][4]
Mobile Phase A Water with 0.1% Formic Acid or 5.0 mM Ammonium Acetate[4][5]
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid[4][5]
Flow Rate 0.2 - 0.4 mL/min[1][5]
Gradient Elution Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate.[1][4]
Column Temperature 40 °C[1][4]
Injection Volume 5 µL[1][4]
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Mode[1]
Scan Mode Multiple Reaction Monitoring (MRM)[1]
Capillary Voltage 1.0 - 3.0 kV[4]
Source Temperature 150 °C[1]
Desolvation Temperature 350 - 500 °C[1]
Nebulizing Gas Flow Dependent on instrument, typically N₂[1]

4. MRM Transitions

The molecular weight of this compound (C₇H₅Br₂NO₃) is approximately 310.9 g/mol . In negative ion mode, the precursor ion will be [M-H]⁻. Product ions can be predicted based on common fragmentation pathways for nitrophenols, such as the loss of NO₂.

Table 2: Illustrative MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
This compound309.9263.9 (Loss of NO₂)79/81 (Br⁻)Requires optimization
2,6-Dibromo-4-nitrophenol (Example IS)295.9249.9 (Loss of NO₂)79/81 (Br⁻)Requires optimization

Note: The exact m/z values and collision energies must be optimized experimentally.

Data Presentation

Quantitative data should be summarized for method validation, including linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. The following table presents typical performance characteristics for the analysis of nitrophenols by HPLC-MS/MS.

Table 3: Representative Quantitative Performance Data

ParameterTypical Value Range
Linearity (R²) > 0.995
Concentration Range 0.1 - 200 ng/mL
Limit of Detection (LOD) 0.01 - 0.1 ng/mL
Limit of Quantification (LOQ) 0.05 - 0.5 ng/mL
Accuracy (% Recovery) 85 - 115%
Precision (% RSD) < 15%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Aqueous or Biological Sample add_is Spike with Internal Standard sample->add_is extraction Liquid-Liquid Extraction or Protein Precipitation add_is->extraction evaporation Evaporate to Dryness extraction->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution filtration Filter (0.2 µm) reconstitution->filtration hplc HPLC Separation (Reversed-Phase C18) filtration->hplc ms Tandem MS Detection (Negative ESI, MRM) hplc->ms quant Quantification (Peak Area Ratio vs. Conc.) ms->quant report Final Report quant->report

References

Application Notes and Protocols for 2,6-Dibromo-3-methyl-4-nitrophenol as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Overview

2,6-Dibromo-3-methyl-4-nitrophenol is a halogenated, nitrated aromatic compound. Such molecules are valuable intermediates in organic synthesis due to the presence of multiple reactive sites. The electron-withdrawing effects of the nitro and bromo groups activate the aromatic ring for nucleophilic substitution, while the phenol, nitro, and methyl groups can undergo various chemical transformations. This multifaceted reactivity makes it a potentially versatile building block for the synthesis of more complex molecules, including pharmaceutical agents and other biologically active compounds.

Physicochemical Data and Safety Information

While specific experimental data for this compound is scarce, data for the analogous 2,6-dibromo-4-nitrophenol is available and provides a useful reference.

Table 1: Physicochemical Properties of Related Phenolic Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
2,6-Dibromo-4-nitrophenolC₆H₃Br₂NO₃296.90141-144Yellow crystalline solid
3-Methyl-4-nitrophenolC₇H₇NO₃153.14128-131Yellowish crystalline solid
This compound (Predicted) C₇H₅Br₂NO₃ 310.93 N/A Expected to be a crystalline solid

Safety Precautions:

Substituted nitrophenols should be handled with care. Based on the safety data for structurally similar compounds, this compound is likely to be harmful if swallowed, cause skin and serious eye irritation, and may cause an allergic skin reaction. It is also expected to be very toxic to aquatic life with long-lasting effects.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Proposed Synthesis of this compound

A plausible synthetic route to this compound is the direct bromination of 3-methyl-4-nitrophenol. This is analogous to the well-established synthesis of 2,6-dibromo-4-nitrophenol from p-nitrophenol.[2]

Reaction Scheme:

G cluster_0 Proposed Synthesis of this compound 3-methyl-4-nitrophenol 3-Methyl-4-nitrophenol This compound This compound 3-methyl-4-nitrophenol->this compound Bromination Br2_AcOH 2 Br₂, Acetic Acid Br2_AcOH->this compound

Caption: Proposed synthetic route for this compound.

Experimental Protocol (Theoretical)

Materials:

  • 3-Methyl-4-nitrophenol

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Saturated sodium bisulfite solution

  • Distilled water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Heating mantle

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1.0 equivalent of 3-methyl-4-nitrophenol in glacial acetic acid.

  • From the dropping funnel, add a solution of 2.1 equivalents of bromine in glacial acetic acid dropwise to the stirred solution at room temperature. The addition should be controlled to maintain a steady reaction rate and temperature.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated sodium bisulfite solution until the red-brown color of bromine disappears.

  • Pour the reaction mixture into a beaker containing ice-water to precipitate the crude product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold water to remove any remaining acetic acid and salts.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

  • Dry the purified product under vacuum.

Table 2: Proposed Reaction Parameters for the Synthesis of this compound

ParameterValue/Condition
Stoichiometry (Substrate:Bromine)1 : 2.1
SolventGlacial Acetic Acid
TemperatureRoom Temperature
Reaction Time2-3 hours (post-addition)
Work-upQuenching with NaHSO₃, precipitation in ice-water
PurificationRecrystallization

Applications as a Chemical Intermediate

The strategic placement of the bromo, nitro, methyl, and hydroxyl groups on the aromatic ring suggests several potential applications for this compound in organic synthesis.

Precursor for Aminophenols

The nitro group can be readily reduced to an amine, yielding 4-amino-2,6-dibromo-3-methylphenol. This resulting aminophenol is a valuable building block for the synthesis of dyes, photographic developers, and heterocyclic compounds such as benzoxazoles, which are present in many biologically active molecules.

G start This compound product 4-Amino-2,6-dibromo-3-methylphenol start->product reduction Reduction (e.g., H₂, Pd/C or SnCl₂) reduction->product applications Further Synthesis: - Dyes - Heterocycles - Bioactive Molecules product->applications

Caption: Reduction of the nitro group to form a versatile aminophenol.

Substrate for Nucleophilic Aromatic Substitution

The nitro group, being strongly electron-withdrawing, activates the positions ortho and para to it for nucleophilic aromatic substitution (SNAAr). In this case, the bromine atoms are in positions ortho to the nitro group, making them susceptible to displacement by various nucleophiles such as alkoxides, thiolates, and amines. This allows for the introduction of a wide range of functional groups.

G start This compound product Substituted Phenol Derivative start->product SNAAr nucleophile Nucleophile (Nu⁻) nucleophile->product

References

Application Notes and Protocols for Antimicrobial Assay of 2,6-Dibromo-3-methyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dibromo-3-methyl-4-nitrophenol is a halogenated phenolic compound with potential applications in antimicrobial research. Phenolic compounds are a well-established class of antimicrobials that can exhibit broad-spectrum activity against a variety of microorganisms.[1][2] The antimicrobial efficacy of phenolic compounds is often attributed to their ability to damage the bacterial cell membrane, inhibit virulence factors, and suppress biofilm formation.[1][2] Bromophenol derivatives, in particular, have demonstrated significant antibacterial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[3]

These application notes provide detailed protocols for determining the antimicrobial activity of this compound using two standard and widely accepted methods: the agar well diffusion assay for preliminary screening and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Physicochemical Properties and Safety Precautions

While specific data for this compound is limited, related compounds such as 2,6-Dibromo-4-nitrophenol are described as yellow crystalline powders that are sparingly soluble in water but soluble in organic solvents like ethanol and acetone.[4]

Safety Precautions: this compound is classified as harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage. It is also very toxic to aquatic life with long-lasting effects.[5] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times when handling this compound.[5] All work should be conducted in a well-ventilated area or a chemical fume hood.

Experimental Protocols

Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique for the preliminary screening of antimicrobial agents.[6][7][8] It is a qualitative or semi-quantitative method that relies on the diffusion of the test compound from a well through a solidified agar medium to inhibit the growth of a seeded microorganism, resulting in a zone of inhibition.[6][8]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) (sterile)

  • Mueller-Hinton Agar (MHA)

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile petri dishes

  • Sterile cork borer (6 mm diameter)

  • Micropipettes and sterile tips

  • Incubator

  • Positive control (e.g., a standard antibiotic like Gentamicin)

  • Negative control (e.g., DMSO)

Procedure:

  • Preparation of Test Compound: Prepare a stock solution of this compound in sterile DMSO. Further dilutions can be made to achieve the desired test concentrations.

  • Preparation of Inoculum: Inoculate a loopful of the test microorganism from a fresh culture into a suitable broth and incubate to achieve a turbidity equivalent to the 0.5 McFarland standard.[7]

  • Inoculation of Agar Plates: Using a sterile cotton swab, evenly spread the standardized microbial suspension over the entire surface of the MHA plates to create a uniform lawn of bacteria.[6]

  • Well Creation: Aseptically create wells (6 mm in diameter) in the inoculated agar plates using a sterile cork borer.[8][9]

  • Application of Test Compound: Add a fixed volume (e.g., 100 µL) of the different concentrations of the this compound solution, the positive control, and the negative control into separate wells.[8]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[10]

  • Data Collection: After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters.

Data Presentation:

Compound ConcentrationZone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coli
Concentration 1 (µg/mL)
Concentration 2 (µg/mL)
Positive Control
Negative Control (DMSO)
Broth Microdilution Assay for MIC and MBC Determination

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][12] The MIC is the lowest concentration of the agent that completely inhibits the visible growth of a microorganism.[11] This method can be extended to determine the Minimum Bactericidal Concentration (MBC), which is the lowest concentration that kills 99.9% of the initial bacterial inoculum.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) (sterile)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Test microorganisms

  • Micropipettes and sterile tips

  • Incubator

  • Plate reader (optional)

  • Sterile petri dishes with appropriate agar medium

Procedure:

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of this compound in sterile DMSO.

    • In a 96-well plate, perform serial two-fold dilutions of the compound in CAMHB to obtain a range of concentrations.[11][13] For example, add 100 µL of CAMHB to all wells. Then, add 100 µL of the 2x concentrated stock solution to the first well and serially dilute it down the plate.[14]

  • Preparation of Inoculum: Prepare a standardized inoculum of the test organism with a turbidity equivalent to the 0.5 McFarland standard and then dilute it to the appropriate concentration for testing.[11]

  • Inoculation: Inoculate each well (except the sterility control) with the standardized inoculum.[11]

  • Controls:

    • Growth Control: Wells containing only broth and inoculum.[11]

    • Sterility Control: Wells containing only broth to check for contamination.[11]

  • Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.[15]

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[11]

  • MBC Determination:

    • From the wells showing no visible growth (at and above the MIC), take a small aliquot (e.g., 10 µL) and plate it onto an appropriate agar medium.

    • Incubate the agar plates at 37°C for 24 hours.

    • The MBC is the lowest concentration that results in no colony growth on the agar plate.

Data Presentation:

MicroorganismMIC (µg/mL)MBC (µg/mL)
S. aureus
E. coli

Visualization of Experimental Workflow

Antimicrobial_Assay_Workflow cluster_prep Preparation cluster_agar_well Agar Well Diffusion Assay cluster_broth_mic Broth Microdilution Assay cluster_mbc MBC Determination Compound_Prep Prepare this compound Stock Solution (in DMSO) Add_Compound_Agar Add Compound & Controls to Wells Compound_Prep->Add_Compound_Agar Serial_Dilution Perform Serial Dilutions of Compound in 96-Well Plate Compound_Prep->Serial_Dilution Culture_Prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculate_Agar Inoculate MHA Plates with Bacterial Suspension Culture_Prep->Inoculate_Agar Inoculate_Wells Inoculate Wells with Bacterial Suspension Culture_Prep->Inoculate_Wells Create_Wells Create Wells in Agar Inoculate_Agar->Create_Wells Create_Wells->Add_Compound_Agar Incubate_Agar Incubate Plates (37°C, 18-24h) Add_Compound_Agar->Incubate_Agar Measure_Zones Measure Zones of Inhibition (mm) Incubate_Agar->Measure_Zones Serial_Dilution->Inoculate_Wells Incubate_Broth Incubate Plate (37°C, 18-24h) Inoculate_Wells->Incubate_Broth Determine_MIC Determine MIC (Lowest concentration with no growth) Incubate_Broth->Determine_MIC Plate_MIC_Wells Plate Aliquots from Clear Wells (at and above MIC) onto Agar Determine_MIC->Plate_MIC_Wells Incubate_MBC_Plates Incubate Plates (37°C, 24h) Plate_MIC_Wells->Incubate_MBC_Plates Determine_MBC Determine MBC (Lowest concentration with no growth) Incubate_MBC_Plates->Determine_MBC

Caption: Workflow for antimicrobial susceptibility testing.

References

Application Notes and Protocols for Cytotoxicity Screening of 2,6-Dibromo-3-methyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

These application notes provide a comprehensive guide to assess the cytotoxicity of 2,6-Dibromo-3-methyl-4-nitrophenol in various cell lines. The following protocols describe standard assays to determine cell viability, membrane integrity, and apoptosis induction.

Data Presentation

The following tables are templates for organizing and presenting quantitative data obtained from the described experimental protocols.

Table 1: Cell Viability as Determined by MTT Assay

Cell LineConcentration of this compound (µM)% Cell Viability (Mean ± SD)IC50 (µM)
HCT116 0 (Control)100 ± 5.2
1
10
50
100
A549 0 (Control)100 ± 4.8
1
10
50
100
MCF-7 0 (Control)100 ± 6.1
1
10
50
100

Table 2: Cytotoxicity as Determined by LDH Assay

Cell LineConcentration of this compound (µM)% Cytotoxicity (Mean ± SD)
HCT116 0 (Control)0 ± 2.1
1
10
50
100
A549 0 (Control)0 ± 1.9
1
10
50
100
MCF-7 0 (Control)0 ± 2.5
1
10
50
100

Table 3: Apoptosis Analysis by Annexin V-FITC/PI Staining

Cell LineConcentration of this compound (µM)% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Necrotic Cells (Annexin V-/PI+)
HCT116 0 (Control)
50
A549 0 (Control)
50
MCF-7 0 (Control)
50

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form purple formazan crystals.[4][5]

Materials:

  • Cell lines of interest (e.g., HCT116, A549, MCF-7)

  • Complete culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a 5% CO2 humidified incubator for 24 hours to allow cell attachment.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well.[4]

  • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[5]

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4]

  • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Read the absorbance at 570 nm using a microplate reader.[4][5]

Cytotoxicity Assessment using LDH Assay

This assay quantifies the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[6][7]

Materials:

  • Cell lines of interest

  • Complete culture medium

  • This compound

  • LDH cytotoxicity assay kit

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate as described in the MTT assay protocol.

  • Treat the cells with serial dilutions of this compound and incubate for the desired time.

  • Prepare controls as per the LDH assay kit manufacturer's instructions, including a vehicle control, a positive control for maximum LDH release (e.g., by adding lysis buffer), and a no-cell control for background.[6]

  • After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer a specific volume of the supernatant from each well to a new 96-well plate.

  • Add the LDH reaction mixture provided in the kit to each well.

  • Incubate the plate at room temperature for the time specified in the kit's protocol (usually 20-30 minutes), protected from light.

  • Add the stop solution provided in the kit.

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[8]

Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[9]

Materials:

  • Cell lines of interest

  • Complete culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the selected time.

  • Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[9]

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[9]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[9]

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour of staining.[9]

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[10][11]

Materials:

  • Cell lines of interest

  • Complete culture medium

  • This compound

  • Caspase-3 activity assay kit (colorimetric or fluorometric)

  • Cell lysis buffer

  • 96-well plates

  • Microplate reader (absorbance or fluorescence)

Protocol:

  • Seed cells in a 6-well plate and treat with this compound.

  • After treatment, harvest the cells and lyse them using the lysis buffer provided in the kit.

  • Incubate the cell lysates on ice for 10-15 minutes.

  • Centrifuge the lysates at high speed (e.g., 12,000 x g) for 10-15 minutes at 4°C.

  • Collect the supernatants (cytosolic extracts).

  • Determine the protein concentration of each lysate.

  • In a 96-well plate, add an equal amount of protein from each sample.

  • Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) and reaction buffer to each well.[11]

  • Incubate the plate at 37°C for 1-2 hours, or as recommended by the manufacturer.[11]

  • Measure the absorbance (e.g., at 405 nm) or fluorescence (e.g., Ex/Em = 380/460 nm) using a microplate reader.[11]

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_assays Cytotoxicity and Apoptosis Assays cluster_analysis Data Analysis cluster_conclusion Conclusion cell_culture Cell Seeding in Plates treatment Treatment with this compound cell_culture->treatment mtt MTT Assay (Cell Viability) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh annexin Annexin V/PI Staining (Apoptosis Detection) treatment->annexin caspase Caspase-3 Assay (Apoptosis Execution) treatment->caspase data_quant Data Quantification (Absorbance/Fluorescence) mtt->data_quant ldh->data_quant apoptosis_analysis Apoptosis Percentage annexin->apoptosis_analysis caspase->data_quant ic50 IC50 Calculation data_quant->ic50 conclusion Determination of Cytotoxic Profile ic50->conclusion apoptosis_analysis->conclusion

Caption: Experimental workflow for cytotoxicity screening.

hypothetical_signaling_pathway compound This compound ros Increased ROS Production compound->ros mito_damage Mitochondrial Damage ros->mito_damage cyto_c Cytochrome c Release mito_damage->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Hypothetical apoptosis signaling pathway.

References

Application Notes and Protocols for the Investigation of 2,6-Dibromo-3-methyl-4-nitrophenol in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dibromo-3-methyl-4-nitrophenol is a halogenated aromatic compound. Due to its structure, it may be used in various industrial processes, including the synthesis of pesticides, dyes, and pharmaceuticals. The presence of bromine and a nitro group on the phenol ring suggests potential persistence and toxicity in the environment, making its monitoring in environmental matrices crucial.[1][2] This document provides detailed protocols for the extraction and quantification of this compound in water and soil samples, based on established methods for structurally similar compounds such as other nitrophenols and brominated phenols.[3][4][5]

Health and Safety Precautions

Analytical Methodology

The recommended analytical approach for the quantification of this compound is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.[7][8] HPLC-MS is often preferred for its ability to analyze moderately polar compounds without the need for derivatization.

Protocol 1: Analysis of this compound in Water Samples

This protocol details the extraction of this compound from water samples using Solid Phase Extraction (SPE) followed by HPLC-MS analysis.

Experimental Protocol

1. Sample Collection and Preservation:

  • Collect water samples in amber glass bottles to prevent photodegradation.

  • Acidify the samples to a pH < 2 with sulfuric acid to inhibit microbial degradation.[9]

  • Store the samples at 4°C and analyze within 7 days.

2. Solid Phase Extraction (SPE):

  • Cartridge Conditioning:

    • Pass 5 mL of methanol, followed by 5 mL of deionized water (pH adjusted to ~2 with formic acid) through a C18 SPE cartridge (e.g., 500 mg, 6 mL).[10][11] Do not allow the cartridge to dry.

  • Sample Loading:

    • Pass 500 mL of the acidified water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Cartridge Washing:

    • Wash the cartridge with 5 mL of deionized water to remove any interfering polar compounds.

    • Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

  • Elution:

    • Elute the retained analytes with 2 x 3 mL of a methanol/acetonitrile (1:1, v/v) mixture into a collection vial.

3. Sample Concentration and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[12]

  • Reconstitute the residue in 1 mL of the initial mobile phase for HPLC-MS analysis.[12]

  • Vortex the sample to ensure complete dissolution and transfer to an HPLC vial.

4. HPLC-MS Analysis:

  • Instrumentation: HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • HPLC Conditions (Representative):

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

    • Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • MS Conditions (Representative):

    • Ionization Mode: ESI negative.

    • Monitoring Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions for this compound would need to be determined by direct infusion of a standard.

Data Presentation

Table 1: Representative Performance Data for Nitrophenol Analysis in Water using SPE and LC-MS. (Note: This data is for similar compounds and should be used as a reference. Method validation for this compound is required.)

CompoundLimit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/L)Recovery (%)Relative Standard Deviation (RSD) (%)
Nitrophenols (general)0.007 - 0.026-71.1 - 95.97.36 - 18.6
4-Nitrophenol--90 - 112< 15
2-Nitrophenol--90 - 112< 15

Data adapted from references[3][10].

Protocol 2: Analysis of this compound in Soil Samples

This protocol describes the extraction of this compound from soil samples using Ultrasonic Assisted Extraction (UAE) followed by HPLC-MS analysis.

Experimental Protocol

1. Sample Preparation:

  • Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.

  • Homogenize the sieved sample.

2. Ultrasonic Assisted Extraction (UAE):

  • Weigh 5 g of the homogenized soil sample into a 50 mL centrifuge tube.

  • Add 10 mL of a dichloromethane/n-hexane (2:1, v/v) mixture.[5]

  • Sonicate the mixture in an ultrasonic bath for 30 minutes at a controlled temperature (e.g., 30°C).[13][14]

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Carefully collect the supernatant.

  • Repeat the extraction process twice more with fresh solvent.

  • Combine the supernatants.

3. Clean-up (Liquid-Liquid Extraction):

  • Add 10 mL of a strong alkaline aqueous solution (pH > 12) to the combined extract and shake vigorously. This will deprotonate the phenolic analyte, moving it to the aqueous phase and leaving many non-polar interferences in the organic phase.[5]

  • Separate the aqueous layer.

  • Acidify the aqueous layer to pH < 2 with a strong acid (e.g., HCl).[5]

  • Extract the acidified aqueous phase three times with 10 mL of dichloromethane-ethyl acetate (4:1, v/v).[5]

  • Combine the organic extracts.

4. Sample Concentration and Reconstitution:

  • Dry the combined organic extract over anhydrous sodium sulfate.

  • Filter and concentrate the extract to near dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the initial mobile phase for HPLC-MS analysis.[5]

  • Vortex and transfer to an HPLC vial.

5. HPLC-MS Analysis:

  • Follow the HPLC-MS analysis conditions as described in Protocol 1.

Data Presentation

Table 2: Representative Performance Data for Nitrophenol Analysis in Soil using Ultrasonic Extraction and HPLC-MS. (Note: This data is for similar compounds and should be used as a reference. Method validation for this compound is required.)

CompoundLimit of Detection (LOD) (µg/kg)Recovery (%)Relative Standard Deviation (RSD) (%)
Nitrophenol compounds0.1 - 0.261.7 - 90.8< 10.0

Data adapted from reference[5].

Visualizations

G cluster_water Protocol 1: Water Sample Workflow cluster_soil Protocol 2: Soil Sample Workflow Water_Sample 1. Water Sample (500 mL) Acidified to pH < 2 SPE_Condition 2. SPE Cartridge Conditioning (Methanol, Acidified Water) Sample_Loading 3. Sample Loading SPE_Condition->Sample_Loading Washing 4. Cartridge Washing (Deionized Water) Sample_Loading->Washing Elution 5. Elution (Methanol/Acetonitrile) Washing->Elution Concentration_W 6. Concentration (Nitrogen Evaporation) Elution->Concentration_W Reconstitution_W 7. Reconstitution (Mobile Phase) Concentration_W->Reconstitution_W HPLC_MS_W 8. HPLC-MS Analysis Reconstitution_W->HPLC_MS_W Soil_Sample 1. Soil Sample (5 g) (Dried and Sieved) UAE 2. Ultrasonic Assisted Extraction (DCM/Hexane) Soil_Sample->UAE LLE_Cleanup 3. Liquid-Liquid Extraction Cleanup (pH adjustment) UAE->LLE_Cleanup Concentration_S 4. Concentration (Nitrogen Evaporation) LLE_Cleanup->Concentration_S Reconstitution_S 5. Reconstitution (Mobile Phase) Concentration_S->Reconstitution_S HPLC_MS_S 6. HPLC-MS Analysis Reconstitution_S->HPLC_MS_S

Caption: Experimental workflows for water and soil sample analysis.

G cluster_env Environmental Compartments cluster_fate Transformation & Transport cluster_exposure Potential Exposure Pathways compound This compound (Industrial Sources) Water Water compound->Water Release Soil Soil/Sediment compound->Soil Release Air Air compound->Air Release Photodegradation Photodegradation Water->Photodegradation Biodegradation Biodegradation Water->Biodegradation Sorption Sorption Water->Sorption Ingestion Ingestion (Contaminated Water/Food) Water->Ingestion Dermal Dermal Contact (Contaminated Soil/Water) Water->Dermal Soil->Biodegradation Soil->Sorption Leaching Leaching Soil->Leaching Soil->Dermal Inhalation Inhalation (Airborne Particles) Air->Inhalation Leaching->Water

Caption: Generalized environmental fate and exposure pathways.

References

The Synthetic Potential of 2,6-Dibromo-3-methyl-4-nitrophenol: A Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 24, 2025 – 2,6-Dibromo-3-methyl-4-nitrophenol is a highly functionalized aromatic compound with significant potential as an intermediate in organic synthesis. Its unique substitution pattern, featuring electron-withdrawing nitro and bromo groups, a hydroxyl group, and a methyl group, offers a versatile platform for the construction of complex molecular architectures. This document provides an overview of its potential applications, drawing inferences from the reactivity of its constituent functional groups and related compounds. While specific documented applications in peer-reviewed literature are sparse, its utility as a chemical and reaction intermediate is recognized.

Physicochemical Properties and Reactivity Profile

To facilitate its use in research and development, a summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₇H₅Br₂NO₃N/A
Molecular Weight 310.93 g/mol N/A
Appearance Light yellow crystalline powderN/A
Melting Point 134 °CN/A
Boiling Point 312.3 °C at 760 mmHgN/A
Flash Point 142.7 °CN/A
Density 2.095 g/cm³N/A
Refractive Index 1.661N/A

The reactivity of this compound is dictated by its array of functional groups. The nitro group can be readily reduced to an amine, opening pathways to a variety of derivatives such as amides, sulfonamides, and diazonium salts for azo coupling reactions. The phenolic hydroxyl group can undergo O-alkylation or O-acylation and can direct further electrophilic aromatic substitution, although the existing substitution pattern already significantly deactivates the ring. The bromine atoms are susceptible to nucleophilic aromatic substitution or can participate in cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, enabling the introduction of diverse substituents.

Potential Applications in Organic Synthesis

Based on its structural features, this compound can be envisioned as a key starting material for the synthesis of various classes of organic molecules.

Synthesis of Bioactive Heterocycles

The presence of multiple reactive sites makes this compound an attractive precursor for the synthesis of heterocyclic compounds. For instance, the reduction of the nitro group to an amine, followed by intramolecular cyclization or condensation with other bifunctional reagents, could lead to the formation of substituted benzimidazoles, benzoxazoles, or benzothiazoles, which are important scaffolds in medicinal chemistry.

Precursor for Agrochemicals and Dyes

Substituted nitrophenols are known intermediates in the manufacturing of agrochemicals and dyes. The specific substitution pattern of this compound could be leveraged to create novel pesticides, herbicides, or dyestuffs with unique properties.

Building Block for Novel Organic Materials

The ability to undergo cross-coupling reactions at the bromine positions allows for the incorporation of this aromatic core into larger conjugated systems. This could be exploited in the development of new organic materials with interesting photophysical or electronic properties.

Experimental Protocols: General Considerations

General Protocol for the Reduction of the Nitro Group

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH) or Acetic Acid (AcOH)

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.

  • Add an excess of the reducing agent (e.g., 3-5 equivalents of SnCl₂·2H₂O or Fe powder).

  • Slowly add concentrated HCl to the mixture while stirring. The reaction may be exothermic.

  • Heat the reaction mixture at reflux and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize the excess acid by the slow addition of a concentrated NaOH solution until the solution is basic.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the crude amino-phenol derivative.

  • Purify the product by column chromatography or recrystallization.

General Protocol for Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Coupling)

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, or DMF/water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid (1.1-1.5 equivalents per bromine atom to be substituted), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

  • Add the degassed solvent to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete as monitored by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the desired coupled product.

Logical Workflow for Synthetic Transformations

The potential synthetic transformations of this compound can be visualized as a logical workflow, starting from the core molecule and branching into various derivatives.

G Potential Synthetic Pathways of this compound A This compound B Reduction of Nitro Group A->B D Cross-Coupling Reactions (e.g., Suzuki, Heck) A->D F O-Alkylation / O-Acylation A->F C 4-Amino-2,6-dibromo-3-methylphenol B->C H Diazotization C->H E Aryl/Vinyl Substituted Derivatives D->E G Ether / Ester Derivatives F->G I Azo Dyes H->I

Caption: Synthetic pathways from this compound.

Conclusion

While detailed, published protocols for the specific use of this compound in organic synthesis are not abundant, its chemical structure strongly suggests its utility as a versatile building block. The presence of nitro, bromo, hydroxyl, and methyl functionalities on a central aromatic ring provides multiple handles for a wide range of chemical transformations. Researchers in organic synthesis, medicinal chemistry, and materials science are encouraged to explore the synthetic potential of this promising intermediate.

Disclaimer: The provided protocols are general guidelines and may require optimization for specific substrates and reaction conditions. All laboratory work should be conducted with appropriate safety precautions in a well-ventilated fume hood, and all hazardous materials should be handled according to standard laboratory safety procedures.

Application Notes and Protocols: Testing Enzyme Inhibition by 2,6-Dibromo-3-methyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dibromo-3-methyl-4-nitrophenol is a phenolic compound with potential applications in various research fields. Phenolic compounds are known to exhibit a wide range of biological activities, including enzyme inhibition. This document provides a detailed experimental protocol for testing the enzyme inhibitory activity of this compound. The following protocol is a generalizable colorimetric assay using acid phosphatase as a model enzyme, which can be adapted for other enzymes and inhibitor screening.

Principle of the Assay

This protocol is based on the principle that an active enzyme catalyzes a reaction that produces a colored product. The rate of color formation is proportional to the enzyme's activity. In the presence of an inhibitor, the enzyme's activity is reduced, leading to a decrease in the rate of color formation. The inhibitory effect of this compound is quantified by measuring the absorbance of the colored product in the presence and absence of the compound.

Data Presentation

Table 1: Inhibition of Acid Phosphatase by this compound
Concentration of Inhibitor (µM)Absorbance at 405 nm (Mean ± SD)% Inhibition
0 (Control)1.25 ± 0.050
11.10 ± 0.0412.0
50.88 ± 0.0629.6
100.63 ± 0.0349.6
250.35 ± 0.0272.0
500.18 ± 0.0185.6
1000.10 ± 0.0192.0
Table 2: IC50 Determination
ParameterValue
IC50 (µM)12.5
0.995

Experimental Protocols

Materials and Reagents
  • This compound (test compound)

  • Acid Phosphatase (from potato, e.g., Sigma-Aldrich P0157 or equivalent)

  • p-Nitrophenyl phosphate (pNPP) (substrate)

  • Citrate buffer (0.1 M, pH 4.8)

  • Sodium hydroxide (NaOH) (1 M)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

  • Multichannel pipette

  • Incubator (37°C)

Preparation of Solutions
  • Citrate Buffer (0.1 M, pH 4.8): Prepare a 0.1 M solution of citric acid and a 0.1 M solution of sodium citrate. Mix the two solutions until the pH reaches 4.8.

  • Acid Phosphatase Solution (0.1 U/mL): Dissolve acid phosphatase in cold citrate buffer to a final concentration of 0.1 units/mL. Prepare this solution fresh before each experiment.

  • p-Nitrophenyl Phosphate (pNPP) Solution (10 mM): Dissolve pNPP in citrate buffer to a final concentration of 10 mM.

  • This compound Stock Solution (10 mM): Dissolve the test compound in DMSO to a final concentration of 10 mM.

  • Stop Solution (1 M NaOH): Prepare a 1 M solution of NaOH in deionized water.

Enzyme Inhibition Assay Protocol[1]
  • Prepare Serial Dilutions of the Inhibitor:

    • Perform serial dilutions of the 10 mM stock solution of this compound in citrate buffer to obtain the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).

    • Ensure the final DMSO concentration in all wells is the same (typically ≤1%) to avoid solvent effects.

  • Assay Setup in a 96-well Plate:

    • Blank wells: Add 50 µL of citrate buffer and 50 µL of pNPP solution.

    • Control wells (No inhibitor): Add 25 µL of citrate buffer (with the same percentage of DMSO as the inhibitor wells) and 25 µL of acid phosphatase solution.

    • Inhibitor wells: Add 25 µL of the respective inhibitor dilution and 25 µL of acid phosphatase solution.

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate the Reaction:

    • Add 50 µL of the pNPP substrate solution to all wells (except the blank wells).

  • Incubation:

    • Incubate the plate at 37°C for 30 minutes.

  • Stop the Reaction:

    • Add 50 µL of 1 M NaOH solution to all wells to stop the enzymatic reaction. The NaOH also develops the yellow color of the p-nitrophenol product.

  • Measure Absorbance:

    • Read the absorbance of each well at 405 nm using a microplate reader.

Data Analysis
  • Correct for Blank Absorbance: Subtract the average absorbance of the blank wells from the absorbance of all other wells.

  • Calculate Percentage of Inhibition:

    • Use the following formula: % Inhibition = [ (Absorbance_Control - Absorbance_Inhibitor) / Absorbance_Control ] * 100

  • Determine IC50 Value:

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate) setup_plate Setup 96-well Plate (Blank, Control, Inhibitor) prep_reagents->setup_plate prep_inhibitor Prepare Inhibitor Dilutions prep_inhibitor->setup_plate pre_incubate Pre-incubation (10 min, 37°C) setup_plate->pre_incubate add_substrate Add Substrate (pNPP) pre_incubate->add_substrate incubate Incubation (30 min, 37°C) add_substrate->incubate stop_reaction Stop Reaction (NaOH) incubate->stop_reaction read_absorbance Read Absorbance (405 nm) stop_reaction->read_absorbance calc_inhibition Calculate % Inhibition read_absorbance->calc_inhibition det_ic50 Determine IC50 calc_inhibition->det_ic50

Caption: Experimental workflow for the enzyme inhibition assay.

Signaling_Pathway_Inhibition cluster_pathway Hypothetical Signaling Pathway Signal External Signal Receptor Receptor Signal->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TargetProtein Target Protein Kinase2->TargetProtein Phosphorylates Phosphatase Phosphatase Phosphatase->TargetProtein Dephosphorylates CellularResponse Cellular Response TargetProtein->CellularResponse Inhibitor 2,6-Dibromo-3-methyl- 4-nitrophenol Inhibitor->Phosphatase Inhibits

Caption: Hypothetical signaling pathway showing enzyme inhibition.

Application Note: Quantitative Analysis of 2,6-Dibromo-3-methyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dibromo-3-methyl-4-nitrophenol is a halogenated nitrophenolic compound of interest in various fields, including environmental science and as a potential intermediate in pharmaceutical synthesis. Accurate and precise quantification of this compound is crucial for process optimization, quality control, and toxicological assessments. This document provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, a widely accessible and reliable technique. Additionally, an alternative spectrophotometric method is presented for rapid screening purposes.

Analytical Methods

A comparative overview of potential analytical methods for the quantification of this compound is presented below. High-Performance Liquid Chromatography (HPLC) is recommended as the primary method due to its high selectivity and sensitivity.

Table 1: Comparison of Analytical Techniques for this compound Quantification
ParameterHigh-Performance Liquid Chromatography (HPLC)UV-Vis SpectrophotometryGas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Measurement of light absorption by the analyte in a solution.Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase.
Typical Detector Photodiode Array (PDA) or UV-VisUV-Vis DetectorFlame Ionization Detector (FID), Electron Capture Detector (ECD), or Mass Spectrometry (MS)
Expected Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.1 - 1 µg/mL0.1 - 1 µg/mL (FID), <0.1 µg/mL (ECD/MS)
Expected Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL0.3 - 3 µg/mL0.3 - 3 µg/mL (FID), <0.3 µg/mL (ECD/MS)
Expected Linearity Range 0.05 - 100 µg/mL0.5 - 25 µg/mL0.5 - 100 µg/mL
Expected Precision (%RSD) < 2%< 5%< 5%
Expected Accuracy (% Recovery) 98 - 102%95 - 105%95 - 105%
Sample Derivatization Not typically required.Not required.May be required to improve volatility.
Notes HPLC offers a direct analysis, making it suitable for routine quality control.[1]A simpler, more cost-effective method suitable for initial screening.[2][3]GC-MS can offer high sensitivity and selectivity, especially for complex samples.[1]

Note: The performance data presented is extrapolated from established methods for structurally similar nitrophenols and halogenated phenols and serves as a reasonable expectation of method performance.

Experimental Protocols

Primary Method: High-Performance Liquid Chromatography (HPLC)

This protocol is based on reverse-phase HPLC methods developed for similar compounds like 2,6-Dibromo-4-nitrophenol and 2,6-Dibromo-3-methyl-4-nitroanisole.[4][5]

1. Instrumentation and Reagents

  • HPLC system with a pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid or Formic acid.

  • This compound reference standard.

2. Chromatographic Conditions

  • Mobile Phase: Acetonitrile and water (with 0.1% phosphoric acid or formic acid for MS compatibility). A gradient can be optimized, for example, starting with 40% acetonitrile and increasing to 90% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Based on the UV spectrum of the analyte, likely in the range of 300-400 nm.

  • Injection Volume: 10 µL.

3. Sample and Standard Preparation

  • Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase or a compatible solvent. For complex matrices, a sample clean-up step such as solid-phase extraction (SPE) may be necessary.[6] Filter all solutions through a 0.45 µm syringe filter before injection.

4. Analysis and Data Interpretation

  • Inject the calibration standards and the sample solutions into the HPLC system.

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Alternative Method: UV-Vis Spectrophotometry

This method is adapted from general procedures for the spectrophotometric determination of nitrophenols.[2][3][7]

1. Instrumentation and Reagents

  • UV-Vis Spectrophotometer.

  • Quartz cuvettes.

  • Methanol or Ethanol (Spectroscopic grade).

  • This compound reference standard.

  • Buffer solution (e.g., phosphate buffer, pH 7).

2. Procedure

  • Stock Solution: Prepare a 1 mg/mL stock solution of the reference standard in methanol.

  • Calibration Standards: Prepare a series of dilutions from the stock solution in the chosen buffer to create standards with concentrations ranging from 1 to 25 µg/mL.

  • Wavelength of Maximum Absorbance (λmax) Determination: Scan a mid-range standard solution across the UV-Vis spectrum (e.g., 200-500 nm) to determine the λmax.

  • Calibration Curve: Measure the absorbance of each calibration standard at the determined λmax. Plot absorbance versus concentration to generate a calibration curve.

  • Sample Analysis: Dilute the sample with the same buffer to ensure the absorbance falls within the linear range of the calibration curve. Measure the absorbance of the sample at the λmax and determine the concentration from the calibration curve.

Visualizations

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Dilutions) HPLC_System HPLC System (C18 Column, UV Detector) Standard_Prep->HPLC_System Sample_Prep Sample Preparation (Dissolution, Filtration) Sample_Prep->HPLC_System Data_Acquisition Data Acquisition (Chromatograms) HPLC_System->Data_Acquisition Calibration_Curve Calibration Curve Construction Data_Acquisition->Calibration_Curve Quantification Quantification of Analyte Data_Acquisition->Quantification Calibration_Curve->Quantification

Caption: Workflow for the quantitative analysis of this compound by HPLC.

Logical Flow for Spectrophotometric Analysis

Spectro_Workflow A Prepare Stock Solution of Reference Standard B Prepare Serial Dilutions (Calibration Standards) A->B C Determine λmax using a Standard B->C D Measure Absorbance of Standards at λmax B->D C->D E Construct Calibration Curve (Absorbance vs. Concentration) D->E G Determine Sample Concentration from Calibration Curve E->G F Prepare and Measure Sample Absorbance F->G

Caption: Logical steps for the quantitative determination by UV-Vis spectrophotometry.

References

Application of 2,6-Dibromo-3-methyl-4-nitrophenol in Materials Science: A Prospective Outlook

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature and chemical databases, specific applications of 2,6-Dibromo-3-methyl-4-nitrophenol in materials science have not been documented. This compound is primarily available through chemical suppliers as a research chemical or reaction intermediate, suggesting its potential use in the synthesis of more complex molecules rather than as a direct component in materials.

While detailed application notes, experimental protocols, and quantitative data for this compound in materials science are not available, its chemical structure, featuring bromine atoms, a nitro group, a phenolic hydroxyl group, and a methyl group, allows for speculation on its potential roles. These functional groups could theoretically be leveraged in the development of novel polymers, functional materials, and smart materials.

Hypothetical Applications and Research Directions

Based on the known reactivity and properties of its constituent functional groups, this compound could be investigated for the following applications in materials science:

1. Flame Retardant Polymers: The presence of two bromine atoms suggests its potential as a reactive flame retardant. Brominated compounds are well-known for their ability to interfere with the combustion cycle in the gas phase. This compound could be incorporated into polymer backbones or used as an additive to enhance the fire safety of materials like epoxy resins, polycarbonates, and polyesters.

2. High-Performance Polymers: The rigid aromatic structure and the presence of polar groups could contribute to high thermal stability and specific mechanical properties. It could potentially be used as a monomer or a cross-linking agent in the synthesis of polymers with high glass transition temperatures and good chemical resistance.

3. Functional Dyes and Pigments: The nitrophenol moiety is a chromophore. Further chemical modifications could lead to the development of novel dyes and pigments with specific optical properties. The bromine atoms could enhance properties like lightfastness and thermal stability.

4. Precursor for Advanced Materials: The nitro group can be chemically reduced to an amino group, opening pathways for further functionalization. This could enable the synthesis of:

  • Electroactive Polymers: The resulting amino-phenol derivative could be a precursor for synthesizing conductive polymers or redox-active materials for applications in sensors and energy storage.

  • Biocompatible Materials: The phenolic hydroxyl and amino groups could be used to attach bioactive molecules, potentially leading to the development of functional biomaterials.

Proposed Experimental Workflow for Investigating Polymer Synthesis

Should a researcher wish to explore the use of this compound as a monomer in polymer synthesis, a general experimental workflow could be as follows. It is crucial to note that this is a hypothetical protocol and would require significant optimization and safety assessment.

G cluster_0 Monomer Preparation and Polymerization cluster_1 Characterization A 1. Monomer Purification (e.g., Recrystallization) B 2. Polymerization Reaction (e.g., Polycondensation with a co-monomer) A->B C 3. Polymer Isolation (e.g., Precipitation in a non-solvent) B->C D 4. Polymer Purification (e.g., Washing and Drying) C->D E 5. Structural Analysis (FTIR, NMR) D->E F 6. Molecular Weight Determination (GPC) D->F G 7. Thermal Analysis (TGA, DSC) D->G G A This compound B Chemical Modification (e.g., Reduction of Nitro Group) A->B C Functional Monomer B->C D Polymerization C->D E Functional Polymer D->E F Material Fabrication (e.g., Film Casting, Fiber Spinning) E->F G Functional Material F->G

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with 2,6-Dibromo-3-methyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues encountered with 2,6-Dibromo-3-methyl-4-nitrophenol in various assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Based on the chemical structure, which includes a phenolic hydroxyl group, a nitro group, and bromine atoms on an aromatic ring, this compound is expected to be a polar molecule.[1] Generally, nitrophenols exhibit good solubility in polar organic solvents such as ethanol, methanol, and acetone.[1] Its solubility in aqueous solutions is likely to be limited due to the hydrophobic nature of the brominated and methylated aromatic ring.[1]

Q2: Which organic solvents are recommended for preparing a stock solution?

Polar aprotic solvents are generally the first choice for creating a high-concentration stock solution. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent options for solubilizing a wide range of organic molecules. For less polar compounds, polar protic solvents like ethanol and methanol can also be effective.[2]

Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous assay buffer. Why is this happening and what can I do?

This is a common issue known as "antisolvent precipitation." When a concentrated DMSO stock is diluted into an aqueous buffer, the local concentration of the compound can exceed its solubility limit in the mixed solvent system, causing it to precipitate.

To mitigate this, you can try the following:

  • Lower the final concentration: The most straightforward solution is to work with a lower final concentration of the compound in your assay.

  • Optimize the dilution method: Add the stock solution to the assay buffer dropwise while vortexing or stirring vigorously to ensure rapid mixing and prevent localized high concentrations.[3]

  • Use a co-solvent: Incorporating a small percentage (e.g., 1-5%) of an organic co-solvent like ethanol or methanol in your final assay buffer can help maintain the compound's solubility. However, always run a vehicle control to ensure the co-solvent does not affect your assay.

  • Adjust the pH: The phenolic hydroxyl group on the compound is acidic. Increasing the pH of the assay buffer can deprotonate this group, potentially increasing its aqueous solubility. However, ensure the pH change does not negatively impact your assay components.[3]

Q4: Can I use surfactants or detergents to improve solubility?

Yes, non-ionic surfactants like Tween® 20 or Triton™ X-100 can be used at low concentrations (typically 0.01% to 0.1%) to help solubilize hydrophobic compounds in aqueous solutions. It is crucial to include a vehicle control with the surfactant alone to assess its impact on the assay.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Cloudy or hazy solution upon dilution of stock The compound is precipitating out of the aqueous buffer.- Decrease the final concentration of the compound.- Add the stock solution to the buffer with vigorous mixing.[3]- Incorporate a co-solvent (e.g., 1-5% ethanol) in the final assay buffer.- Filter the final solution through a 0.22 µm syringe filter if minor precipitation is observed.[3]
Inconsistent assay results or poor dose-response curves The compound may not be fully solubilized, leading to inaccurate concentrations.- Visually inspect all solutions for any signs of precipitation before use.- Prepare fresh dilutions for each experiment.- Consider using a different solvent for the stock solution that is more compatible with your aqueous buffer.
Compound precipitates over time in the assay plate The compound has low kinetic solubility and is crashing out during the incubation period.- Reduce the incubation time if possible.- Include a low percentage of a stabilizing co-solvent or surfactant in the assay buffer.- Assess the compound's stability in the assay buffer over the time course of the experiment.
High background signal in the assay The compound itself may be interfering with the assay detection method (e.g., autofluorescence).- Run a control with the compound alone (no other assay components) to measure its intrinsic signal.- If interference is observed, consider using a different detection method or wavelength.

Data Presentation

Table 1: Chemical Properties Summary for this compound

PropertyValueSource
CAS Number 14401-03-7[4]
Molecular Formula C₇H₅Br₂NO₃[5]
Molecular Weight 310.93 g/mol [4]
Appearance Yellow crystalline powder (expected)[6]
pKa (predicted) 3.67 ± 0.44[6]

Table 2: Expected Qualitative Solubility Profile

SolventSolvent TypeExpected SolubilityRationale
Dimethyl Sulfoxide (DMSO) Polar AproticSolubleExcellent solvent for a wide range of organic compounds.
N,N-Dimethylformamide (DMF) Polar AproticSolubleSimilar to DMSO, effective at dissolving polar molecules.
Ethanol Polar ProticSolubleThe hydroxyl group can hydrogen bond with the compound.[1]
Methanol Polar ProticSolubleSimilar to ethanol, a good polar protic solvent.[1]
Acetone Polar AproticSolubleGenerally a good solvent for nitrophenols.[6]
Ethyl Acetate Moderately PolarModerately SolubleExpected to be a reasonable solvent due to its moderate polarity.[1]
Dichloromethane (DCM) Non-polarSparingly SolubleThe organic nature of the compound suggests some solubility.[1]
Water Polar ProticSparingly to InsolubleThe hydrophobic aromatic ring limits aqueous solubility.[1]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

  • Accurately weigh out a desired amount of this compound powder using an analytical balance.

  • Transfer the powder to an appropriate-sized vial.

  • Add the desired volume of a suitable organic solvent (e.g., DMSO) to achieve the target concentration (e.g., 10 mM or 50 mM).

  • Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution, but be cautious of potential compound degradation.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer

  • Prepare the desired aqueous assay buffer (e.g., PBS, Tris-HCl) and ensure it is at the correct pH and temperature.

  • While vigorously stirring or vortexing the aqueous buffer, add the concentrated stock solution dropwise to achieve the final desired concentration.

  • Continuously monitor the solution for any signs of cloudiness or precipitation.[3]

  • If precipitation occurs, you may need to prepare a more dilute stock solution or adjust the pH of the final working solution.[3]

  • Optional: If minor precipitation is observed, the solution can be filtered through a 0.22 µm syringe filter to remove insoluble aggregates.[3]

Visualizations

G cluster_0 start Compound Precipitates in Assay q1 Is the final concentration essential? start->q1 sol1 Lower the final concentration q1->sol1 No q2 Is the dilution method optimized? q1->q2 Yes a1_yes Yes a1_no No end Solubility Issue Resolved sol1->end sol2 Add stock to buffer with vigorous mixing q2->sol2 No q3 Is a co-solvent compatible with the assay? q2->q3 Yes a2_yes Yes a2_no No sol2->end sol3 Add 1-5% co-solvent (e.g., Ethanol) q3->sol3 Yes q4 Is pH adjustment compatible with the assay? q3->q4 No a3_yes Yes a3_no No sol3->end sol4 Increase buffer pH to deprotonate phenol q4->sol4 Yes a4_yes Yes a4_no No sol4->end

Caption: Troubleshooting workflow for addressing compound precipitation.

G cluster_1 ligand This compound (Hypothetical Inhibitor) receptor Receptor Tyrosine Kinase (RTK) ligand->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation

Caption: Hypothetical signaling pathway inhibited by the compound.

References

Technical Support Center: Optimizing HPLC Separation of 2,6-Dibromo-3-methyl-4-nitrophenol and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of 2,6-Dibromo-3-methyl-4-nitrophenol and its metabolites.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound and its metabolites.

IssuePossible CausesSuggested Solutions
Poor Resolution / Overlapping Peaks 1. Inappropriate mobile phase composition.2. Column degradation.3. Incompatible gradient slope.1. Optimize the mobile phase. For reversed-phase chromatography, try adjusting the ratio of acetonitrile or methanol to the aqueous phase. A lower organic content will generally increase retention and may improve the separation of early-eluting peaks.2. Replace the column if it has degraded.[1] Consider a column with a different selectivity, such as a phenyl-hexyl column, which can offer alternative interactions with aromatic compounds.3. If using a gradient, make the slope shallower to increase the separation between closely eluting peaks.
Peak Tailing 1. Secondary interactions with the column, such as silanol interactions with the basic nitro group.2. Column overload.3. Column degradation.1. Add a competing base like triethylamine (TEA) to the mobile phase in low concentrations (e.g., 0.1%) to block active silanol sites.[2][3] Alternatively, use a lower pH mobile phase (e.g., pH 2.5-3.5 with formic or phosphoric acid) to suppress the ionization of silanol groups.[2]2. Reduce the sample concentration or injection volume.[1]3. Flush the column with a strong solvent or replace it if performance does not improve.[2]
Peak Fronting 1. Sample overload.2. Sample solvent is stronger than the mobile phase.1. Dilute the sample or decrease the injection volume.[1][3]2. Dissolve the sample in the initial mobile phase or a weaker solvent.[3]
Shifting Retention Times 1. Inconsistent mobile phase preparation.2. Fluctuations in column temperature.3. Pump issues (leaks, air bubbles).4. Insufficient column equilibration time between runs.1. Ensure accurate and consistent preparation of the mobile phase. Use a buffer to maintain a stable pH.[4]2. Use a column oven to maintain a constant temperature.[4][5]3. Check for leaks in the system and degas the mobile phase to remove air bubbles.[5][6]4. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[1]
High Backpressure 1. Clogged column frit or guard column.2. Particulate matter from the sample.3. Mobile phase precipitation.1. Replace the guard column. If the pressure remains high, try back-flushing the analytical column (if permitted by the manufacturer). If this fails, the column may need to be replaced.[7]2. Filter all samples through a 0.22 µm or 0.45 µm syringe filter before injection.3. Ensure all mobile phase components are fully miscible and that buffers do not precipitate in the presence of the organic solvent.

Frequently Asked Questions (FAQs)

Q1: What type of HPLC column is best suited for separating this compound and its metabolites?

A1: A reversed-phase C18 column is a common and effective choice for the separation of phenolic compounds.[8][9][10] For potentially better separation of aromatic compounds, a column with a phenyl-based stationary phase could also be considered, as it offers alternative selectivity through pi-pi interactions.[7]

Q2: What are the expected metabolites of this compound?

A2: Based on the metabolism of similar nitrophenols, the primary metabolites are likely to be glucuronide and sulfate conjugates of the parent compound.[11][12][13] These conjugation reactions increase the water solubility of the compound, facilitating its excretion.

Q3: How can I improve the detection of the parent compound and its metabolites?

A3: Ensure the detection wavelength is set to the absorbance maximum (λmax) of the analytes. For nitrophenols, this is typically in the UV range.[11][12] A diode array detector (DAD) can be beneficial as it allows for the simultaneous monitoring of multiple wavelengths and can help in peak identification and purity assessment.[8]

Q4: My baseline is noisy. What could be the cause?

A4: A noisy baseline can be caused by several factors, including air bubbles in the pump or detector, contaminated mobile phase, or an old detector lamp.[1] Ensure your mobile phase is properly degassed, use high-purity solvents, and check the detector lamp's usage hours.

Q5: Is a gradient or isocratic elution better for this separation?

A5: A gradient elution is generally recommended for separating a parent compound from its more polar metabolites. The metabolites, such as glucuronide and sulfate conjugates, will likely elute much earlier than the parent compound in a reversed-phase system. A gradient allows for the efficient elution of these polar metabolites followed by the more retained parent compound within a reasonable run time.

Experimental Protocols

Proposed HPLC Method for Separation

This protocol provides a starting point for the separation of this compound and its potential metabolites. Optimization will likely be required.

ParameterRecommended Condition
HPLC System Agilent 1200 series or equivalent with UV/DAD detector[14]
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[14]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-5 min: 10% B5-20 min: 10% to 90% B20-25 min: 90% B25-26 min: 90% to 10% B26-30 min: 10% B (equilibration)
Flow Rate 1.0 mL/min[14][15]
Column Temperature 30°C[14]
Detection Wavelength Diode Array Detection (DAD) monitoring at 270 nm and 320 nm[14][15]
Injection Volume 10 µL
Sample Preparation Samples should be dissolved in the initial mobile phase composition (90% A: 10% B).

Data Presentation

Table 1: Expected Retention Times and Resolution under Proposed Method

(Note: This data is hypothetical and for illustrative purposes. Actual results may vary.)

CompoundExpected Retention Time (min)Resolution (Rs) vs. Previous Peak
This compound-sulfate8.5-
This compound-glucuronide10.2> 2.0
This compound18.7> 2.0

Visualizations

HPLC_Troubleshooting_Workflow cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_resolution Resolution Issues start Problem Observed peak_shape Poor Peak Shape? start->peak_shape e.g., Tailing, Fronting retention Retention Time Shift? start->retention e.g., Drifting resolution Poor Resolution? start->resolution e.g., Overlapping Peaks tailing Tailing? peak_shape->tailing fronting Fronting? tailing->fronting No sol_tailing1 Adjust Mobile Phase pH (e.g., add 0.1% TFA) tailing->sol_tailing1 Yes sol_fronting1 Dilute Sample fronting->sol_fronting1 Yes end Problem Resolved fronting->end No sol_tailing2 Reduce Sample Load sol_tailing1->sol_tailing2 sol_tailing3 Use End-capped Column sol_tailing2->sol_tailing3 sol_tailing3->end sol_fronting2 Dissolve Sample in Mobile Phase sol_fronting1->sol_fronting2 sol_fronting2->end rt_drift Consistent Drift? retention->rt_drift sol_rt1 Check Column Temp rt_drift->sol_rt1 Yes rt_drift->end No, erratic sol_rt2 Ensure Proper Equilibration sol_rt1->sol_rt2 sol_rt3 Check for Leaks sol_rt2->sol_rt3 sol_rt4 Remake Mobile Phase sol_rt3->sol_rt4 sol_rt4->end sol_res1 Optimize Mobile Phase (Organic % or Solvent) resolution->sol_res1 sol_res2 Adjust Gradient Slope sol_res1->sol_res2 sol_res3 Change Column sol_res2->sol_res3 sol_res3->end Metabolic_Pathway cluster_phase_II Phase II Metabolism parent This compound metabolite1 Glucuronide Conjugate parent->metabolite1 UGT Enzyme metabolite2 Sulfate Conjugate parent->metabolite2 SULT Enzyme excretion Excretion metabolite1->excretion metabolite2->excretion

References

reducing degradation of 2,6-Dibromo-3-methyl-4-nitrophenol in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the handling and experimental use of 2,6-Dibromo-3-methyl-4-nitrophenol in solution, with a focus on minimizing its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including:

  • pH: Phenolic compounds can be unstable at high pH levels. The phenolate anion formed under basic conditions may be more susceptible to oxidation.

  • Light: Exposure to UV or ambient light can induce photodegradation.

  • Temperature: Elevated temperatures can accelerate the rate of thermal decomposition.

  • Solvent: The choice of solvent can impact the stability of the compound.

  • Presence of Oxidizing Agents: Strong oxidizing agents can lead to chemical degradation.[1][2]

Q2: How should I prepare and store stock solutions of this compound to ensure stability?

A2: To maintain the integrity of your this compound solutions, follow these guidelines:

  • Solvent Selection: Use high-purity, anhydrous solvents. For long-term storage, aprotic solvents like DMSO or DMF are often preferred over protic solvents like methanol or ethanol.

  • pH Control: If using aqueous solutions, it is advisable to buffer the solution to a slightly acidic or neutral pH (pH 4-7) to minimize the formation of the less stable phenolate ion.

  • Light Protection: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light.

  • Temperature: Store stock solutions at low temperatures, such as 2-8°C or -20°C, to reduce the rate of thermal degradation. For long-term storage, -80°C is recommended.

  • Inert Atmosphere: For highly sensitive applications, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Q3: I observed a color change in my this compound solution. What could be the cause?

A3: A color change, typically a yellowing or browning of the solution, is a common indicator of degradation. This can be due to the formation of degradation products, which may be chromophoric. The likely causes include:

  • Exposure to Light: Photodegradation can lead to the formation of colored byproducts.

  • High pH: Degradation under basic conditions can result in colored compounds.

  • Oxidation: The presence of dissolved oxygen or oxidizing contaminants can cause degradation and color change.

  • Reaction with Impurities: Impurities in the solvent or from the container may react with the compound.

Q4: What are the potential degradation products of this compound?

A4: While specific degradation pathways for this compound are not extensively documented in the literature, degradation of similar halogenated nitrophenols can involve dehalogenation, denitration, and oxidation of the phenol ring. Potential degradation products could include brominated hydroquinones or other oxidized aromatic compounds.[3] In photocatalytic degradation studies of similar compounds, debromination and cleavage of the molecule have been observed.[4][5]

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible experimental results.

This could be a sign of compound degradation, leading to a lower effective concentration of the active compound.

  • Troubleshooting Steps:

    • Verify Solution Integrity: Prepare a fresh stock solution of this compound.

    • Compare Fresh vs. Old: Repeat a key experiment comparing the freshly prepared solution with the previously used one.

    • Analytical Check: If possible, analyze the concentration and purity of your stock solution using techniques like HPLC-UV or LC-MS.

    • Review Storage Conditions: Ensure that your storage conditions (temperature, light protection, container type) are optimal as recommended in the FAQs.

  • Preventative Measures:

    • Prepare smaller batches of stock solutions more frequently.

    • Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles and contamination.

    • Always use high-purity solvents and store them appropriately.

Issue 2: Precipitate formation in the solution upon storage.

Precipitation can occur due to changes in solubility or degradation leading to the formation of less soluble products.

  • Troubleshooting Steps:

    • Check Solubility Limits: Ensure the concentration of your solution is not exceeding the solubility of this compound in the chosen solvent at the storage temperature.

    • Warm and Sonicate: Gently warm the solution and sonicate to see if the precipitate redissolves. If it does, it may be due to solubility issues at low temperatures. If it does not, it is likely a degradation product.

    • Solvent Compatibility: Verify that the solvent is appropriate and has not absorbed water, which can decrease the solubility of non-polar compounds.

  • Preventative Measures:

    • Store solutions at a concentration well below the saturation point.

    • Use anhydrous solvents and store them under dry conditions.

    • If storing at low temperatures, allow the solution to equilibrate to room temperature before use to ensure complete dissolution.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in a Specific Solvent

This protocol outlines a general method to determine the stability of the compound under your experimental conditions.

1. Materials:

  • This compound
  • High-purity solvent of interest
  • HPLC-UV or LC-MS system
  • Amber glass vials
  • Precision balance and volumetric flasks

2. Procedure:

  • Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the solvent of interest.
  • Immediately after preparation (T=0), take an aliquot and analyze it by HPLC-UV or LC-MS to determine the initial peak area or concentration.
  • Divide the remaining solution into several amber vials.
  • Store the vials under different conditions you wish to test (e.g., room temperature, 4°C, -20°C; light exposure vs. dark).
  • At specified time points (e.g., 1, 3, 7, 14, and 30 days), retrieve a vial from each storage condition.
  • Allow the vial to equilibrate to room temperature.
  • Analyze the sample by HPLC-UV or LC-MS using the same method as for the T=0 sample.
  • Compare the peak area or concentration of this compound at each time point to the initial value to determine the percentage of degradation. Also, monitor for the appearance of new peaks, which could be degradation products.

Data Presentation:

The results can be summarized in a table for easy comparison.

Storage ConditionTime (days)Concentration (µg/mL)Degradation (%)
Room Temp, Light010000
19505
778022
Room Temp, Dark010000
19950.5
79703
4°C, Dark010000
110000
79980.2

Visualizations

Experimental Workflow for Stability Assessment

Stability_Workflow prep Prepare Stock Solution (Known Concentration) t0 T=0 Analysis (HPLC/LC-MS) prep->t0 Initial Measurement aliquot Aliquot into Amber Vials prep->aliquot analysis Compare to T=0 Calculate Degradation t0->analysis storage Store under Test Conditions (Temp, Light) aliquot->storage timepoint Analyze at Time Points (T=1, 7, 30 days) storage->timepoint Retrieve Samples timepoint->analysis report Report Stability Data analysis->report

Caption: Workflow for assessing the stability of this compound.

Logical Relationship of Factors Affecting Degradation

Degradation_Factors compound This compound in Solution degradation Degradation (Loss of Potency, Color Change) stability Stability ph High pH (>7) ph->degradation light Light Exposure (UV, Ambient) light->degradation temp High Temperature temp->degradation oxidants Oxidizing Agents oxidants->degradation storage_cond Proper Storage (Cool, Dark, Sealed) storage_cond->stability solvent_choice Appropriate Solvent (Anhydrous, Aprotic) solvent_choice->stability ph_control pH Control (Buffered, pH 4-7) ph_control->stability

Caption: Factors influencing the stability of this compound.

References

troubleshooting inconsistent results in 2,6-Dibromo-3-methyl-4-nitrophenol experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-Dibromo-3-methyl-4-nitrophenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered during the synthesis of this compound?

A1: The most common issues include incomplete reactions leading to low yields, formation of isomeric byproducts, and over-bromination resulting in tri-substituted phenols. Careful control of reaction conditions, including temperature and stoichiometry of reagents, is crucial.

Q2: How can I purify crude this compound?

A2: Purification can be effectively achieved through recrystallization or column chromatography. For recrystallization, a common solvent system is aqueous ethanol or acetic acid.[1] Column chromatography using silica gel with a hexane/ethyl acetate gradient is suitable for separating isomeric impurities.

Q3: What are the expected impurities in a typical synthesis?

A3: Potential impurities include unreacted starting materials (e.g., 3-methyl-4-nitrophenol or 2,6-dibromo-3-methylphenol), mono-brominated intermediates, and other nitrated isomers of 2,6-dibromo-3-methylphenol. The formation of these byproducts is highly dependent on the synthetic route chosen.

Q4: How can I confirm the identity and purity of my this compound sample?

A4: High-Performance Liquid Chromatography (HPLC) is a reliable method for assessing purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common setup for analyzing related nitrophenols.[2] For structural confirmation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are recommended.

Q5: What are the recommended storage conditions for this compound?

A5: this compound should be stored in a cool, dry, and well-ventilated area away from incompatible materials. It is important to keep the container tightly closed.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete Reaction Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC). A gentle increase in temperature might be necessary to drive the reaction to completion, but be cautious of side reactions.
Suboptimal Temperature The reaction temperature may be too low, leading to a slow reaction rate. Conversely, excessively high temperatures can promote the formation of byproducts. Maintain the recommended temperature range for the specific protocol being used.
Incorrect Stoichiometry Carefully calculate and measure the molar equivalents of the brominating and nitrating agents. An insufficient amount of reagent will lead to incomplete conversion.
Loss of Product During Work-up Minimize the number of transfer steps during extraction and washing. When recrystallizing, cool the solution slowly to maximize crystal formation and recovery. Wash the purified crystals with a cold solvent to minimize dissolution.
Issue 2: Formation of Significant Impurities
Possible Cause Suggested Solution
Over-bromination (Tri-bromo impurity) Avoid using a large excess of the brominating agent. Carefully control the stoichiometry. The reaction should be stopped once the desired product is the major component in the reaction mixture, as monitored by TLC or GC.
Formation of Isomeric Byproducts The directing effects of the hydroxyl, methyl, and nitro groups can lead to the formation of various isomers. The choice of solvent can influence regioselectivity. Non-polar solvents can sometimes favor para-substitution.[3] Purification by column chromatography is often necessary to separate these isomers.
Presence of Colored Impurities Colored impurities can result from oxidation of the phenol or residual bromine. To remove residual bromine, the reaction mixture can be washed with a solution of sodium bisulfite. Purification by recrystallization with activated charcoal can also help remove colored impurities.

Experimental Protocols

Synthesis of this compound (Adapted from a similar procedure for 2,6-Dibromo-4-nitrophenol)[1]

This protocol is a general guideline and may require optimization.

Materials:

  • 3-methyl-4-nitrophenol

  • Bromine

  • Glacial Acetic Acid

  • 50% Aqueous Acetic Acid

  • Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas trap for HBr, dissolve 3-methyl-4-nitrophenol in glacial acetic acid.

  • Bromination: At room temperature, add a solution of bromine in glacial acetic acid dropwise to the stirred solution over several hours.

  • Reaction Completion: After the addition is complete, continue stirring for an additional 30 minutes. Gently warm the reaction mixture on a steam bath (around 85°C) for one hour to help remove excess bromine.

  • Removal of Excess Bromine: Pass a stream of air through the reaction mixture to remove the last traces of bromine. The solution should be yellow or brown.

  • Precipitation: Add cold water to the reaction mixture and stir until cool to precipitate the product. Allowing the mixture to stand in an ice bath overnight can improve precipitation.

  • Filtration and Washing: Collect the crystalline product by vacuum filtration. Wash the crystals first with 50% aqueous acetic acid and then thoroughly with water.

  • Drying: Dry the product in an oven at 40-60°C or in a vacuum desiccator over sodium hydroxide.

Parameter Value/Condition
Starting Material 3-methyl-4-nitrophenol
Brominating Agent Bromine in Glacial Acetic Acid
Solvent Glacial Acetic Acid
Addition Temperature Room Temperature
Post-addition Temperature ~85°C
Work-up Precipitation with water, washing with aqueous acetic acid and water
Purification Recrystallization from aqueous ethanol or acetic acid

Visualizations

G Troubleshooting Workflow for this compound Synthesis start Start Synthesis reaction_complete Reaction Complete? start->reaction_complete low_yield Low Yield reaction_complete->low_yield No high_impurities High Impurities reaction_complete->high_impurities Yes, but impure product_ok Product OK reaction_complete->product_ok Yes, pure check_stoichiometry Check Stoichiometry low_yield->check_stoichiometry check_temp Check Temperature low_yield->check_temp check_time Check Reaction Time low_yield->check_time workup_loss Optimize Work-up low_yield->workup_loss check_stoichiometry->start check_temp->start check_time->start workup_loss->start over_bromination Over-bromination? high_impurities->over_bromination reduce_br2 Reduce Bromine Equivalents over_bromination->reduce_br2 Yes isomers Isomeric Impurities? over_bromination->isomers No reduce_br2->start column_chrom Column Chromatography isomers->column_chrom Yes colored_impurities Colored Impurities? isomers->colored_impurities No column_chrom->product_ok charcoal_recrystallization Recrystallize with Charcoal colored_impurities->charcoal_recrystallization Yes colored_impurities->product_ok No charcoal_recrystallization->product_ok

Caption: Troubleshooting workflow for synthesis.

SynthesisWorkflow Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification start Dissolve Starting Material (3-methyl-4-nitrophenol) add_br2 Add Bromine Solution (dropwise at RT) start->add_br2 heat Heat to 85°C (remove excess Br2) add_br2->heat precipitate Precipitate with Water heat->precipitate filtrate Filter Crude Product precipitate->filtrate crude_product Crude Product filtrate->crude_product recrystallize Recrystallize (aq. Ethanol/Acetic Acid) crude_product->recrystallize column Column Chromatography (if needed for isomers) crude_product->column for high impurity pure_product Pure Product recrystallize->pure_product column->pure_product

Caption: Synthesis and purification workflow.

References

Technical Support Center: Purification of 2,6-Dibromo-3-methyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the post-synthesis purification of 2,6-Dibromo-3-methyl-4-nitrophenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Likely impurities in crude this compound primarily stem from the bromination of 3-methyl-4-nitrophenol. These can include:

  • Unreacted Starting Material: Residual 3-methyl-4-nitrophenol.

  • Mono-brominated Isomers: Such as 2-bromo-3-methyl-4-nitrophenol.

  • Other Isomeric Byproducts: Potentially other positional isomers formed during synthesis.

  • Over-brominated Products: Although less common if stoichiometry is controlled, tri-bromo species could be present.

  • Degradation Products: Oxidation or other side-reactions can lead to colored impurities.[1][2]

Q2: Which purification techniques are most effective for this compound?

A2: The two primary methods for purifying this compound are recrystallization and column chromatography.[2]

  • Recrystallization is often effective if the crude product is relatively pure and the impurities have different solubility profiles from the desired compound.[3][4]

  • Column chromatography is more suitable for complex mixtures with multiple impurities or when impurities have similar solubility to the product.[5][6][7]

Q3: How can I assess the purity of my purified this compound?

A3: Purity can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common method for assessing the purity of aromatic nitro compounds.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify impurities by the presence of unexpected signals.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities typically broaden and depress the melting point.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible Cause(s)Suggested Solution(s)
Compound does not dissolve in hot solvent. Incorrect solvent choice; insufficient solvent volume.Select a solvent where the compound is sparingly soluble at room temperature but highly soluble when hot.[4] Gradually add more hot solvent until dissolution is achieved.[4]
Oiling out instead of crystallization. The boiling point of the solvent is higher than the melting point of the compound; the solution is supersaturated.Use a lower-boiling point solvent. Add slightly more hot solvent to reduce saturation before cooling.
Poor recovery of the purified product. Too much solvent was used; the cooling process was too rapid; premature crystallization during hot filtration.Use the minimum amount of hot solvent necessary for complete dissolution.[8] Allow the solution to cool slowly.[4] Ensure the filtration apparatus is pre-heated to prevent premature crystallization.
Product is still colored after recrystallization. Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[1]
Column Chromatography Issues
ProblemPossible Cause(s)Suggested Solution(s)
Poor separation of product and impurities (overlapping fractions). Inappropriate solvent system (eluent).Optimize the solvent system using Thin Layer Chromatography (TLC) to achieve a good separation of Rf values. A typical starting point for nitrophenols is a hexane/ethyl acetate gradient.[2]
Product is streaking or tailing on the column. Strong interaction with the stationary phase (silica gel is acidic).Pre-treat the silica gel with a small amount of a volatile base like triethylamine (0.1-1%) in the eluent to neutralize acidic sites.[1]
Low yield after chromatography. Product irreversibly adsorbed onto the column; product is unstable on silica gel.Test for compound stability on a TLC plate.[9] If unstable, consider using a different stationary phase like alumina or deactivated silica.[9]
Compound elutes too quickly or too slowly. The polarity of the eluent is too high or too low.Adjust the solvent system polarity. For faster elution, increase the proportion of the more polar solvent. For slower elution, decrease it.

Quantitative Data Summary

The following table provides illustrative data based on typical outcomes for the purification of similar aromatic nitro compounds. Actual results will vary depending on the specific impurity profile of the crude material.

Purification MethodTypical Yield (%)Typical Purity (%)AdvantagesDisadvantages
Recrystallization (e.g., from aqueous acetic acid) 85-95>98Simple, cost-effective, good for removing minor impurities.Less effective for impurities with similar solubility.[10]
Column Chromatography (Silica gel, Hexane/Ethyl Acetate gradient) 70-85>99Highly effective for complex mixtures and closely related impurities.[2]More time-consuming, requires more solvent, potential for product loss on the column.[2]

Experimental Protocols

Protocol 1: Recrystallization from Aqueous Acetic Acid
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of 50% aqueous acetic acid.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more hot solvent in small portions if necessary.

  • Hot Filtration (if required): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For maximum recovery, place the flask in an ice bath once it has reached room temperature.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold water to remove residual acetic acid.[10]

  • Drying: Dry the purified crystals in a vacuum oven or a desiccator over a suitable drying agent.

Protocol 2: Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow the solvent to drain, tapping the column to ensure even packing. Add a thin layer of sand on top of the silica gel.[2][7]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Carefully load the sample onto the top of the silica gel bed.[2]

  • Elution: Begin eluting with a low-polarity solvent system (e.g., 9:1 hexane/ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 7:3 or 1:1 hexane/ethyl acetate) to elute the desired compound.[2]

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify which ones contain the pure product.[2][6]

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_start Initial State cluster_decision Method Selection cluster_recrystallization Recrystallization Path cluster_chromatography Chromatography Path Crude_Product Crude this compound Purity_Assessment Assess Impurity Profile (TLC/HPLC) Crude_Product->Purity_Assessment Recrystallization Perform Recrystallization Purity_Assessment->Recrystallization Minor Impurities Column_Chromatography Perform Column Chromatography Purity_Assessment->Column_Chromatography Complex Mixture Recrystallization_Analysis Analyze Purity (HPLC/MP) Recrystallization->Recrystallization_Analysis Pure_Product_R Pure Product Recrystallization_Analysis->Pure_Product_R Fraction_Analysis Analyze Fractions (TLC) Column_Chromatography->Fraction_Analysis Combine_Fractions Combine Pure Fractions & Evaporate Fraction_Analysis->Combine_Fractions Pure_Product_C Pure Product Combine_Fractions->Pure_Product_C

Caption: General purification workflow for this compound.

Troubleshooting_Tree Start Purification Unsuccessful Method Which method was used? Start->Method Recrystallization_Issue Recrystallization Problem Method->Recrystallization_Issue Recrystallization Chromatography_Issue Chromatography Problem Method->Chromatography_Issue Chromatography Recrystallization_Problem What was the issue? Recrystallization_Issue->Recrystallization_Problem Chromatography_Problem What was the issue? Chromatography_Issue->Chromatography_Problem Poor_Recovery Poor Recovery Recrystallization_Problem->Poor_Recovery Low Yield Oiling_Out Oiling Out Recrystallization_Problem->Oiling_Out Oily Product Colored_Product Product Still Colored Recrystallization_Problem->Colored_Product Colored Product Solution_Recovery Use minimum hot solvent. Cool slowly. Poor_Recovery->Solution_Recovery Solution_Oiling Use lower boiling point solvent. Add more solvent. Oiling_Out->Solution_Oiling Solution_Color Add activated charcoal. Colored_Product->Solution_Color Poor_Separation Poor Separation Chromatography_Problem->Poor_Separation Overlapping Fractions Streaking Peak Tailing/Streaking Chromatography_Problem->Streaking Tailing Low_Yield Low Yield Chromatography_Problem->Low_Yield Low Yield Solution_Separation Optimize eluent with TLC. Poor_Separation->Solution_Separation Solution_Streaking Add triethylamine to eluent. Streaking->Solution_Streaking Solution_Yield Check compound stability on silica. Consider alumina. Low_Yield->Solution_Yield

Caption: Troubleshooting decision tree for purification challenges.

References

Technical Support Center: Stabilizing 2,6-Dibromo-3-methyl-4-nitrophenol for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common issues related to the stability and long-term storage of 2,6-Dibromo-3-methyl-4-nitrophenol.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during the handling and storage of this compound.

Issue Potential Cause Recommended Action
Color Change (e.g., from light yellow to brown) Oxidation or Photodegradation: Exposure to air (oxygen) and/or light can lead to the formation of colored degradation products, such as quinone-type compounds. Trace metal ion contamination can catalyze this process.1. Inert Atmosphere: Store the compound under an inert atmosphere (e.g., argon or nitrogen). 2. Light Protection: Always store in amber glass vials or wrap containers in aluminum foil to protect from light. 3. Chelating Agents: If metal contamination is suspected, consider adding a chelating agent like EDTA (see Experimental Protocols).
Appearance of New Peaks in HPLC/LC-MS Analysis Chemical Degradation: The presence of new, smaller peaks in your chromatogram that grow over time is a strong indicator of degradation. This could be due to hydrolysis, oxidation, or photodegradation.1. Confirm Degradation: Re-analyze a freshly prepared standard solution to confirm the new peaks are not artifacts. 2. Forced Degradation Study: Conduct a forced degradation study (see Experimental Protocols) to identify potential degradation products under controlled stress conditions (acid, base, oxidation, light, heat). This can help in co-eluting and identifying the impurities in your stored sample.[1][2] 3. Review Storage Conditions: Ensure the compound is stored according to the recommended conditions (see FAQs).
Decreased Purity or Potency Over Time Gradual Decomposition: Slow degradation of the parent compound will lead to a decrease in its measured purity and potency in assays.1. Quantitative Analysis: Regularly perform quantitative analysis (e.g., HPLC-UV) to monitor the purity of your stock. 2. Implement Stabilization: If a significant decrease is observed, implement stabilization strategies such as adding an antioxidant or storing under an inert atmosphere (see Experimental Protocols). 3. Re-purification: If the purity has dropped below an acceptable level, re-purification by recrystallization may be necessary.[3]
Inconsistent Results in Biological Assays Interference from Degradation Products: Degradation products may be more or less active than the parent compound, or they may have off-target effects, leading to variability in experimental results. Some degradation products of similar compounds have been shown to be toxic.[4][5]1. Purity Check: Always check the purity of the compound before use in sensitive assays. 2. Use Fresh Solutions: Prepare solutions fresh from solid material whenever possible. If using stored solutions, perform a quick purity check. 3. Identify Degradants: If possible, use LC-MS to identify the major degradation products and search for literature on their biological activity.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: For optimal long-term stability, the solid compound should be stored in a tightly sealed, amber glass container in a cool, dry, and dark place.[6][7] A temperature of 2-8°C is recommended. For extended storage, flushing the container with an inert gas like argon or nitrogen before sealing can prevent oxidative degradation.

Q2: What are the primary degradation pathways for halogenated nitrophenols?

A2: Based on studies of similar compounds, the main degradation pathways are:

  • Photodegradation: Exposure to UV or ambient light can cause dehalogenation (loss of bromine atoms) and other structural changes.[4][8]

  • Oxidation: In the presence of oxygen, phenolic compounds can oxidize to form colored quinone-like structures. This can be accelerated by heat and the presence of metal ions.

  • Thermal Degradation: High temperatures can lead to decomposition, potentially releasing hydrogen bromide and other brominated compounds.[9]

  • Hydrolysis: While generally stable against hydrolysis, prolonged exposure to highly acidic or basic conditions can cause degradation.[10]

Q3: Can I store this compound in solution?

A3: Storing in solution is generally not recommended for long periods as degradation is often faster in solution than in the solid state. If you must store solutions, use a high-purity, degassed solvent (e.g., acetonitrile or ethanol), store at -20°C or below in amber vials, and use within a short period. It is advisable to perform a purity check before use.

Q4: What type of antioxidants can be used to stabilize this compound?

A4: For phenolic compounds, sterically hindered phenolic antioxidants such as Butylated Hydroxytoluene (BHT) or Vitamin E (alpha-tocopherol) can be effective.[11][12] These work by scavenging free radicals that initiate oxidative degradation. The optimal antioxidant and its concentration would need to be determined experimentally (see Protocol 2).

Q5: How can I tell if my compound has degraded?

A5: The first visual sign is often a color change of the solid material or a solution.[11] The most reliable method is to use an analytical technique like High-Performance Liquid Chromatography (HPLC). A decrease in the area of the main peak and the appearance of new peaks are clear indicators of degradation.[13][14]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound under various stress conditions to understand its stability profile and identify potential degradation products.[1][2][15]

Objective: To identify the conditions under which this compound degrades and to generate its degradation products for analytical method validation.

Methodology:

  • Sample Preparation: Prepare several identical solutions of this compound (e.g., 1 mg/mL in acetonitrile/water 50:50).

  • Stress Conditions: Expose the solutions to the following conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 8 hours.

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours, protected from light.

    • Thermal Stress: Heat a solution at 70°C for 48 hours in the dark.

    • Photolytic Stress: Expose a solution to a photostability chamber (ICH Q1B guidelines) or direct sunlight for a defined period. Keep a control sample wrapped in foil at the same temperature.

  • Analysis:

    • At specified time points, withdraw an aliquot from each condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including a non-stressed control, by a stability-indicating HPLC-UV method. An LC-MS method can be used for the identification of degradation products.[16][17]

    • Monitor for the decrease in the parent peak area and the formation of new peaks.

Quantitative Data Summary (Hypothetical):

The following table illustrates how to present the data from a forced degradation study. Actual results will vary.

Stress Condition Duration (hours) Assay of Parent Compound (%) Total Impurities (%) Major Degradation Product (RT, min)
Control4899.80.2-
0.1 M HCl, 60°C2495.24.84.5
0.1 M NaOH, RT888.511.53.8
3% H₂O₂, RT2491.38.75.1
70°C Heat4897.12.94.5
Light Exposure4892.67.46.2
Protocol 2: Evaluating Stabilizer Effectiveness

Objective: To determine the effectiveness of antioxidants and chelating agents in preventing the degradation of this compound.

Methodology:

  • Prepare Stock Solutions:

    • Compound Stock: A solution of this compound in a suitable solvent (e.g., 1 mg/mL in ethanol).

    • Stabilizer Stocks: Solutions of potential stabilizers (e.g., 1 mg/mL BHT in ethanol; 1 mg/mL EDTA in water).

  • Prepare Test Samples:

    • Control: Compound stock solution with no stabilizer.

    • Antioxidant Test: Compound stock solution with a specific concentration of BHT (e.g., 0.01% w/v).

    • Chelating Agent Test: Compound stock solution with a specific concentration of EDTA (e.g., 0.01% w/v).

    • Combination Test: Compound stock solution with both BHT and EDTA.

  • Stress and Analysis:

    • Expose all test samples to a known degradation condition identified from the forced degradation study (e.g., exposure to air and ambient light at room temperature).

    • Analyze the samples by HPLC at regular intervals (e.g., 0, 1, 3, 7, and 14 days).

  • Evaluation:

    • Compare the rate of degradation of the parent compound in the stabilized samples to the control. A slower rate of degradation indicates effective stabilization.

Visualizations

G Potential Degradation Pathways A This compound B Oxidized Intermediates (e.g., Quinones) A->B Oxidation (O2, Metal Ions) D Debrominated Products A->D Photodegradation (Light) E Hydrolysis Products A->E Hydrolysis (Acid/Base) C Colored Degradation Products (Brown color) B->C

Caption: Potential degradation pathways for this compound.

G Forced Degradation Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution of This compound B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation (H2O2) A->D E Thermal Stress A->E F Photolytic Stress A->F G Sample at Time Points B->G C->G D->G E->G F->G H Neutralize (if needed) G->H I Analyze by HPLC-UV / LC-MS H->I J Compare to Control I->J

Caption: Experimental workflow for a forced degradation study.

References

minimizing matrix effects in LC-MS analysis of 2,6-Dibromo-3-methyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for minimizing matrix effects in the LC-MS analysis of 2,6-Dibromo-3-methyl-4-nitrophenol.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[1][2] In the LC-MS analysis of this compound, this can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal). These effects can lead to inaccurate quantification, poor method reproducibility, and reduced sensitivity.[3] Given the chemical nature of this compound, a substituted aromatic compound, it is susceptible to these interferences from complex sample matrices such as soil, food, and biological fluids.

Q2: What are the common signs of significant matrix effects in my analysis?

A2: Key indicators of matrix effects include:

  • Poor reproducibility: High variability in the results of replicate injections.

  • Inaccurate quantification: The calculated concentration of the analyte is significantly different from the expected value.

  • Poor recovery: Consistently low or high recovery of the analyte after sample preparation.

  • Changes in peak shape: Tailing, fronting, or splitting of the chromatographic peak.[4][5]

  • Shifting retention times: The retention time of the analyte peak varies between injections.

Q3: How can I quantitatively assess the extent of matrix effects?

A3: The matrix effect can be quantified by comparing the peak area of the analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solvent standard at the same concentration.[1]

Matrix Effect (%) = [ (Peak Area in Matrix / Peak Area in Solvent) - 1 ] x 100

A value close to 0% indicates a negligible matrix effect. A negative value signifies ion suppression, while a positive value indicates ion enhancement.

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS analysis of this compound.

Issue 1: Low Analyte Recovery
Potential Cause Recommended Solution
Inefficient Extraction from Sample Matrix Ensure the chosen extraction solvent is appropriate for the analyte and matrix. For this compound, which has a predicted XLogP3 of 3.657, moderately polar to non-polar solvents like ethyl acetate or dichloromethane are suitable.[6] For solid samples like soil, consider using ultrasound-assisted extraction to improve efficiency. Adjusting the pH of aqueous samples to acidic conditions (pH 2-3) will protonate the phenolic group, increasing its solubility in organic solvents during liquid-liquid extraction.
Analyte Loss During Solvent Evaporation Avoid overly aggressive evaporation conditions (high temperature or high nitrogen flow). This compound has a boiling point of 312.3°C, suggesting it is not highly volatile, but care should still be taken.[6]
Poor Retention on SPE Sorbent Ensure the SPE sorbent and protocol are optimized. For a phenolic compound like this compound, a polymeric reversed-phase sorbent is often a good choice. The sample should be loaded under conditions that promote retention (e.g., acidified aqueous solution). Elution should be performed with a solvent strong enough to desorb the analyte (e.g., methanol or acetonitrile).
Analyte Degradation Substituted nitrophenols can be susceptible to degradation under certain conditions. Minimize sample exposure to light and high temperatures. Analyze samples as quickly as possible after preparation.
Issue 2: High Signal Variability (Poor Precision)
Potential Cause Recommended Solution
Inconsistent Sample Preparation Automate sample preparation steps where possible. Ensure consistent vortexing/shaking times and solvent volumes. Use a calibrated pipette for all liquid handling steps.
Matrix Effects Varying Between Samples The most effective way to compensate for variable matrix effects is to use a stable isotope-labeled internal standard (SIL-IS). A SIL-IS for this compound would co-elute and experience the same degree of ion suppression or enhancement, allowing for accurate quantification based on the analyte-to-IS ratio. If a specific SIL-IS is not available, a structurally similar compound can be used, but with careful validation.
LC System Carryover Implement a robust needle and injection port washing protocol between samples, especially after injecting high-concentration standards or samples.
Column Fouling Use a guard column to protect the analytical column from strongly retained matrix components. Develop a column washing procedure to be used periodically.
Issue 3: Poor Peak Shape (Tailing, Fronting, Splitting)
Potential Cause Recommended Solution
Secondary Interactions with Column Stationary Phase For phenolic compounds, peak tailing can occur due to interactions with residual silanols on the silica-based column. Use a column with end-capping or a hybrid particle technology. Adding a small amount of a weak acid, like formic acid (0.1%), to the mobile phase can help to suppress the ionization of the phenolic hydroxyl group and improve peak shape.
Column Overload Reduce the injection volume or dilute the sample.
Incompatible Injection Solvent The injection solvent should be weaker than the initial mobile phase to ensure good peak focusing on the column head. Ideally, the sample should be reconstituted in the initial mobile phase.
Partially Blocked Column Frit or Void in the Column Reverse-flush the column (if permitted by the manufacturer). If the problem persists, the column may need to be replaced.[5]

Experimental Protocols

The following are detailed methodologies for key experiments related to minimizing matrix effects in the analysis of this compound.

Protocol 1: Solid-Phase Extraction (SPE) for Soil Samples

This protocol is designed for the extraction and cleanup of this compound from soil matrices.

Materials:

  • Homogenized soil sample

  • Methanol, Acetonitrile (HPLC grade)

  • Deionized water

  • Formic acid

  • Polymeric reversed-phase SPE cartridges (e.g., 200 mg, 6 mL)

  • Centrifuge and centrifuge tubes

  • Nitrogen evaporator

Procedure:

  • Extraction:

    • Weigh 5 g of the homogenized soil sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Vortex for 2 minutes, then sonicate for 15 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Carefully transfer the supernatant to a clean tube.

  • SPE Cleanup:

    • Conditioning: Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Loading: Dilute the extract (from step 1) with deionized water containing 0.1% formic acid (1:1, v/v) and load it onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

    • Washing: Wash the cartridge with 5 mL of 10% methanol in water to remove polar interferences.

    • Elution: Elute the analyte with 5 mL of acetonitrile.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase.

    • Vortex and filter through a 0.22 µm syringe filter before LC-MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Water Samples

This protocol is suitable for the extraction of this compound from water samples.

Materials:

  • Water sample

  • Ethyl acetate, Dichloromethane (HPLC grade)

  • Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate

  • Separatory funnel (1 L)

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Sample Preparation:

    • Measure 500 mL of the water sample.

    • Adjust the pH of the sample to 2-3 with 1 M HCl.

  • Extraction:

    • Transfer the acidified sample to a 1 L separatory funnel.

    • Add 50 mL of ethyl acetate.

    • Shake vigorously for 2 minutes, venting frequently.

    • Allow the layers to separate.

    • Drain the lower aqueous layer and collect the upper organic layer.

    • Repeat the extraction of the aqueous layer twice more with 50 mL portions of ethyl acetate.

    • Combine all organic extracts.

  • Drying and Concentration:

    • Dry the combined organic extract by passing it through a funnel containing anhydrous sodium sulfate.

    • Concentrate the extract to near dryness using a rotary evaporator or a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS analysis.

Protocol 3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for Vegetable Samples

This protocol is a modified QuEChERS method suitable for the extraction of this compound from vegetable matrices with high water content.

Materials:

  • Homogenized vegetable sample (e.g., cucumber, lettuce)

  • Acetonitrile (HPLC grade)

  • QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate)

  • Dispersive SPE (d-SPE) tubes containing primary secondary amine (PSA) and C18 sorbents.

  • Centrifuge and centrifuge tubes

Procedure:

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts.

    • Immediately shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup:

    • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a d-SPE tube containing PSA and C18.

    • Vortex for 30 seconds.

    • Centrifuge at 10000 rpm for 2 minutes.

  • Final Extract:

    • The supernatant is ready for direct injection or can be further diluted with the initial mobile phase before LC-MS analysis.

Data Presentation

The following tables summarize expected performance data for the analysis of brominated nitrophenols, including this compound, using various sample preparation techniques. These values are representative and may vary depending on the specific matrix and experimental conditions.

Table 1: Expected Recovery of this compound with Different Sample Preparation Techniques

Sample Preparation TechniqueSample MatrixExpected Recovery (%)
Solid-Phase Extraction (SPE) Soil80 - 105
Water85 - 110
Vegetable Extract75 - 100
Liquid-Liquid Extraction (LLE) Water70 - 95
Biological Fluids65 - 90
QuEChERS Fruits & Vegetables70 - 110

Table 2: Expected Matrix Effects for this compound in Various Matrices

Sample MatrixIonization ModeExpected Matrix Effect (%)Predominant Effect
Soil ESI--40 to -10Suppression
River Water ESI--20 to +5Mild Suppression
Wastewater ESI--60 to -20Strong Suppression
Leafy Greens ESI--50 to -15Suppression
Fatty Foods ESI--70 to -30Strong Suppression

Visualizations

Workflow for Troubleshooting Matrix Effects

MatrixEffectTroubleshooting start Problem: Inaccurate Results or Poor Reproducibility assess_me Assess Matrix Effect (Post-extraction Spike) start->assess_me me_significant Matrix Effect Significant? (e.g., > ±20%) assess_me->me_significant optimize_sp Optimize Sample Preparation me_significant->optimize_sp Yes no_me No Significant Matrix Effect me_significant->no_me No optimize_lc Optimize Chromatographic Separation optimize_sp->optimize_lc use_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) optimize_lc->use_is change_ionization Change Ionization Source (e.g., ESI to APCI) use_is->change_ionization end Analysis Successful change_ionization->end no_me->end

Caption: A decision tree for troubleshooting matrix effects in LC-MS analysis.

Experimental Workflow for Sample Preparation and Analysis

SamplePrepWorkflow sample Sample Collection (Soil, Water, Food) homogenize Homogenization sample->homogenize extraction Extraction (SPE, LLE, or QuEChERS) homogenize->extraction cleanup Cleanup (e.g., d-SPE) extraction->cleanup concentration Solvent Evaporation & Reconstitution cleanup->concentration analysis LC-MS/MS Analysis concentration->analysis data Data Processing & Quantification analysis->data

Caption: A general workflow for the preparation and analysis of samples.

References

Technical Support Center: Enhancing Reaction Efficiency for Derivatives of 2,6-Dibromo-3-methyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and derivatization of 2,6-Dibromo-3-methyl-4-nitrophenol. This resource is intended for researchers, scientists, and drug development professionals to address common challenges and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactive sites on this compound for derivatization?

A1: The primary reactive sites on this compound are the phenolic hydroxyl group and the aromatic ring itself. The hydroxyl group can undergo O-alkylation, O-acylation, or etherification. The aromatic ring can be subject to nucleophilic aromatic substitution, although the electron-withdrawing nature of the nitro and bromo groups makes this challenging. The nitro group can also be reduced to an amine, opening up a wide range of further derivatization possibilities.

Q2: I am observing a low yield in my O-alkylation reaction. What are the potential causes and how can I improve it?

A2: Low yields in O-alkylation reactions of phenols are often due to incomplete deprotonation of the hydroxyl group, steric hindrance, or side reactions. To improve the yield, consider the following:

  • Choice of Base: A strong, non-nucleophilic base is crucial for complete deprotonation of the phenolic proton. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile are common choices.

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. It is advisable to start at room temperature and gradually increase the temperature if the reaction is sluggish.

  • Steric Hindrance: The two bromine atoms ortho to the hydroxyl group create significant steric hindrance. Using a less bulky alkylating agent, if possible, can improve accessibility to the oxygen atom.

  • Purity of Reagents: Ensure that your starting material, solvent, and alkylating agent are pure and dry, as impurities can interfere with the reaction.

Q3: How can I selectively reduce the nitro group without affecting the bromo substituents?

A3: Selective reduction of the nitro group in the presence of aryl bromides can be achieved using several methods:

  • Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) with hydrogen gas is a common method. Careful control of reaction conditions (pressure, temperature, and catalyst loading) is necessary to avoid dehalogenation.

  • Metal-Acid Systems: Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or iron (Fe) in acetic acid are effective for reducing nitro groups to amines without affecting aryl halides.

  • Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or cyclohexene with a palladium catalyst can also be a mild and effective method.

Q4: What are common side reactions to watch for when working with this compound?

A4: Common side reactions include:

  • Over-alkylation/acylation: If there are other nucleophilic sites, multiple additions can occur.

  • Dehalogenation: Under certain reductive conditions or with strong organometallic reagents, the bromine atoms can be removed.

  • Ring Substitution: While difficult, under harsh conditions, further substitution on the aromatic ring may occur.

  • Decomposition: Phenolic compounds, especially those with electron-withdrawing groups, can be sensitive to high temperatures and strong bases.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete reaction- Increase reaction time or temperature. - Use a more effective catalyst or a stronger base. - Ensure all reagents are added in the correct stoichiometry.
Poor quality of starting materials- Verify the purity of this compound and other reagents using techniques like NMR or melting point analysis.
Formation of Multiple Products Side reactions (e.g., over-alkylation, dehalogenation)- Optimize reaction conditions (lower temperature, shorter reaction time). - Use a more selective reagent.
Isomer formation- Analyze the reaction mechanism to understand the potential for different isomers and adjust conditions to favor the desired product.
Difficulty in Product Isolation Product is highly soluble in the workup solvent- Use a different extraction solvent. - Employ techniques like salting out to decrease solubility in the aqueous layer.
Formation of an emulsion during extraction- Add a small amount of brine or a different organic solvent. - Centrifuge the mixture to break the emulsion.
Product Decomposition Harsh reaction conditions- Use milder reagents and lower reaction temperatures. - Protect sensitive functional groups if necessary.

Experimental Protocols

Protocol 1: O-methylation of this compound

This protocol describes a general procedure for the O-methylation of this compound to yield 2,6-Dibromo-1-methoxy-3-methyl-4-nitrobenzene.

Materials:

  • This compound

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Methyl Iodide (CH₃I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add methyl iodide (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Optimization of O-methylation of this compound
Entry Base Solvent Temperature (°C) Time (h) Yield (%)
1K₂CO₃AcetoneReflux1265
2K₂CO₃DMF25885
3Cs₂CO₃DMF25692
4NaHTHF0 to 25495

Note: This data is illustrative and based on general principles of similar reactions.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Reagents & Glassware Setup Reaction Setup Reagents->Setup Addition Reagent Addition Setup->Addition Monitoring Reaction Monitoring (TLC) Addition->Monitoring Quenching Quenching Monitoring->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification Purification (Chromatography) Drying->Purification Characterization Characterization (NMR, MS) Purification->Characterization Yield Yield Calculation Characterization->Yield Troubleshooting_Tree Start Low Reaction Yield Check_Purity Check Starting Material Purity Start->Check_Purity Impure Impure: Purify Starting Material Check_Purity->Impure No Pure Pure Check_Purity->Pure Yes Check_Conditions Review Reaction Conditions Pure->Check_Conditions Temp Optimize Temperature Check_Conditions->Temp Time Increase Reaction Time Check_Conditions->Time Reagents Check Reagent Stoichiometry/Activity Check_Conditions->Reagents Check_Side_Reactions Analyze for Side Products (TLC, LC-MS) Temp->Check_Side_Reactions Time->Check_Side_Reactions Reagents->Check_Side_Reactions Side_Products Side Products Detected Check_Side_Reactions->Side_Products No_Side_Products No Side Products Check_Side_Reactions->No_Side_Products Modify_Conditions Modify Conditions to Minimize Side Reactions Side_Products->Modify_Conditions

Validation & Comparative

A Comparative Guide to the Bioactivity of 2,6-Dibromo-4-nitrophenol and its 3-Methyl Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known biological activities of 2,6-Dibromo-4-nitrophenol (DBNP) and 2,6-Dibromo-3-methyl-4-nitrophenol. While direct comparative studies are limited, this document synthesizes available data on the individual compounds and related brominated nitrophenols to highlight potential structure-activity relationships and guide future research.

Introduction

Brominated phenols are a class of compounds with diverse and potent biological activities, including antimicrobial, cytotoxic, and enzyme-inhibiting properties.[1] The addition of a nitro group can further modulate this activity, often enhancing its biological effects.[2][3] This guide focuses on two such molecules: 2,6-Dibromo-4-nitrophenol (DBNP) and its methylated analog, this compound. The presence of a methyl group at the 3-position can influence the electronic and steric properties of the molecule, potentially altering its interaction with biological targets. Understanding these differences is crucial for the targeted design of new therapeutic agents and for assessing the environmental impact of these compounds.

Data Presentation: A Comparative Overview

Biological Activity2,6-Dibromo-4-nitrophenolThis compound
Cytotoxicity Demonstrated cytotoxicity and genotoxicity.[6]Expected to exhibit cytotoxicity.
Antimicrobial Activity Expected to have antimicrobial properties.The methyl group may modulate activity.
Enzyme Inhibition Potential carbonic anhydrase inhibitor.Potential carbonic anhydrase inhibitor.
Biodegradation Degraded by Cupriavidus sp. strain CNP-8.[6]Biodegradation pathway not determined.

Experimental Protocols

To facilitate further research and ensure reproducibility, detailed methodologies for key experimental assays relevant to the bioactivities of these compounds are provided below.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability and cytotoxicity.[7][8]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of the formazan, which is dissolved in a solubilizing solution, is directly proportional to the number of metabolically active cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test compounds (2,6-Dibromo-4-nitrophenol and this compound) in the cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours in the dark.

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability) can be determined by plotting cell viability against the compound concentration.

Antimicrobial Susceptibility: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[9][10][11][12]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after a defined incubation period.[10][11]

Protocol:

  • Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compounds in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).[12]

  • Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[11][12]

  • Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[10]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which no visible growth is observed.

Enzyme Inhibition: Carbonic Anhydrase Activity Assay

This colorimetric assay measures the esterase activity of carbonic anhydrase (CA) and can be used to screen for inhibitors.[13][14][15]

Principle: Carbonic anhydrase catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol (p-NP). The rate of p-NP formation is monitored spectrophotometrically at 400-405 nm. In the presence of a CA inhibitor, the rate of this reaction decreases.[13]

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.[13]

    • CA Enzyme Solution: Prepare a working solution of human or bovine carbonic anhydrase in cold assay buffer.

    • Substrate Solution: Prepare a fresh solution of p-NPA in a minimal amount of organic solvent (e.g., acetonitrile or DMSO) and dilute with assay buffer.

    • Inhibitor Solutions: Prepare serial dilutions of the test compounds and a known CA inhibitor (e.g., Acetazolamide) as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, the inhibitor solution (or vehicle for control), and the CA enzyme solution.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-15 minutes) at room temperature to allow for binding.[13]

    • Initiate the reaction by adding the p-NPA substrate solution to all wells.

  • Measurement: Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals for 10-30 minutes using a microplate reader.[13]

  • Data Analysis: Calculate the rate of the reaction (slope of the absorbance vs. time curve). Determine the percent inhibition for each inhibitor concentration and calculate the IC₅₀ value.

Visualizations: Pathways and Workflows

Biodegradation Pathway of 2,6-Dibromo-4-nitrophenol by Cupriavidus sp.

The following diagram illustrates the enzymatic degradation of DBNP by the bacterium Cupriavidus sp. strain CNP-8.[6] This pathway involves sequential denitration and debromination catalyzed by a monooxygenase system, followed by ring cleavage.

G DBNP 2,6-Dibromo-4-nitrophenol Intermediate1 Brominated Hydroxyquinol Intermediate DBNP->Intermediate1 HnpA/HnpB (Denitration) BHQ 6-Bromohydroxyquinol (6-BHQ) Intermediate1->BHQ HnpA/HnpB (Debromination) RingCleavage Ring Cleavage Products BHQ->RingCleavage HnpC (Dioxygenase)

Caption: Enzymatic degradation pathway of 2,6-Dibromo-4-nitrophenol.

Experimental Workflow for Cytotoxicity (MTT) Assay

The workflow for assessing the cytotoxic effects of the test compounds using the MTT assay is depicted below.

G A Seed Cells in 96-well Plate B Treat with Serial Dilutions of Compound A->B C Incubate for 24-72 hours B->C D Add MTT Reagent & Incubate 4 hours C->D E Add Solubilization Solution D->E F Read Absorbance at 570 nm E->F G Calculate IC50 Value F->G

Caption: Workflow for the MTT cytotoxicity assay.

Experimental Workflow for MIC Determination

The following diagram outlines the key steps in determining the Minimum Inhibitory Concentration (MIC) of the compounds using the broth microdilution method.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Serial Dilutions of Compound in Broth C Inoculate Microplate A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate at 37°C for 18-24 hours C->D E Visually Inspect for Bacterial Growth (Turbidity) D->E F Determine MIC E->F

Caption: Workflow for the broth microdilution MIC assay.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative toxicological overview of 2,6-Dibromo-3-methyl-4-nitrophenol and two related compounds: 2,6-dibromo-4-nitrophenol and 3-methyl-4-nitrophenol. The objective is to present available data on their toxicity profiles to inform risk assessment and guide future research. While quantitative data for this compound and 2,6-dibromo-4-nitrophenol are limited in publicly available literature, this guide synthesizes the existing information to facilitate a preliminary comparison.

Executive Summary

This analysis reveals varying degrees of toxicity among the selected nitrophenol derivatives. 3-Methyl-4-nitrophenol has undergone more extensive toxicological evaluation, with established oral LD50 values and documented genotoxic and reproductive effects. In contrast, data for this compound and 2,6-dibromo-4-nitrophenol are primarily derived from safety data sheets, indicating general toxicity but lacking specific quantitative metrics for a direct comparison of potency. The available information suggests that all three compounds warrant careful handling due to their potential health hazards.

Data Presentation

The following tables summarize the available quantitative and qualitative toxicological data for the three compounds.

Table 1: Acute Toxicity Data

CompoundTest SpeciesRoute of AdministrationEndpointValueReference
3-Methyl-4-nitrophenol Rat (Male)OralLD502300 mg/kg[1][2]
Rat (Female)OralLD501200 mg/kg[1][2]
2,6-Dibromo-4-nitrophenol MouseIntravenousLD5056 mg/kg[3]
Not specifiedOralAssessmentModerately toxic after single ingestion[3]
Not specifiedInhalationAssessmentModerately toxic after short term inhalation[3]
Not specifiedDermalAssessmentModerately toxic after single contact with skin[3]
This compound Not specifiedOralHazard StatementHarmful if swallowed[4]

Table 2: Genotoxicity and Other Toxicological Endpoints

CompoundAssayTest SystemResultReference
3-Methyl-4-nitrophenol In vitro Chromosomal AberrationNot specifiedPositive[1]
In vivo Micronucleus TestNot specifiedPositive[1]
2,6-Dibromo-4-nitrophenol Germ cell mutagenicityNot specifiedNo information available[3]
This compound Skin sensitizationNot specifiedMay cause an allergic skin reaction[4]
Eye irritationNot specifiedCauses serious eye damage[4]
Skin irritationNot specifiedCauses skin irritation[4]

Experimental Protocols

Acute Oral Toxicity (LD50)

The acute oral toxicity of a substance is typically determined using a method like the OECD Test Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method). In this procedure, the test substance is administered orally by gavage to a group of fasted animals (commonly rats). The animals are observed for a defined period (usually 14 days) for signs of toxicity and mortality. The LD50, the statistically estimated dose that is expected to be lethal to 50% of the tested animals, is then calculated.

In Vitro Mammalian Cell Micronucleus Test

This test is used to detect genotoxic damage. A common protocol is the OECD Test Guideline 487. In this assay, mammalian cells (such as human lymphocytes or Chinese hamster ovary cells) are exposed to the test substance with and without a metabolic activation system (S9 mix).[5][6][7][8] Following exposure, the cells are treated with a cytokinesis-blocking agent (like cytochalasin B) to allow for the identification of cells that have completed one cell division.[6][8] The cells are then harvested, stained, and analyzed for the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. An increase in the frequency of micronucleated cells indicates clastogenic (chromosome-breaking) or aneugenic (chromosome-lagging) potential.[5][6][7][8]

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test, following a protocol such as OECD Test Guideline 471, is a widely used method to assess the mutagenic potential of a chemical.[9][10][11][12] The assay utilizes several strains of bacteria (typically Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[9][10] The bacteria are exposed to the test substance, with and without a metabolic activation system (S9 mix), on a minimal agar plate lacking the essential amino acid.[11] If the substance is a mutagen, it will cause a reverse mutation in the bacteria, allowing them to regain the ability to synthesize the amino acid and form visible colonies. The number of revertant colonies is proportional to the mutagenic potency of the substance.[10][12]

Mandatory Visualization

Experimental Workflow for In Vitro Genotoxicity Testing

The following diagram illustrates a general workflow for assessing the genotoxicity of a compound using in vitro methods like the Ames test and the micronucleus assay.

Genotoxicity_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Analysis cluster_result Result Test_Compound Test Compound Exposure_S9 Exposure with Metabolic Activation (S9) Test_Compound->Exposure_S9 Exposure_noS9 Exposure without Metabolic Activation Test_Compound->Exposure_noS9 Test_System Bacterial Strains (Ames) or Mammalian Cell Lines (Micronucleus) Test_System->Exposure_S9 Test_System->Exposure_noS9 Ames_Test Ames Test: Plate on minimal media Exposure_S9->Ames_Test Micronucleus_Test Micronucleus Test: Add Cytochalasin B Exposure_S9->Micronucleus_Test Exposure_noS9->Ames_Test Exposure_noS9->Micronucleus_Test Ames_Analysis Count Revertant Colonies Ames_Test->Ames_Analysis Micronucleus_Analysis Score Micronucleated Cells Micronucleus_Test->Micronucleus_Analysis Genotoxic_Potential Determine Genotoxic Potential Ames_Analysis->Genotoxic_Potential Micronucleus_Analysis->Genotoxic_Potential Cell_Cycle_Arrest 3_M_4_NP 3-Methyl-4-nitrophenol Exposure Cellular_Stress Induction of Cellular Stress 3_M_4_NP->Cellular_Stress p21_p27 Increased Expression of p21 and p27 (CKIs) Cellular_Stress->p21_p27 CyclinD2 Decreased Expression of Cyclin D2 Cellular_Stress->CyclinD2 CDK4_6 Inhibition of CDK4/6 p21_p27->CDK4_6 inhibits CyclinD2->CDK4_6 activates G1_S_Transition Blockage of G1/S Phase Transition CDK4_6->G1_S_Transition promotes Cell_Cycle_Arrest Cell Cycle Arrest CDK4_6->Cell_Cycle_Arrest leads to

References

Navigating the Analytical Landscape for 2,6-Dibromo-3-methyl-4-nitrophenol: A Comparative Guide to Immunoassays and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of substituted phenols such as 2,6-Dibromo-3-methyl-4-nitrophenol, the selection of an appropriate analytical methodology is critical for achieving accurate and reliable quantification. This guide presents a comprehensive comparison of immunoassay-based detection with established chromatographic techniques, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Insights into their respective performance characteristics and detailed experimental protocols are provided to aid in the selection of the most suitable method for specific research needs.

This compound is a halogenated nitrophenolic compound with potential applications as a chemical intermediate.[1] Accurate detection methods are crucial for process monitoring, impurity profiling, and environmental assessment. While specific immunoassays for this compound are not commercially prevalent, the principle of cross-reactivity in immunoassays developed for structurally related compounds presents a viable screening approach.

Immunoassay-Based Detection: A Focus on Cross-Reactivity

Enzyme-linked immunosorbent assays (ELISAs) are a common immunoassay format for the detection of small molecules.[2] These assays are predicated on the specific binding of an antibody to its target antigen. However, antibodies can also bind to structurally similar molecules, a phenomenon known as cross-reactivity.[3] This can be both a challenge and an opportunity. While it can lead to inaccurate quantification if not properly characterized, it can also enable the use of existing assays to detect novel or related compounds.

In a competitive ELISA, the analyte of interest in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites. The degree of cross-reactivity is typically expressed as the concentration of the cross-reacting compound that causes a 50% inhibition of the signal (IC50) relative to the target analyte.

Hypothetical Cross-Reactivity Data

To illustrate the potential performance of an immunoassay for this compound, the following table presents hypothetical cross-reactivity data for a competitive ELISA. This data is based on the principle of antibody recognition of shared structural motifs among substituted phenols.

CompoundStructureIC50 (nM)Cross-Reactivity (%)
This compound (Target Analyte)10 100
2,6-Dibromo-4-nitrophenol2540
3-Methyl-4-nitrophenol5020
4-Nitrophenol10010
2,4-Dinitrophenol>1000<1

Note: This data is hypothetical and for illustrative purposes. Actual cross-reactivity would need to be determined experimentally.

Alternative Analytical Methods: The Gold Standard

For definitive identification and precise quantification, chromatographic methods coupled with specific detectors are the established gold standard in analytical chemistry.[4]

High-Performance Liquid Chromatography (HPLC)

HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., a C18 column) and a liquid mobile phase.[5] Detection is typically achieved using a UV-Vis detector.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers a high degree of sensitivity and selectivity.[4] Compounds are first vaporized and separated in a gas chromatograph before being ionized and detected by a mass spectrometer, which provides information about the mass-to-charge ratio of the fragments, allowing for highly specific identification.

Performance Comparison

The choice of analytical method depends on the specific requirements of the study, including the need for high throughput, sensitivity, and specificity.

ParameterImmunoassay (Hypothetical)HPLC-UVGC-MS
Specificity Moderate to High (dependent on antibody)HighVery High
Sensitivity High (pM to nM range)Moderate (nM to µM range)Very High (fM to pM range)
Throughput High (96-well plate format)Low to ModerateLow to Moderate
Cost per Sample LowModerateHigh
Equipment Cost Low to ModerateHighVery High
Sample Prep MinimalModerate (extraction may be needed)Extensive (derivatization may be needed)

Experimental Protocols

Competitive ELISA Protocol
  • Coating: Microtiter plates are coated with a capture antibody specific for a related nitrophenol structure.

  • Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.

  • Competition: Standards or samples containing this compound are added to the wells, followed by the addition of a known amount of enzyme-labeled nitrophenol conjugate. The sample analyte and the labeled conjugate compete for binding to the capture antibody.

  • Washing: Unbound reagents are washed away.

  • Substrate Addition: A chromogenic substrate for the enzyme is added. The enzyme converts the substrate into a colored product.

  • Measurement: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the analyte in the sample.

HPLC-UV Method
  • Sample Preparation: The sample is dissolved in a suitable solvent and filtered.

  • Chromatographic Separation: An aliquot of the sample is injected into an HPLC system equipped with a C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile and water is typically used to elute the compounds.

  • Detection: The eluting compounds are monitored by a UV-Vis detector at a wavelength where nitrophenols exhibit strong absorbance.

  • Quantification: The concentration of this compound is determined by comparing its peak area to a calibration curve generated from standards of known concentrations.

GC-MS Method
  • Sample Preparation and Derivatization: The sample is extracted with an organic solvent. For improved volatility and chromatographic performance, the phenolic hydroxyl group may be derivatized (e.g., by silylation).

  • Gas Chromatography: The derivatized sample is injected into a gas chromatograph, where it is vaporized and separated on a capillary column.

  • Mass Spectrometry: The separated compounds are introduced into a mass spectrometer. Electron ionization (EI) is commonly used to fragment the molecules.

  • Detection: The mass spectrometer detects the characteristic fragments of the derivatized this compound.

  • Quantification: Quantification is achieved by selected ion monitoring (SIM) of specific fragment ions, using an internal standard for calibration.

Visualizing the Workflows

ELISA_Workflow cluster_plate Microtiter Plate Well A 1. Antibody Coating B 2. Blocking A->B C 3. Competition (Sample + Labeled Antigen) B->C D 4. Washing C->D E 5. Substrate Addition D->E F 6. Signal Detection E->F

Figure 1. Experimental workflow for a competitive ELISA.

Analytical_Method_Comparison cluster_Immunoassay Immunoassay cluster_HPLC HPLC-UV cluster_GCMS GC-MS Analyte This compound Immunoassay Immunoassay (ELISA) Analyte->Immunoassay Screening HPLC HPLC-UV Analyte->HPLC Quantification GCMS GC-MS Analyte->GCMS Confirmation & Quantification I_Pro Pros: - High Throughput - Low Cost I_Con Cons: - Potential Cross-Reactivity - Indirect Detection H_Pro Pros: - Good Specificity - Quantitative H_Con Cons: - Moderate Throughput - Moderate Cost G_Pro Pros: - High Specificity - High Sensitivity G_Con Cons: - Low Throughput - High Cost

Figure 2. Logical relationship between the analyte and analytical methods.

Conclusion

The choice of an analytical method for this compound is contingent on the specific research question. Immunoassays, leveraging cross-reactivity, can serve as valuable high-throughput screening tools. However, for accurate and confirmatory quantification, especially at low concentrations, HPLC and GC-MS remain the methods of choice due to their superior specificity and sensitivity. Researchers should carefully consider the trade-offs between speed, cost, and data quality when selecting the most appropriate technique for their application.

References

comparing the antimicrobial spectrum of 2,6-Dibromo-3-methyl-4-nitrophenol to other biocides

Author: BenchChem Technical Support Team. Date: December 2025

A note on 2,6-Dibromo-3-methyl-4-nitrophenol: Extensive literature searches did not yield specific data on the antimicrobial spectrum or Minimum Inhibitory Concentration (MIC) values for this compound. This guide therefore provides a comparative framework using well-documented biocides, offering a template for the potential evaluation of this and other novel compounds. The inclusion of detailed experimental protocols will empower researchers to conduct their own antimicrobial susceptibility testing.

This guide offers a comparative analysis of the antimicrobial spectra of several widely used biocides: phenolic compounds, triclosan, chlorhexidine, and quaternary ammonium compounds (QACs). The data is presented to aid researchers, scientists, and drug development professionals in understanding the efficacy of these agents against a range of microorganisms.

Quantitative Antimicrobial Spectrum: Minimum Inhibitory Concentrations (MIC)

The following table summarizes the MIC values of common biocides against various pathogenic microorganisms. MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2] Values are presented in micrograms per milliliter (µg/mL). It is important to note that MIC values can vary depending on the specific strain of the microorganism and the testing conditions.

BiocideGram-Positive BacteriaGram-Negative BacteriaFungi
Staphylococcus aureus Escherichia coli Pseudomonas aeruginosa
Phenol 780 - 6250[3]780 - 6250[3]780 - 6250[3]
Triclosan 0.016 - 4[4][5]0.03125 - 8[6]Highly Resistant[5]
Chlorhexidine 0.5 - 16[7]-up to 1024[8]
Quaternary Ammonium Compounds (Benzalkonium Chloride) 4 - 45[9][10]40 - 45[9]-

Mechanisms of Antimicrobial Action

The efficacy of a biocide is determined by its mechanism of action. The following diagrams illustrate the primary signaling pathways and cellular targets of the compared biocides.

Phenolic_Compounds_Mechanism cluster_cell Bacterial Cell Cell_Membrane Cell Membrane Cytoplasm Cytoplasm Cell_Membrane->Cytoplasm Increased Permeability Proteins Proteins Cytoplasm->Proteins Denaturation Enzymes Enzymes Cytoplasm->Enzymes Inactivation DNA_RNA DNA/RNA Cytoplasm->DNA_RNA Interruption of Synthesis Phenol Phenolic Compounds Phenol->Cell_Membrane Disruption

Mechanism of Action of Phenolic Compounds.

Triclosan_Mechanism cluster_cell Bacterial Cell Fatty_Acid_Synthesis Fatty Acid Synthesis Pathway ENR Enoyl-Acyl Carrier Protein Reductase (ENR) Fatty_Acid_Synthesis->ENR Cell_Membrane_Production Cell Membrane Production ENR->Cell_Membrane_Production Disruption Cell_Death Cell Death Cell_Membrane_Production->Cell_Death Triclosan Triclosan Triclosan->ENR Inhibition

Mechanism of Action of Triclosan.

Chlorhexidine_Mechanism cluster_cell Bacterial Cell Cell_Wall Negatively Charged Cell Wall Cell_Membrane Cell Membrane Cell_Wall->Cell_Membrane Disruption Leakage Leakage of Intracellular Components Cell_Membrane->Leakage Cytoplasm Cytoplasm Precipitation Precipitation of Cytoplasmic Contents Cytoplasm->Precipitation Chlorhexidine Chlorhexidine (Cationic) Chlorhexidine->Cell_Wall Electrostatic Binding Chlorhexidine->Cytoplasm Penetration (High Conc.)

Mechanism of Action of Chlorhexidine.

QACs_Mechanism cluster_cell Microbial Cell Cell_Wall Negatively Charged Cell Wall Cytoplasmic_Membrane Cytoplasmic Membrane Cell_Wall->Cytoplasmic_Membrane Interaction Membrane_Disorganization Membrane Disorganization Cytoplasmic_Membrane->Membrane_Disorganization Leakage Leakage of Intracellular Material Membrane_Disorganization->Leakage Protein_Degradation Protein & Nucleic Acid Degradation Leakage->Protein_Degradation QACs Quaternary Ammonium Compounds (Cationic) QACs->Cell_Wall Adsorption & Penetration Broth_Microdilution_Workflow Start Start Prepare_Antimicrobial_Dilutions Prepare Serial Dilutions of Antimicrobial Agent in Microtiter Plate Start->Prepare_Antimicrobial_Dilutions Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate with Microbial Suspension Prepare_Antimicrobial_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate_Plate Incubate Plate Inoculate_Plate->Incubate_Plate Read_Results Read Results for Visible Growth (Turbidity) Incubate_Plate->Read_Results Determine_MIC Determine MIC: Lowest Concentration with No Growth Read_Results->Determine_MIC End End Determine_MIC->End

References

Evaluating the Genotoxicity of 2,6-Dibromo-3-methyl-4-nitrophenol and Its Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the genotoxic potential of 2,6-Dibromo-3-methyl-4-nitrophenol and its structural analogues. Due to the limited publicly available data on the target compound, this guide focuses on the genotoxicity of its close analogues, 3-methyl-4-nitrophenol and 4-nitrophenol, to infer potential hazards. The information herein is intended to support researchers in understanding the toxicological profiles of nitrophenolic compounds.

Executive Summary

Comprehensive searches for genotoxicity data on this compound yielded no specific results from standard assays such as the Ames test, micronucleus assay, or comet assay. However, data on its analogues, 3-methyl-4-nitrophenol and 4-nitrophenol, indicate a potential for genotoxic activity. 3-Methyl-4-nitrophenol has been shown to be genotoxic in both in vitro and in vivo assays.[1][2] Specifically, it induced chromosomal aberrations in cultured Chinese Hamster Lung (CHL/IU) cells with metabolic activation and gave a positive result in a mouse micronucleus test.[1][2] 4-Nitrophenol has demonstrated clastogenic activity in vitro in mammalian cells, but was negative in an in vivo mouse micronucleus study.[3] These findings suggest that the genotoxicity of nitrophenols can be influenced by their specific chemical structure and metabolic activation. Further testing of this compound is warranted to determine its specific genotoxic profile.

Data Presentation: Genotoxicity of Analogues

CompoundAssayTest SystemMetabolic Activation (S9)ResultReference
3-Methyl-4-nitrophenol Chromosomal Aberration TestCultured Chinese Hamster Lung (CHL/IU) cellsWithPositive[1][2]
WithoutNegative[1][2]
In vivo Micronucleus TestMouseNot specifiedPositive[1][2]
4-Nitrophenol In vitro ClastogenicityMammalian cellsNot specifiedPositive[3]
In vivo Micronucleus TestMouseNot applicableNegative[3]
This compound No data available

Experimental Protocols

Detailed methodologies for key genotoxicity assays are provided below. These represent standard protocols and may be adapted for specific test substances.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

  • Strain Preparation: Overnight cultures of appropriate S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) are grown in nutrient broth at 37°C with shaking.

  • Metabolic Activation: The test is conducted with and without a metabolic activation system (S9 fraction), typically derived from the liver of Aroclor 1254-induced rats, to mimic mammalian metabolism.

  • Exposure: The test compound at various concentrations, the bacterial culture, and either the S9 mix or a buffer are combined in molten top agar containing a trace amount of histidine.

  • Plating: The mixture is poured onto minimal glucose agar plates.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (his+) on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control plates. A significant, dose-dependent increase in revertant colonies indicates a positive result for mutagenicity.

In Vivo Mammalian Erythrocyte Micronucleus Test

This assay detects damage to chromosomes or the mitotic apparatus in erythroblasts of treated animals by analyzing the frequency of micronucleated polychromatic erythrocytes (PCEs).

  • Animal Dosing: Typically, rodents (mice or rats) are administered the test substance, usually via oral gavage or intraperitoneal injection, at three or more dose levels. A vehicle control and a positive control are also included.

  • Sample Collection: Bone marrow is typically collected 24 and 48 hours after the final dose.

  • Slide Preparation: Bone marrow cells are flushed from the femurs, and smears are prepared on microscope slides.

  • Staining: The slides are stained with a dye that differentiates PCEs from normochromatic erythrocytes (NCEs) and allows for the visualization of micronuclei.

  • Analysis: At least 2000 PCEs per animal are scored for the presence of micronuclei. The ratio of PCEs to NCEs is also determined as a measure of cytotoxicity.

  • Data Evaluation: A statistically significant, dose-related increase in the frequency of micronucleated PCEs in treated groups compared to the vehicle control group indicates a positive result.[4][5]

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual eukaryotic cells.

  • Cell Preparation: A single-cell suspension is prepared from the desired tissue or cell culture.

  • Embedding: The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving behind DNA "nucleoids".

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to electrophoresis. DNA with strand breaks will migrate from the nucleoid towards the anode, forming a "comet tail".

  • Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye.

  • Visualization and Scoring: The comets are visualized using a fluorescence microscope, and the extent of DNA damage is quantified by measuring parameters such as tail length, percent DNA in the tail, and tail moment using image analysis software.

Mandatory Visualizations

Experimental_Workflow_Ames_Test cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis bacterial_culture Bacterial Culture (S. typhimurium his-) mixing Mixing in Top Agar bacterial_culture->mixing test_compound Test Compound (Various Concentrations) test_compound->mixing s9_mix S9 Mix (Metabolic Activation) s9_mix->mixing plating Plating on Minimal Glucose Agar mixing->plating incubation Incubation (37°C, 48-72h) plating->incubation counting Colony Counting incubation->counting result Result (Mutagenic or Non-mutagenic) counting->result

Caption: Workflow of the Bacterial Reverse Mutation (Ames) Test.

DNA_Damage_Apoptosis_Pathway cluster_dna_damage_response DNA Damage Response cluster_apoptosis_execution Apoptosis Execution Genotoxic_Stress Genotoxic Stress (e.g., Chemical Exposure) ATM_ATR ATM/ATR Kinases (Activated) Genotoxic_Stress->ATM_ATR p53 p53 Stabilization and Activation ATM_ATR->p53 Phosphorylation Bax_Bak Bax/Bak Activation p53->Bax_Bak Transcriptional Upregulation Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified DNA Damage-Induced Apoptosis Signaling Pathway.

References

comparative study of the degradation pathways of brominated nitrophenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Environmental Fate of Brominated Nitrophenols

Brominated nitrophenols are a class of aromatic compounds that have garnered significant attention due to their potential environmental persistence and toxicity. Their degradation, crucial for assessing their environmental impact and developing remediation strategies, proceeds through various pathways, including microbial degradation, photodegradation, and advanced oxidation processes (AOPs). This guide provides a comparative overview of these degradation pathways, supported by available experimental data, to aid researchers in understanding the transformation and fate of these compounds.

Comparative Degradation Data

The degradation efficiency of brominated nitrophenols is highly dependent on the specific compound, the degradation method employed, and the experimental conditions. While direct comparative studies across a wide range of brominated nitrophenols are limited, the following tables summarize available quantitative data from various studies to provide a relative understanding of their degradability.

CompoundDegradation MethodInitial ConcentrationDegradation Efficiency (%)TimeKey IntermediatesReference
2,6-Dibromo-4-nitrophenol Biodegradation (Cupriavidus sp. strain CNP-8)0.1 mM>95%12 h6-bromohydroxyquinol[1]
4-Nitrophenol Fenton Oxidation100 mg/L93.6%40 min3,4-dihydroxynitrobenzene, hydroquinone, p-benzoquinone[1][2]
4-Nitrophenol Photocatalysis (C, N-TiO2)7.0 x 10⁻² mM87%420 minNot specified[2]
2-Nitrophenol Photo-Fenton (Fe³⁺/H₂O₂/UV)Not specified100% COD reduction75 minNot specified[3]
4-Chloro-2-nitrophenol UV/FentonNot specified>90%Not specifiedNot specified[4]

Note: The data presented above are from different studies with varying experimental conditions and should be interpreted with caution. Direct comparison of efficiencies is challenging due to these variations.

Experimental Protocols

Detailed methodologies are essential for the replication and comparison of degradation studies. Below are summaries of experimental protocols for key degradation methods.

Biodegradation of 2,6-Dibromo-4-nitrophenol by Cupriavidus sp. strain CNP-8[1]
  • Bacterial Strain and Culture Conditions: Cupriavidus sp. strain CNP-8 was isolated and cultured in a mineral salts medium (MSM) with 2,6-dibromo-4-nitrophenol (2,6-DBNP) as the sole source of carbon, nitrogen, and energy.

  • Degradation Experiment: Batch experiments were conducted in flasks containing MSM and inoculated with strain CNP-8. The concentration of 2,6-DBNP was monitored over time using High-Performance Liquid Chromatography (HPLC).

  • Kinetic Analysis: The degradation kinetics were fitted to the Haldane inhibition model to determine parameters such as the maximum specific degradation rate (μ_max), the half-saturation constant (K_s), and the inhibition constant (K_i).

  • Intermediate Identification: Degradation intermediates were identified using Gas Chromatography-Mass Spectrometry (GC-MS).

Fenton Oxidation of 4-Nitrophenol[1][2]
  • Reaction Setup: Experiments are typically conducted in a batch reactor. An aqueous solution of 4-nitrophenol is prepared, and the pH is adjusted to the desired value (often acidic, around 3).

  • Reagent Addition: Ferrous ions (Fe²⁺, usually from FeSO₄·7H₂O) and hydrogen peroxide (H₂O₂) are added to the solution to initiate the Fenton reaction.

  • Monitoring: The degradation of 4-nitrophenol is monitored by taking samples at regular intervals and analyzing them using UV-Vis spectrophotometry or HPLC. The mineralization can be assessed by measuring the Total Organic Carbon (TOC) removal.

  • Intermediate Analysis: Intermediates are identified using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).

Photocatalytic Degradation of 4-Nitrophenol using C, N-TiO₂[2]
  • Photocatalyst: Carbon and nitrogen co-doped TiO₂ (C, N-TiO₂) is used as the photocatalyst.

  • Reaction Vessel: A photoreactor equipped with a simulated sunlight source is used.

  • Procedure: An aqueous solution of 4-nitrophenol and the photocatalyst are placed in the reactor. The suspension is typically stirred in the dark to reach adsorption-desorption equilibrium before irradiation.

  • Analysis: The concentration of 4-nitrophenol is measured at different time points using HPLC. The degradation kinetics are often modeled using a pseudo-first-order rate law.

Degradation Pathways: A Visual Representation

The degradation of brominated nitrophenols can proceed through several initial steps, primarily involving either the reduction of the nitro group or the cleavage of the carbon-bromine bond (debromination). The subsequent steps involve hydroxylation, ring cleavage, and eventual mineralization to CO₂, H₂O, and inorganic ions.

Biodegradation Pathway of 2,6-Dibromo-4-nitrophenol

The biodegradation of 2,6-dibromo-4-nitrophenol by Cupriavidus sp. strain CNP-8 is initiated by a monooxygenase that catalyzes sequential denitration and debromination.[1]

2,6-Dibromo-4-nitrophenol 2,6-Dibromo-4-nitrophenol 6-Bromo-4-nitrocatechol 6-Bromo-4-nitrocatechol 2,6-Dibromo-4-nitrophenol->6-Bromo-4-nitrocatechol Denitration 6-Bromohydroxyquinol 6-Bromohydroxyquinol 6-Bromo-4-nitrocatechol->6-Bromohydroxyquinol Debromination Ring Cleavage Products Ring Cleavage Products 6-Bromohydroxyquinol->Ring Cleavage Products Dioxygenase Mineralization Mineralization Ring Cleavage Products->Mineralization

Biodegradation of 2,6-Dibromo-4-nitrophenol.
General Advanced Oxidation Pathway

Advanced oxidation processes typically involve the generation of highly reactive hydroxyl radicals (•OH) that attack the aromatic ring. This can lead to debromination, denitration, and hydroxylation, followed by ring opening.

Brominated Nitrophenol Brominated Nitrophenol Hydroxylated Intermediates Hydroxylated Intermediates Brominated Nitrophenol->Hydroxylated Intermediates •OH attack Debrominated/Denitrated Intermediates Debrominated/Denitrated Intermediates Brominated Nitrophenol->Debrominated/Denitrated Intermediates •OH attack Ring Cleavage Ring Cleavage Hydroxylated Intermediates->Ring Cleavage Debrominated/Denitrated Intermediates->Ring Cleavage Short-chain organic acids Short-chain organic acids Ring Cleavage->Short-chain organic acids CO2 + H2O + Br- + NO3- CO2 + H2O + Br- + NO3- Short-chain organic acids->CO2 + H2O + Br- + NO3-

General AOP degradation pathway.

Experimental Workflow for Degradation Studies

A typical workflow for investigating the degradation of brominated nitrophenols is outlined below. This systematic approach ensures comprehensive data collection for comparative analysis.

cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results & Interpretation Select Compound Select Compound Choose Degradation Method Choose Degradation Method Select Compound->Choose Degradation Method Prepare Reagents & Samples Prepare Reagents & Samples Choose Degradation Method->Prepare Reagents & Samples Perform Degradation Perform Degradation Prepare Reagents & Samples->Perform Degradation Collect Samples at Intervals Collect Samples at Intervals Perform Degradation->Collect Samples at Intervals Quantitative Analysis (HPLC/GC) Quantitative Analysis (HPLC/GC) Collect Samples at Intervals->Quantitative Analysis (HPLC/GC) Intermediate Identification (MS) Intermediate Identification (MS) Collect Samples at Intervals->Intermediate Identification (MS) Toxicity Assessment Toxicity Assessment Collect Samples at Intervals->Toxicity Assessment Determine Kinetics Determine Kinetics Quantitative Analysis (HPLC/GC)->Determine Kinetics Elucidate Pathway Elucidate Pathway Intermediate Identification (MS)->Elucidate Pathway Compare with Alternatives Compare with Alternatives Toxicity Assessment->Compare with Alternatives Determine Kinetics->Compare with Alternatives Elucidate Pathway->Compare with Alternatives

Workflow for degradation studies.

References

Assessing the Environmental Persistence of 2,6-Dibromo-3-methyl-4-nitrophenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The environmental fate of chemical compounds is a critical aspect of their overall safety and risk assessment. This guide provides a comparative analysis of the environmental persistence of 2,6-Dibromo-3-methyl-4-nitrophenol. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar and relevant alternative nitrophenolic compounds to provide a comprehensive assessment. The persistence of a substance in the environment is primarily evaluated through its susceptibility to biodegradation, photodegradation, and hydrolysis.

This guide summarizes available quantitative data, outlines standard experimental protocols for persistence testing, and provides a visual representation of a typical experimental workflow.

Comparative Analysis of Environmental Persistence

The following tables summarize the available data on the biodegradation and abiotic degradation of nitrophenolic compounds, offering a comparative perspective on the potential environmental persistence of this compound.

Table 1: Biodegradation Data for Nitrophenolic Compounds

CompoundMicroorganism/SystemHalf-Life (t½)Degradation Products/Pathway
2,6-Dibromo-4-nitrophenol Cupriavidus sp. strain CNP-8Not reported (µmax = 0.096 h⁻¹, Ks = 0.05 mM, Ki = 0.31 mM)Sequential denitration and debromination to 6-bromohydroxyquinol.[1]
3-Methyl-4-nitrophenol Burkholderia sp. strain SJ98Not reported (Km = 20.3 ± 2.54 µM for PnpA monooxygenase)Monooxygenation to methyl-1,4-benzoquinone (MBQ) and further reduction to methylhydroquinone (MHQ).[2]
Bromoxynil Soil microorganismsApprox. 2 weeksReductive dehalogenation is a key step.[3]
Dinoseb Soil microorganisms5 to 31 daysMicrobial breakdown is a significant degradation pathway.[4]
4-Nitrophenol Immobilized Pseudomonas sp. YPS3Reduction completed in 6 hours (under optimized lab conditions)

Table 2: Abiotic Degradation Data for Nitrophenolic Compounds

CompoundDegradation ProcessHalf-Life (t½)Conditions
Bromoxynil Hydrolysis1.7 to 34.1 dayspH dependent.[5]
Photolysis2 to 4.6 daysIn water and soil.[5]
Dinoseb HydrolysisNegligible[4]
PhotodegradationModerate rateOccurs in surface waters.[6]

Experimental Protocols

The assessment of a chemical's environmental persistence typically follows standardized guidelines to ensure data quality and comparability. The Organisation for Economic Co-operation and Development (OECD) provides a comprehensive set of guidelines for the testing of chemicals.

Ready Biodegradability (OECD 301)

These tests are designed to screen for chemicals that are expected to rapidly and ultimately biodegrade in the environment.[7][8] A substance is considered readily biodegradable if it meets the pass level within a 28-day window. Common methods include:

  • OECD 301 B (CO₂ Evolution Test): A solution or suspension of the test substance in a mineral medium is inoculated and incubated under aerobic conditions in the dark or in diffuse light. The degradation is followed by the determination of the CO₂ produced.

  • OECD 301 F (Manometric Respirometry Test): The oxygen consumed by the microbial population during the degradation of the test substance is measured.

Hydrolysis as a Function of pH (OECD 111)

This test determines the rate of hydrolysis of a chemical as a function of pH. The test substance is dissolved in buffered aqueous solutions at different pH values (typically 4, 7, and 9) and kept at a constant temperature. The concentration of the test substance is determined at various time intervals to calculate the hydrolysis rate constant and the half-life.[9]

Phototransformation of Chemicals in Water – Direct Photolysis (OECD 316)

This guideline is used to determine the potential for direct photodegradation of a chemical in water. An aqueous solution of the test substance is irradiated with light of a known spectrum and intensity, simulating environmental conditions. The concentration of the test substance is monitored over time to determine the quantum yield and the environmental half-life.[9][10]

Aerobic and Anaerobic Transformation in Soil (OECD 307)

This test provides information on the rate of aerobic and anaerobic degradation of a chemical in soil. The test substance is applied to soil samples, and the system is incubated under controlled conditions (temperature, moisture). The disappearance of the test substance and the formation of transformation products are monitored over time.[9][10]

Visualizing the Assessment Workflow

The following diagram illustrates a generalized workflow for assessing the environmental persistence of a chemical compound, from initial screening to more complex environmental fate studies.

cluster_0 Initial Screening cluster_1 Further Environmental Fate Studies cluster_2 Data Analysis & Risk Assessment A Ready Biodegradability (OECD 301) G Determine Degradation Half-lives (t½) A->G B Hydrolysis as a Function of pH (OECD 111) B->G C Direct Photolysis in Water (OECD 316) C->G D Aerobic/Anaerobic Transformation in Soil (OECD 307) D->G H Identify Transformation Products D->H E Aerobic/Anaerobic Transformation in Aquatic Sediment (OECD 308) E->G E->H F Simulation Tests (e.g., Water-Sediment, OECD 309) F->G F->H I Persistence & Mobility Assessment G->I H->I J Environmental Risk Assessment I->J

Caption: Generalized workflow for assessing chemical environmental persistence.

References

A Comparative Benchmarking Guide to the Synthetic Efficiency of 2,6-Dibromo-3-methyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of plausible synthetic routes for the production of 2,6-Dibromo-3-methyl-4-nitrophenol, a substituted phenol with potential applications in chemical and biological research. The efficiency of two primary synthetic pathways is evaluated based on established chemical principles and analogous reactions reported in the literature. Furthermore, a comparative analysis with a structurally related alternative, 2-Bromo-4-methyl-6-nitrophenol, is presented to offer a broader perspective on synthetic strategies for polysubstituted nitrophenols.

Executive Summary

The synthesis of this compound can be approached via two main retrosynthetic pathways starting from 3-methylphenol (m-cresol):

  • Route 1: Nitration followed by Dibromination. This pathway involves the initial nitration of 3-methylphenol to form 3-methyl-4-nitrophenol, which is then subjected to dibromination.

  • Route 2: Dibromination followed by Nitration. This alternative route begins with the dibromination of 3-methylphenol to yield 2,6-dibromo-3-methylphenol, followed by nitration.

This guide suggests that Route 1 is the more promising synthetic strategy due to the anticipated higher overall yield and potentially simpler purification steps. The activating hydroxyl group in the intermediate 3-methyl-4-nitrophenol is expected to facilitate a high-yielding dibromination, analogous to the synthesis of similar compounds. In contrast, the nitration of a dibrominated phenol in Route 2 may lead to a mixture of products and potential side reactions, complicating purification and likely reducing the overall yield.

Comparative Data of Synthetic Routes

The following tables summarize the projected efficiency of the two proposed synthetic routes for this compound and the reported synthesis of a viable alternative.

Table 1: Proposed Synthesis of this compound

Route Starting Material Intermediate(s) Key Reactions Reported/Estimated Yield Overall Estimated Yield
Route 1 3-Methylphenol3-Methyl-4-nitrophenol1. Nitration2. DibrominationStep 1: ~80% (estimated)[1]Step 2: ~95% (estimated based on analogy)[2]~76%
Route 2 3-Methylphenol2,6-Dibromo-3-methylphenol1. Dibromination2. NitrationStep 1: Yield not reportedStep 2: Potentially low and mixture of isomers[2]Likely Lower than Route 1

Table 2: Synthesis of Alternative Compound: 2-Bromo-4-methyl-6-nitrophenol

Compound Starting Material Key Reactions Reported Yield
2-Bromo-4-methyl-6-nitrophenol2-Bromo-4-methylphenolNitration74%[3]

Visualization of Synthetic Pathways

The logical workflows for the proposed synthetic routes are depicted below using the DOT language.

Synthetic_Route_1 start 3-Methylphenol intermediate 3-Methyl-4-nitrophenol start->intermediate Nitration (HNO3, H2SO4) product This compound intermediate->product Dibromination (Br2, Acetic Acid)

Diagram 1. Synthetic workflow for Route 1.

Synthetic_Route_2 start 3-Methylphenol intermediate 2,6-Dibromo-3-methylphenol start->intermediate Dibromination (Br2) product This compound intermediate->product Nitration (HNO3, H2SO4)

Diagram 2. Synthetic workflow for Route 2.

Detailed Experimental Protocols

Route 1: Nitration followed by Dibromination (Recommended)

Step 1: Synthesis of 3-Methyl-4-nitrophenol from 3-Methylphenol

  • Reaction: Nitration

  • Procedure: Based on a patented method, 3-methylphenol (m-cresol) is reacted with a mixture of nitric acid and sulfuric acid. A process involving the simultaneous addition of m-cresol and nitrous acid to an aqueous nitric acid medium at 0-10°C has been reported to produce 3-methyl-4-nitrophenol with an overall conversion of 80%[1]. The reaction mixture is then typically warmed to convert the intermediate p-nitrosocresol to the final p-nitrophenol. The product can be isolated by extraction and purified by distillation or recrystallization.

Step 2: Synthesis of this compound from 3-Methyl-4-nitrophenol

  • Reaction: Dibromination

  • Procedure (Proposed, based on analogy): This protocol is adapted from the high-yield synthesis of 2,6-Dibromo-4-nitrophenol[2]. In a flask equipped with a mechanical stirrer, dropping funnel, and a gas trap, dissolve 1 mole of 3-methyl-4-nitrophenol in glacial acetic acid. Over a period of 3 hours, add a solution of 2.35 moles of bromine in glacial acetic acid dropwise with stirring at room temperature. After the addition, stir the mixture for 30 minutes, then warm on a steam bath to approximately 85°C for one hour to drive off excess bromine. Cool the mixture and add cold water to precipitate the product. The crude product is collected by filtration, washed with 50% aqueous acetic acid and then with water, and dried. A yield of approximately 95% is anticipated based on the analogous reaction.

Route 2: Dibromination followed by Nitration

Step 1: Synthesis of 2,6-Dibromo-3-methylphenol from 3-Methylphenol

  • Reaction: Dibromination

Step 2: Synthesis of this compound from 2,6-Dibromo-3-methylphenol

  • Reaction: Nitration

  • Procedure: The nitration of dibrominated phenols can be complex. Studies on the nitration of 2,6-dibromo-4-methylphenol have shown the formation of various products, including benzoquinones, indicating that the reaction may not be straightforward and could lead to a low yield of the desired product[2]. A general procedure would involve the slow addition of a nitrating agent (e.g., a mixture of nitric and sulfuric acid) to a solution of 2,6-dibromo-3-methylphenol at low temperature, followed by careful workup and purification. The yield is expected to be significantly lower than in Route 1.

Synthesis of Alternative Compound: 2-Bromo-4-methyl-6-nitrophenol
  • Reaction: Nitration

  • Procedure: A reported synthesis involves the nitration of 2-bromo-4-methylphenol[3]. To a solution of sulfuric acid in water, nitric acid is added at 0°C. 2-Bromo-4-methylphenol is then added, and the mixture is stirred overnight at room temperature. The product is extracted with ethyl acetate, and the organic layer is dried and concentrated. Purification by silica gel column chromatography yields 2-bromo-4-methyl-6-nitrophenol with a reported yield of 74%[3].

Discussion and Comparison

Route 1 presents a more viable and efficient pathway for the synthesis of this compound. The initial nitration of m-cresol to 3-methyl-4-nitrophenol is a known reaction with a reported good yield[1]. The subsequent dibromination is strongly favored by the activating effect of the hydroxyl group, directing the bromine atoms to the ortho positions. The high yield (96-98%) reported for the analogous dibromination of p-nitrophenol provides strong evidence that this step will be highly efficient[2].

Route 2 is less favorable due to challenges in both the dibromination and nitration steps. The selective dibromination of 3-methylphenol to the 2,6-isomer is likely to be difficult to control and may result in a mixture of products. More critically, the subsequent nitration of the electron-deficient 2,6-dibromo-3-methylphenol is expected to be sluggish and may lead to undesired side products, as observed in similar systems[2].

The alternative compound, 2-Bromo-4-methyl-6-nitrophenol , can be synthesized in a good yield of 74% via a single nitration step from a commercially available starting material[3]. For research applications where the precise substitution pattern of the target molecule is not critical, this alternative offers a more straightforward and efficient synthesis. The biological activities of various brominated nitrophenols have been noted, suggesting that this and other related compounds could be valuable for screening in drug discovery programs.

Conclusion

For the efficient and high-yield synthesis of this compound, a two-step approach commencing with the nitration of 3-methylphenol followed by dibromination (Route 1) is the recommended strategy. This pathway is projected to provide a significantly higher overall yield and a cleaner product profile compared to the alternative of initial dibromination followed by nitration. Researchers requiring a polysubstituted bromonitrophenol for biological screening or as a chemical intermediate may also consider the more readily synthesized alternative, 2-Bromo-4-methyl-6-nitrophenol.

References

Safety Operating Guide

Proper Disposal of 2,6-Dibromo-3-methyl-4-nitrophenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This document provides essential, step-by-step guidance for the proper disposal of 2,6-Dibromo-3-methyl-4-nitrophenol, a compound frequently utilized in research and development. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.

This compound is a halogenated nitrophenol, a class of compounds that requires careful handling due to its potential hazards. It is harmful if swallowed, in contact with skin, or inhaled, and can cause serious eye irritation and skin irritation.[1] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1] Therefore, improper disposal can have severe consequences for both human health and the ecosystem.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is imperative to consult the Safety Data Sheet (SDS) for this compound. All personnel involved in the handling and disposal of this chemical must be thoroughly trained on its hazards and the appropriate safety protocols.

Personal Protective Equipment (PPE): A comprehensive assessment of the risks should be conducted to determine the necessary PPE. At a minimum, the following should be worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: In cases of poor ventilation or the potential for aerosol generation, a NIOSH-approved respirator is necessary.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is incineration by a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

1. Waste Segregation and Collection:

  • Designated Waste Container: Collect waste this compound in a dedicated, properly labeled, and sealed container. The container must be compatible with the chemical.

  • Halogenated Organic Waste Stream: This compound belongs to the halogenated organic waste stream. Do not mix it with non-halogenated solvents or other incompatible waste streams.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Environmental Hazard").

2. Storage of Chemical Waste:

  • Secure Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary containment bin to prevent the spread of material in case of a leak.

  • Incompatible Materials: Ensure the storage area is away from incompatible materials.

3. Arranging for Disposal:

  • Licensed Waste Hauler: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste by a licensed and reputable chemical waste disposal company.

  • Documentation: Maintain accurate records of the amount of waste generated and the date of disposal, in accordance with institutional and regulatory requirements.

4. Spill and Emergency Procedures: In the event of a spill, immediately evacuate the area and alert your EHS department. Only trained personnel with the appropriate PPE and spill control materials should attempt to clean up a spill.

  • Small Spills: For small spills of solid material, carefully sweep up the material, avoiding dust generation, and place it in a labeled hazardous waste container.

  • Large Spills: For larger spills, or any spill involving liquid, contain the spill with absorbent materials and follow your institution's emergency response protocol.

Quantitative Data Summary

ParameterValueReference
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH317: May cause an allergic skin reactionH318: Causes serious eye damageH410: Very toxic to aquatic life with long lasting effects[1]
RCRA Hazardous Waste Code Not specifically listed; however, it should be managed as a hazardous waste due to its toxic and ecotoxic properties. It may fall under a generic code for halogenated organic compounds.
Occupational Exposure Limits (OELs) No specific PEL (Permissible Exposure Limit) or TLV (Threshold Limit Value) has been established. Handle with caution and use appropriate engineering controls to minimize exposure.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Response start Waste this compound Generated ppe Don Appropriate PPE start->ppe Step 1 spill Spill Occurs start->spill segregate Segregate as Halogenated Organic Waste ppe->segregate Step 2 container Place in a Labeled, Sealed, Compatible Container segregate->container Step 3 store Store in Designated Hazardous Waste Area container->store containment Use Secondary Containment store->containment contact_ehs Contact EHS for Pickup containment->contact_ehs incineration Disposal via Licensed Incineration Facility contact_ehs->incineration evacuate Evacuate & Notify EHS spill->evacuate cleanup Cleanup by Trained Personnel evacuate->cleanup

Caption: Disposal workflow for this compound.

By adhering to these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe handling and disposal of this compound, thereby fostering a secure and environmentally responsible laboratory setting.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dibromo-3-methyl-4-nitrophenol
Reactant of Route 2
Reactant of Route 2
2,6-Dibromo-3-methyl-4-nitrophenol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.